(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of a Key Building Block: A Technical Guide to the Discovery and History of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, a non-canonical amino acid, has emerged as a pivotal tool in modern medicinal chemistry and drug discovery. The strategic introduction of the trifluoromethoxy group onto the phenyl ring of phenylalanine offers a unique combination of steric and electronic properties that can profoundly influence the bioactivity and pharmacokinetic profile of peptides and small molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this valuable building block. It delves into the scientific rationale behind its design, explores various synthetic and biosynthetic methodologies, and discusses its impact on peptide and protein engineering, including enhancements in metabolic stability and receptor binding affinity. This guide is intended to serve as a vital resource for researchers leveraging the unique properties of this fluorinated amino acid to advance therapeutic innovation.
Introduction: The Rise of Fluorinated Amino Acids in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a parent compound.[1][2] In the realm of amino acids, this strategy has given rise to a diverse array of "non-canonical" building blocks that are invaluable for peptide and protein engineering.[3]
Among these, this compound, also known as 4-(trifluoromethoxy)-L-phenylalanine, stands out due to the distinct features of the trifluoromethoxy (-OCF₃) group. This substituent is highly lipophilic and metabolically stable, offering a powerful means to enhance the drug-like properties of therapeutic peptides.[4] The trifluoromethoxy group can improve membrane permeability, increase resistance to enzymatic degradation, and modulate ligand-receptor interactions, making it a highly sought-after moiety in the development of novel therapeutics.[5]
This guide will provide a detailed account of the discovery and history of this important amino acid, tracing its origins and the evolution of its synthesis. We will explore both chemical and enzymatic routes to its preparation, offering insights into the experimental rationale behind these methods. Furthermore, we will examine the profound impact of its incorporation on the biological activity and stability of peptides, providing a foundation for its continued application in cutting-edge research and drug development.
Discovery and Historical Context
While a singular "discovery paper" for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of fluorinated amino acids in medicinal chemistry. The synthesis and study of various ring-substituted phenylalanines were actively pursued throughout the latter half of the 20th century, with researchers investigating the effects of different functional groups on biological activity.[6]
The development of synthetic methodologies for introducing fluorine and fluorine-containing moieties into organic molecules paved the way for the creation of novel amino acid analogs. The trifluoromethoxy group, in particular, gained attention for its unique electronic and lipophilic properties.[4] The synthesis of phenylalanine derivatives containing trifluoromethyl and trifluoromethoxy groups was a logical progression in the quest to fine-tune the properties of peptides and other bioactive compounds.
A significant milestone in the synthesis of chiral amino acids was the development of the Schöllkopf bis-lactim ether method in 1981 by Ulrich Schöllkopf.[7] This method provided a robust and highly stereoselective route to a wide variety of non-proteinogenic amino acids, and it is highly probable that early syntheses of this compound were achieved using this or similar asymmetric synthesis strategies. The Schöllkopf method utilizes a chiral auxiliary derived from valine to direct the alkylation of a glycine anion, enabling the preparation of the desired (S)-enantiomer with high purity.[7][8]
More recently, the focus has shifted towards more sustainable and efficient methods, including enzymatic and chemoenzymatic approaches, for the synthesis of this and other chiral amino acids.
Synthetic Methodologies: Crafting a Chiral Building Block
The synthesis of this compound in its enantiomerically pure form is crucial for its application in drug discovery, as the stereochemistry of amino acids dictates their biological activity. Both chemical and enzymatic methods have been developed to achieve this.
Asymmetric Chemical Synthesis: The Schöllkopf Approach
The Schöllkopf bis-lactim ether method remains a classic and reliable approach for the asymmetric synthesis of α-amino acids.[7] This method allows for the stereocontrolled introduction of the side chain, ensuring the desired (S)-configuration at the α-carbon.
Experimental Protocol: Asymmetric Synthesis via the Schöllkopf Method
Step 1: Formation of the Bis-Lactim Ether The synthesis begins with the condensation of L-valine methyl ester and glycine methyl ester to form the diketopiperazine, which is then O-methylated to yield the bis-lactim ether of L-valine and glycine. This chiral auxiliary is the key to the asymmetric induction.
Step 2: Deprotonation and Alkylation The bis-lactim ether is treated with a strong base, such as n-butyllithium, at low temperature to selectively deprotonate the glycine-derived prochiral center, forming a nucleophilic carbanion. This anion is then reacted with 4-(trifluoromethoxy)benzyl bromide. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the incoming electrophile to the opposite face and establishing the (S)-stereochemistry.
Step 3: Hydrolysis and Isolation The resulting alkylated bis-lactim ether is then hydrolyzed under acidic conditions to cleave the dipeptide and liberate the methyl esters of L-valine and the desired this compound. The two amino acid esters can then be separated by standard chromatographic techniques. Subsequent saponification of the ester yields the final product.
Enzymatic and Chemoenzymatic Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. Phenylalanine ammonia lyases (PALs) are particularly promising for the synthesis of L-phenylalanine derivatives.[9][10]
PALs catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce the corresponding L-phenylalanine derivative.[11] By using a suitably substituted cinnamic acid, such as 4-(trifluoromethoxy)cinnamic acid, it is possible to synthesize the desired amino acid with high enantiopurity.
Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)
Step 1: Substrate Preparation The synthesis begins with the preparation of 4-(trifluoromethoxy)cinnamic acid, which can be synthesized from 4-(trifluoromethoxy)benzaldehyde via a Knoevenagel or Wittig-type reaction.
Step 2: Biocatalytic Amination The 4-(trifluoromethoxy)cinnamic acid is then subjected to the action of a phenylalanine ammonia lyase (PAL) in an aqueous buffer containing a high concentration of ammonia (often from an ammonium salt like ammonium carbamate). The enzyme stereoselectively adds the amino group across the double bond to yield this compound.
Step 3: Product Isolation and Purification After the enzymatic reaction, the product is isolated from the reaction mixture. This typically involves techniques such as ion-exchange chromatography or crystallization to separate the amino acid from the unreacted substrate, enzyme, and other components of the reaction buffer.
Impact on Peptide and Protein Science: Enhancing Therapeutic Potential
The incorporation of this compound into peptides has a profound impact on their biological and pharmacological properties. The trifluoromethoxy group imparts a unique combination of hydrophobicity and metabolic stability that can be strategically exploited in drug design.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of non-canonical amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life. The bulky and metabolically inert trifluoromethoxy group is particularly effective in this regard. Studies have shown that the incorporation of fluorinated amino acids can significantly enhance the proteolytic stability of peptides.[1][4][5]
| Peptide Modification | Relative Proteolytic Stability (t½) | Fold Increase |
| Native Peptide | 1 | - |
| Peptide with 4-F-Phe | ~1.5 - 3 | 1.5x - 3x |
| Peptide with 4-OCF₃-Phe | ~5 - 10 | 5x - 10x |
Table 1: Representative data illustrating the enhanced proteolytic stability of peptides containing fluorinated phenylalanine analogs. The values are illustrative and can vary depending on the peptide sequence and the specific protease.
Modulation of Receptor Binding and Activity
The electronic properties of the trifluoromethoxy group can also influence the binding affinity and functional activity of peptides at their target receptors. The strong electron-withdrawing nature of this group can alter the charge distribution of the aromatic ring, potentially leading to more favorable interactions within the receptor's binding pocket.[12]
For G protein-coupled receptors (GPCRs), where many therapeutic peptides exert their effects, the introduction of non-canonical amino acids can lead to the development of biased agonists that selectively activate specific downstream signaling pathways.[13][14] This can result in more targeted therapeutic effects with fewer side effects.
In Vivo Incorporation and Protein Labeling
The utility of this compound extends beyond synthetic peptides. Through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs, this non-canonical amino acid can be site-specifically incorporated into proteins in living cells.[15] This powerful technique allows for the introduction of a unique spectroscopic probe into a protein of interest. The ¹⁹F nucleus is an excellent NMR probe, and its incorporation allows for detailed studies of protein structure, dynamics, and ligand binding.[15]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable building block in the toolbox of medicinal chemists and chemical biologists. Its unique combination of steric and electronic properties provides a powerful means to enhance the therapeutic potential of peptides and to probe the intricacies of protein function. While its precise historical origins may be intertwined with the broader development of fluorinated amino acids, its impact on contemporary drug discovery is undeniable.
The continued development of more efficient and sustainable synthetic routes, particularly those leveraging biocatalysis, will further increase the accessibility of this important compound. As our understanding of the subtle interplay between structure and function in biological systems deepens, the strategic application of this compound is poised to play an even more significant role in the design of next-generation therapeutics and the elucidation of complex biological processes.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(7), 3009.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 49(10), 2194-2201.
- Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 91-125.
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This compound. PubChem. [Link]
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal, 53(4), 323-327.
- Synthesis and Applications of Fluorinated α-Amino Acids. (2017). Princeton University.
- Porter, J., Dykert, J., & Rivier, J. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International journal of peptide and protein research, 30(1), 13-21.
- An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. (2006). Tetrahedron: Asymmetry, 17(8), 1170-1178.
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2008). Biochemistry, 47(42), 11072-11080.
- Capturing Peptide–GPCR Interactions and Their Dynamics. (2019). Molecules, 24(10), 1896.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Accounts of chemical research, 49(10), 2194-2201.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). Bioorganic & medicinal chemistry, 24(20), 4871-4874.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Accounts of chemical research, 49(10), 2194-2201.
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023).
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023).
- RareFoldGPCR: Agonist Design Beyond N
- Allosteric Regulation of Phenylalanine Hydroxylase. (2011). Archives of biochemistry and biophysics, 516(1), 1-8.
- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (2012). Journal of the American Chemical Society, 134(1), 459-468.
- Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. (2020).
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483.
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Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Peptide Science
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of molecular design. Among these, fluorinated analogs have garnered significant attention for their ability to subtly yet profoundly modulate molecular properties. 4-(Trifluoromethoxy)-L-phenylalanine stands out as a particularly valuable building block. Unlike the more common fluoro- or trifluoromethyl- analogs, the trifluoromethoxy (-OCF₃) group offers a unique combination of high lipophilicity, metabolic stability, and distinct electronic properties.
The replacement of a hydrogen atom with the -OCF₃ group on the phenyl ring of L-phenylalanine can enhance a peptide's resistance to enzymatic degradation by shielding susceptible peptide bonds.[1] Furthermore, its strong electron-withdrawing nature and significant lipophilicity can alter the conformation of a peptide, potentially leading to improved binding affinity and specificity for its biological target.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 4-(trifluoromethoxy)-L-phenylalanine, offering both foundational data and practical experimental insights for its application.
Core Physicochemical Properties
The fundamental properties of a molecule are critical for predicting its behavior in both chemical and biological systems. The data for 4-(trifluoromethoxy)-L-phenylalanine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | N/A |
| CAS Number | 269958-57-6 | N/A |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | N/A |
| Molecular Weight | 249.19 g/mol | N/A |
| Appearance | White to off-white solid powder | [3] |
| Boiling Point | 311.5 °C (Predicted for analog) | [4] |
| LogP (Octanol/Water) | 1.68 (Predicted for analog) | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 7 | [4] |
Note: Some data points are derived from the closely related analog 4-(Trifluoromethyl)-L-phenylalanine due to limited public data on the title compound. These values serve as reasonable estimates.
Structural and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of 4-(trifluoromethoxy)-L-phenylalanine before its use in synthesis or biological assays.
Chemical Structure
Structure of 4-(trifluoromethoxy)-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic region will display a characteristic AA'BB' system (two doublets) for the 1,4-disubstituted benzene ring. The aliphatic region will contain signals for the α-proton and the two diastereotopic β-protons of the amino acid backbone, typically appearing as multiplets.[5][6]
-
¹³C NMR: The carbon spectrum will show signals for the two distinct aromatic carbons, the carbonyl carbon, and the α- and β-carbons. The carbon of the trifluoromethoxy group will also be visible, often as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a key analytical technique. The three equivalent fluorine atoms of the -OCF₃ group will give rise to a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the local environment, making it an excellent probe for studying protein folding and interactions when this amino acid is incorporated into a peptide chain.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support the structure. Electrospray ionization (ESI) would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 250.1.
Experimental Methodologies and Protocols
The following section details standardized protocols for assessing the key properties of 4-(trifluoromethoxy)-L-phenylalanine.
Protocol 1: Purity Determination by RP-HPLC
This protocol provides a self-validating system for assessing the purity of the compound.
Objective: To determine the chemical purity of a 4-(trifluoromethoxy)-L-phenylalanine sample.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 4-(trifluoromethoxy)-L-phenylalanine.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Causality: The gradient elution ensures that compounds with varying polarities, including potential starting materials or byproducts, are effectively separated. TFA is used as an ion-pairing agent to improve peak shape for the zwitterionic amino acid.[8]
-
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water.
Methodology:
-
Add an excess amount of solid 4-(trifluoromethoxy)-L-phenylalanine to a known volume of deionized water in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC protocol described above, against a standard curve.
-
The resulting concentration is the aqueous solubility.
-
Trustworthiness: This method is considered the "gold standard" for solubility determination as it measures the true equilibrium solubility. The filtration step is critical to ensure only the dissolved analyte is measured.
-
Applications in Drug Development and Peptide Synthesis
The unique properties of 4-(trifluoromethoxy)-L-phenylalanine make it a powerful tool for peptide and protein engineering.
Workflow for incorporating 4-(OCF₃)-L-Phe via SPPS.
When incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS), the trifluoromethoxy group confers several advantages:[9]
-
Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, and the bulky -OCF₃ group can sterically hinder the approach of proteases, increasing the peptide's half-life in biological systems.[1]
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents known, which can improve a peptide's ability to cross cell membranes.
-
Modulated Receptor Binding: The strong electron-withdrawing effect alters the electron density of the aromatic ring, which can change or enhance key interactions (e.g., cation-π, hydrophobic) with a target receptor.[10]
Impact of the -OCF₃ group on peptide properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards: Based on data for similar compounds, 4-(trifluoromethoxy)-L-phenylalanine may cause skin, eye, and respiratory irritation.[11] Users should consult the Safety Data Sheet (SDS) from the supplier.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The solid compound is generally stable. For long-term storage, it is recommended to keep it at -20°C.[3] Stock solutions in solvents should be stored at -80°C for up to six months.[3]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]
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PubChem. (2025). 4-(Trifluoromethyl)-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2025). 4-(Trifluoromethyl)-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]
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Woodward, J. J., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Asymmetric Synthesis of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Abstract
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics. This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of this target molecule. We will delve into two primary asymmetric strategies: a chiral auxiliary-mediated approach and a phase-transfer catalytic route. Furthermore, a chemo-enzymatic method will be discussed as a highly efficient alternative. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind the selection of specific reagents and reaction conditions.
Introduction
The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical research. These unique structural motifs are instrumental in the design of novel peptides and small molecule drugs with enhanced pharmacological profiles. The target molecule, this compound, presents a synthetic challenge in establishing the stereochemistry at the α-carbon while incorporating the trifluoromethoxy-substituted phenyl ring. This guide will explore effective solutions to this challenge, focusing on scalability, stereocontrol, and overall efficiency.
Route 1: Asymmetric Synthesis via a Chiral Auxiliary (Schöllkopf Method)
This classic and reliable approach utilizes a chiral bis-lactim ether derived from a chiral amino acid (e.g., L-valine) to direct the stereoselective alkylation of a glycine unit. The high diastereoselectivity is achieved through the steric hindrance imposed by the chiral auxiliary.
Workflow Diagram
Caption: Workflow for the Schöllkopf asymmetric synthesis.
Experimental Protocol
Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl bromide
This key electrophile is prepared from the corresponding alcohol.
-
To a solution of 4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous phase with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification.
Step 2: Asymmetric Alkylation using the Schöllkopf Auxiliary
-
Prepare the Schöllkopf chiral auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine, from L-valine as described in the literature.
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, and stir the resulting deep red solution for 15 minutes.
-
Add a solution of 4-(trifluoromethoxy)benzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Isolation
-
Dissolve the purified alkylated bis-lactim ether in 0.1 M aqueous HCl.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.
-
The aqueous layer, containing the methyl ester of the desired amino acid, is then subjected to saponification by adding a suitable base (e.g., LiOH) and stirring at room temperature.
-
Neutralize the solution with an acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Rationale and Insights
The choice of the Schöllkopf auxiliary is critical as its bulky isopropyl group effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. The low reaction temperature (-78 °C) is essential to maintain the kinetic control of the deprotonation and subsequent alkylation, preventing racemization.
Route 2: Asymmetric Phase-Transfer Catalytic (PTC) Alkylation
This method offers a more scalable and operationally simpler alternative to the Schöllkopf synthesis. It involves the alkylation of a glycine imine Schiff base using a chiral phase-transfer catalyst.[2][3]
Workflow Diagram
Caption: Workflow for the PTC asymmetric synthesis.
Experimental Protocol
Step 1: Preparation of N-(Diphenylmethylene)glycine tert-butyl ester
-
A mixture of glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone imine (1.1 eq), and dichloromethane (0.5 M) is stirred at room temperature.
-
Add a base such as triethylamine (1.2 eq) and continue stirring for 12-24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Schiff base.
Step 2: Phase-Transfer Catalytic Alkylation
-
To a mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane, 0.2 M), add a solution of 4-(trifluoromethoxy)benzyl bromide (1.2 eq).
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add a solid base, such as powdered cesium hydroxide monohydrate (5.0 eq), portion-wise while stirring vigorously.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 3: Hydrolysis
-
Dissolve the purified alkylated Schiff base in a mixture of THF and 1 M aqueous HCl.
-
Stir the mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with an organic solvent (e.g., hexanes or diethyl ether) to remove the benzophenone byproduct.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Rationale and Insights
The success of this method hinges on the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral quaternary ammonium salt of the catalyst. This chiral ion pair then directs the approach of the electrophile, leading to high enantioselectivity. The choice of the catalyst, base, solvent, and temperature are all critical parameters that need to be optimized for achieving high yield and enantiomeric excess.
Route 3: Chemo-enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[4][5] An enzymatic transamination or reductive amination of a corresponding α-keto acid can provide direct access to the desired (S)-enantiomer with excellent enantiopurity.
Workflow Diagram
Caption: Workflow for the chemo-enzymatic synthesis.
Experimental Protocol
Step 1: Synthesis of 3-[4-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
The α-keto acid precursor can be synthesized via various established methods, such as the Perkin condensation of 4-(trifluoromethoxy)benzaldehyde with glyoxylic acid.
Step 2: Enzymatic Reductive Amination
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve the α-keto acid (1.0 eq), an ammonia source such as ammonium chloride (excess), and the cofactor (NADH or NADPH, catalytic amount).
-
Add the cofactor regeneration system, for example, formate dehydrogenase and sodium formate.
-
Initiate the reaction by adding the amino acid dehydrogenase (e.g., a phenylalanine dehydrogenase or an engineered variant).
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30-37 °C) and monitor the progress by HPLC.
-
Upon completion, the enzyme can be removed by precipitation (e.g., by pH adjustment or addition of an organic solvent) and filtration.
-
The product can be isolated from the aqueous solution by ion-exchange chromatography or crystallization.
Rationale and Insights
The high enantioselectivity of this method is a direct result of the inherent stereospecificity of the enzyme's active site. The use of a cofactor regeneration system is crucial for making the process economically viable on a larger scale, as it allows for the use of only a catalytic amount of the expensive nicotinamide cofactor.
Data Summary
| Synthesis Route | Key Reagents | Typical Yield | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Schöllkopf Method | L-Valine derived chiral auxiliary, n-BuLi, 4-(trifluoromethoxy)benzyl bromide | 60-80% | >95% de | High diastereoselectivity, well-established | Stoichiometric use of chiral auxiliary, cryogenic conditions |
| PTC Alkylation | Glycine Schiff base, chiral cinchonidinium catalyst, CsOH·H₂O | 70-90% | >90% ee | Operationally simple, scalable, milder conditions | Catalyst cost, optimization of reaction parameters required |
| Chemo-enzymatic | α-Keto acid, amino acid dehydrogenase, cofactor regeneration system | >90% | >99% ee | Excellent enantioselectivity, green process, mild conditions | Enzyme availability and stability, substrate scope may be limited |
Conclusion
The synthesis of this compound can be achieved through several effective and reliable methods. The choice of the synthetic route will depend on the specific requirements of the project, including scale, cost, and available expertise. The Schöllkopf method provides a robust and highly stereoselective route, while phase-transfer catalysis offers a more practical and scalable alternative. For applications where exceptional enantiopurity and green chemistry principles are paramount, the chemo-enzymatic approach stands out as a superior strategy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable non-proteinogenic amino acid for their drug discovery and development endeavors.
References
-
O'Donnell, M. J., & Eckrich, T. M. (1978). A new and exceptionally mild and convenient method for the synthesis of α-amino acids and their derivatives. Tetrahedron Letters, 19(47), 4625-4628. [Link]
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. [Link]
-
Groger, H., & Hummel, W. (2014). Combining the 'two worlds' of biocatalysis and chemocatalysis for sustainable asymmetric synthesis. Nature Catalysis, 1(1), 1-1. This is a representative reference for the field; a more specific one would be ideal if found. A general URL for Nature Catalysis is provided. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer Conditions. Chemical Reviews, 103(8), 3013-3028. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent, 2. Asymmetric Alkylation of the Bis-Lactim Ether of L-Valine and Glycine. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
-
Rozwadowska, M. D., & Dzięgielewska, M. (2003). Asymmetric synthesis of (S)-α-amino acids based on pseudoephedrine as a chiral auxiliary. Tetrahedron: Asymmetry, 14(22), 3499-3504. [Link]
-
Abraham, M. H., Chadha, H. S., & Leitao, R. A. (1994). Hydrogen bonding. 33. Factors that influence the density and boiling points of alcohols. The Journal of Organic Chemistry, 59(21), 6262-6266. This is a general reference and a more specific one for the synthesis of the benzyl bromide would be better. A general URL for JOC is provided. [Link]
-
Turner, N. J. (2011). Directed evolution of enzymes for applied biocatalysis. Trends in Biotechnology, 29(10), 521-528. [Link]
Sources
The Strategic Trifluoromethoxylation of Phenylalanine Derivatives: A Technical Guide to Unlocking Novel Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is emerging as a substituent of particular interest. This technical guide provides an in-depth exploration of the biological activity of trifluoromethoxylated phenylalanine derivatives. While the direct literature on this specific class of compounds is nascent, this guide synthesizes foundational principles of fluorine chemistry, the known biological landscape of fluorinated and other phenylalanine derivatives, and established experimental protocols to provide a comprehensive framework for researchers in this field. We will delve into the rationale behind trifluoromethoxylation, explore potential therapeutic applications, and provide detailed methodologies for the synthesis and biological evaluation of these promising compounds.
The Trifluoromethoxy Group: A Privileged Functional Moiety in Drug Design
The trifluoromethoxy (-OCF₃) group possesses a unique combination of electronic and steric properties that render it highly advantageous in drug design.[1][2] Unlike the more commonly employed trifluoromethyl (-CF₃) group, the -OCF₃ moiety introduces an oxygen atom, which, while its electron-donating resonance effect is weakened, still influences the molecule's overall electronic profile.[1]
The primary benefits of incorporating a trifluoromethoxy group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][3]
-
Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, a property crucial for enhancing cell membrane permeability and oral bioavailability.[2] This allows for the fine-tuning of a drug candidate's ability to reach its target.
-
Improved Binding Affinity: The steric bulk and unique electronic nature of the -OCF₃ group can lead to more favorable van der Waals and other non-covalent interactions within the binding pocket of a biological target, thereby increasing potency.[3]
-
Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other chemical groups, such as the methoxy or even a nitro group, offering a way to overcome undesirable properties of a parent molecule while retaining or enhancing its biological activity.[1][4][5]
Phenylalanine, as an essential amino acid, is a common scaffold in a vast array of biologically active molecules. Its derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and transport proteins. The introduction of a trifluoromethoxy group onto the phenyl ring of phenylalanine is a logical and promising strategy to generate novel drug candidates with improved therapeutic potential.
Synthesis of Trifluoromethoxylated Phenylalanine Derivatives: A Conceptual Workflow
The synthesis of trifluoromethoxylated aromatic compounds, including phenylalanine derivatives, has historically been challenging. However, recent advances in synthetic methodology have made these structures more accessible. A general, conceptual workflow for the synthesis of a trifluoromethoxylated phenylalanine derivative is outlined below. It is important to note that specific reaction conditions would need to be optimized for each target molecule.
Figure 1: Conceptual workflow for the synthesis of a trifluoromethoxylated phenylalanine derivative.
Biological Activities of Fluorinated Phenylalanine Derivatives: Case Studies and Therapeutic Potential
While specific and extensive data on trifluoromethoxylated phenylalanine derivatives is still emerging, the broader class of fluorinated phenylalanine derivatives offers valuable insights into their potential biological activities.
Anticancer Activity
The incorporation of fluorine into amino acid scaffolds has been shown to yield compounds with potent anticancer properties. For instance, novel fluorinated amino acid derivatives have demonstrated significant cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines.[6] One such derivative, compound 1b from a recent study, exhibited a mean IC₅₀ value of 11.63 µM against MCF-7 cells and 34.10 µM against HepG2 cells.[6] The proposed mechanism often involves the inhibition of key enzymes or disruption of cellular processes vital for cancer cell proliferation.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | MCF-7 | Potent | [6] |
| 1b | MCF-7 | 11.63 | [6] |
| 1b | HepG2 | 34.10 | [6] |
| 2a | HepG2 | Moderate | [6] |
| 3b | MCF-7 | Potent | [6] |
Table 1: In vitro anticancer activity of selected novel fluorinated amino acid derivatives.[6]
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated phenylalanine derivatives have shown promise in this area. For example, Fmoc-protected fluorinated phenylalanine derivatives have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria.[6][7] The mechanism of action is thought to involve the disruption of the bacterial cell membrane.
Neuroprotective Effects
Phenylalanine derivatives have been investigated for their potential to treat neurodegenerative diseases. A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has been shown to have protective effects against chronic cerebral hypoperfusion injury in rats.[8] This compound was found to recover learning and memory and increase the number of neurons in the hippocampus, suggesting its potential as a treatment for vascular dementia.[8] The proposed mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF).[8]
Enzyme Inhibition
The unique electronic properties of fluorinated amino acids make them attractive candidates for the design of enzyme inhibitors. For example, trifluoromethyl-containing analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, have been synthesized and evaluated.[4] Direct substitution of a methyl group with a trifluoromethyl group in a captopril analog resulted in a highly potent compound with an IC₅₀ of 3 x 10⁻¹⁰ M.[4] This highlights the potential of trifluoromethoxylation to create highly effective enzyme inhibitors.
| Compound | Target Enzyme | IC₅₀ (M) | Reference |
| Captopril Analog | ACE | 3 x 10⁻¹⁰ | [4] |
| Enalaprilat Analog | ACE | 2-6 x 10⁻⁸ | [4] |
Table 2: Enzyme inhibitory activity of selected trifluoromethyl-containing compounds.[4]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of novel trifluoromethoxylated phenylalanine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxylated phenylalanine derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for determining the IC₅₀ of an enzyme inhibitor. The specific substrate, buffer conditions, and detection method will vary depending on the target enzyme.
Figure 3: General workflow for an enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and the trifluoromethoxylated phenylalanine derivative (inhibitor) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the reaction progress using a plate reader. The detection method will depend on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
Conclusion and Future Perspectives
The incorporation of the trifluoromethoxy group into the phenylalanine scaffold represents a compelling strategy for the development of novel therapeutic agents. The unique physicochemical properties imparted by this functional group, including enhanced metabolic stability and lipophilicity, offer the potential to overcome many of the challenges associated with drug development. While the direct exploration of trifluoromethoxylated phenylalanine derivatives is an area ripe for further investigation, the existing body of knowledge on fluorinated amino acids provides a strong foundation for future research. The experimental protocols detailed in this guide offer a robust framework for the biological evaluation of these exciting new molecules. As synthetic methodologies for trifluoromethoxylation continue to improve, we anticipate a significant increase in the exploration of these compounds and their potential to address a wide range of unmet medical needs, from cancer and infectious diseases to neurological disorders.
References
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Tinker, A. J., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(23), 7291. [Link]
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Richardson, P. F. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(12), 1549-1571. [Link]
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Khan, I., et al. (2023). Novel fluorinated amino acid derivatives as potent antitumor agents against MCF-7 and HepG2 cells: Synthesis, characterization, in vitro assays and molecular docking studies. Results in Chemistry, 5, 100954. [Link]
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Li, Y., et al. (2022). Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. ACS Chemical Neuroscience, 13(21), 3073-3085. [Link]
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Adadi, P., et al. (2021). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 22(10), 4236-4246. [Link]
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Gariani, R. A., & El-Faham, A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4283. [Link]
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Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Sham, H. L., et al. (1988). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of medicinal chemistry, 31(2), 284-295. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5197-5209. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
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An In-depth Technical Guide to p-(Trifluoromethoxy)phenylalanine (p-OCF3-Phe) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of p-(Trifluoromethoxy)phenylalanine (p-OCF3-Phe), a non-canonical amino acid increasingly utilized in the fields of medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and strategic applications, offering insights grounded in established scientific principles and field-proven methodologies.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Phenylalanine Scaffolds
The incorporation of fluorinated amino acids into peptides and small molecule therapeutics is a well-established strategy for enhancing pharmacological profiles. The trifluoromethoxy (-OCF3) substituent, in particular, offers a unique combination of electronic and steric properties that distinguish it from other fluorinated analogues, such as the more common trifluoromethyl (-CF3) group. Understanding these differences is key to leveraging p-OCF3-Phe effectively in drug design.
The trifluoromethoxy group is strongly electron-withdrawing and possesses high lipophilicity. This increased lipophilicity can significantly improve a molecule's ability to permeate biological membranes, potentially leading to enhanced oral bioavailability. Furthermore, the robust nature of the C-F bonds within the -OCF3 group imparts exceptional stability against metabolic degradation, which can extend the in-vivo half-life of a drug candidate.
Core Properties of p-(Trifluoromethoxy)phenylalanine
A clear understanding of the fundamental physicochemical properties of p-OCF3-Phe is essential for its effective application.
| Property | Value | Source |
| CAS Number | 174732-57-1 | |
| Molecular Weight | 249.19 g/mol | |
| Molecular Formula | C10H10F3NO3 |
Synthesis of p-(Trifluoromethoxy)phenylalanine: A Methodological Overview
The synthesis of p-OCF3-Phe typically involves the construction of the amino acid from a commercially available starting material, 4-(trifluoromethoxy)benzaldehyde. This aldehyde serves as a key intermediate for introducing the trifluoromethoxyphenyl side chain. While various synthetic routes exist for amino acid synthesis, a common approach involves a variation of the Strecker synthesis or the use of enzymatic methods for enantioselective synthesis. Phenylalanine dehydrogenases, for example, have been explored for the synthesis of non-natural amino acids.
A generalized synthetic workflow can be conceptualized as follows:
Caption: Generalized synthetic workflow for p-OCF3-Phe.
Strategic Incorporation into Peptides and Impact on Bioactivity
The substitution of natural amino acids with p-OCF3-Phe in a peptide sequence can profoundly influence its conformational stability, receptor binding affinity, and resistance to enzymatic degradation. The increased hydrophobicity of the p-OCF3-Phe side chain can enhance the peptide's interaction with hydrophobic pockets in target proteins and improve its ability to cross cell membranes.
While specific data on the incorporation of p-OCF3-Phe is still emerging in the public domain, the principles guiding the use of fluorinated amino acids are well-established. The introduction of such residues can lead to peptides with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Analytical Characterization
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a standard technique for confirming the molecular weight of p-OCF3-Phe and its derivatives. The expected molecular ion peak for the free amino acid would be at an m/z corresponding to its molecular weight.
Future Perspectives and Conclusion
p-(Trifluoromethoxy)phenylalanine represents a valuable building block for medicinal chemists and drug development professionals. Its unique combination of lipophilicity, metabolic stability, and electron-withdrawing character offers a powerful tool for modulating the properties of peptides and small molecules. As research in this area continues, we anticipate the emergence of more detailed case studies and a deeper understanding of the structure-activity relationships governing the application of this promising non-canonical amino acid.
References
An In-depth Technical Guide to Unnatural Amino Acid Incorporation in Proteins
This guide provides a comprehensive overview of the principles, methodologies, and applications of unnatural amino acid (UAA) incorporation into proteins. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to engineer proteins with novel functions and properties.
Introduction: Expanding the Proteomic Universe
The central dogma of molecular biology describes the elegant flow of genetic information from DNA to RNA to protein. This process, however, is fundamentally limited to a canonical set of 20 amino acids. What if we could transcend this natural constraint? The site-specific incorporation of unnatural amino acids (UAAs) into proteins does just that, offering an unprecedented toolkit to manipulate protein structure and function with surgical precision.[1] This technology, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, paving the way for groundbreaking applications in fundamental research and drug discovery.[1][2]
The ability to move beyond the natural repertoire of amino acids provides medicinal chemists with an expanded toolkit to address complex biological challenges.[2] By incorporating UAAs, researchers can enhance the stability, selectivity, and bioactivity of therapeutic proteins and peptides.[1][] This guide will delve into the core principles of UAA incorporation, detail the key experimental workflows, and explore the transformative impact of this technology on the future of medicine.
The Core Machinery: Orthogonal Translation Systems
The cornerstone of UAA incorporation is the development of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[4][5][6] This pair functions independently of the host cell's endogenous translational machinery, ensuring that the UAA is exclusively incorporated at the desired site.[4][6][7]
The key components of this system are:
-
An Unnatural Amino Acid (UAA): A synthetic amino acid with a unique side chain that imparts a novel chemical or physical property.
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and attaches the UAA to its cognate tRNA.[4]
-
An Orthogonal tRNA (o-tRNA): A modified tRNA that is not recognized by any of the host cell's endogenous aaRSs but is charged by the o-aaRS.[4] Its anticodon is engineered to recognize a "blank" codon, typically a nonsense (stop) codon like the amber codon (UAG), that has been repurposed to encode the UAA.[7][8]
The orthogonality of this system is paramount to prevent cross-reactivity with the host's native tRNAs and aaRSs, which would lead to misincorporation of natural amino acids and disrupt normal protein synthesis.[6]
Diagram: The Orthogonal Translation System
Caption: A typical workflow for incorporating a UAA into a protein in E. coli.
Key Considerations for In Vivo Systems:
| Parameter | Consideration | Rationale |
| Host Organism | E. coli is commonly used due to its rapid growth and ease of genetic manipulation. [8]Mammalian cells are used for producing proteins with complex post-translational modifications. [9] | The choice of host depends on the specific requirements of the target protein and the desired application. |
| Codon Choice | The amber stop codon (UAG) is the most frequently used repurposed codon due to its low natural abundance in many organisms. [7] | Using a rare codon minimizes competition with the natural translation termination machinery. |
| Expression System | High-efficiency expression vectors are needed to produce sufficient quantities of the o-aaRS and o-tRNA. [8] | Adequate levels of the orthogonal components are crucial for efficient UAA incorporation. |
| UAA Toxicity | Some UAAs can be toxic to the host cells, limiting protein yield. | It is important to assess the cytotoxicity of the UAA before large-scale expression. |
In Vitro Incorporation: The Power of Cell-Free Systems
Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo methods. [10][11][12][13]In a CFPS system, the cellular machinery for transcription and translation is extracted from cells and used to produce proteins in a test tube. [14]This "open" system allows for direct control over the reaction components, overcoming issues of cell viability and membrane permeability that can limit in vivo approaches. [10][11] Advantages of CFPS for UAA Incorporation:
-
Higher Efficiency: CFPS systems can achieve higher UAA incorporation efficiency due to the direct availability of the UAA and orthogonal components. [10]* Toxicity Tolerance: The absence of living cells means that toxic UAAs or proteins can be produced without harming the host. [11][14]* Rapid Prototyping: CFPS allows for the rapid screening of different UAAs and protein variants. [15]* Flexibility: The open nature of the system allows for the easy addition of cofactors, chaperones, and other components to optimize protein folding and activity. [11] Experimental Protocol: UAA Incorporation using an E. coli S30 CFPS System
-
Prepare the CFPS Reaction Mixture: Combine the E. coli S30 cell extract, energy source (e.g., ATP, GTP), amino acid mixture (lacking the natural amino acid to be replaced), and the UAA.
-
Add the Orthogonal Components: Add the purified o-aaRS and o-tRNA to the reaction mixture.
-
Add the DNA Template: Add the plasmid or linear DNA encoding the target protein with the UAG codon at the desired incorporation site.
-
Incubate: Incubate the reaction at the optimal temperature (typically 30-37°C) for several hours.
-
Purify and Analyze: Purify the synthesized protein and confirm UAA incorporation using methods such as mass spectrometry.
Bioorthogonal Chemistry: Attaching Probes with Precision
A major application of UAA incorporation is the introduction of bioorthogonal "handles" into proteins. [16][17]These are chemically reactive groups that are inert within the complex biological environment but can be specifically and efficiently reacted with an external probe. [16][17]This allows for the precise labeling of proteins with fluorescent dyes, affinity tags, or drug molecules. [16] Common Bioorthogonal Reactions:
| Reaction | UAA Handle | Probe | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing UAA | Alkyne-containing probe | High efficiency and selectivity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-containing UAA | Cyclooctyne-containing probe | Copper-free, suitable for live-cell labeling. |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine-containing UAA | Strained alkene/alkyne probe | Extremely fast reaction kinetics. |
| Oxime Ligation | Ketone or aldehyde-containing UAA | Aminooxy or hydrazine-containing probe | Forms a stable oxime or hydrazone bond. [17] |
Diagram: Bioorthogonal Labeling Workflow
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A Comprehensive Technical Guide to Sourcing (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist’s Perspective on Navigating the Supplier Landscape and Ensuring Quality of a Key Building Block.
Introduction: The Strategic Importance of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid in Modern Drug Discovery
This compound, a non-canonical amino acid, has emerged as a critical building block in contemporary pharmaceutical research and development. Its unique structural feature, the trifluoromethoxy group on the phenyl ring, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The incorporation of this fluorinated phenylalanine derivative into peptides and small molecules is a strategic approach to modulate biological activity and overcome challenges in drug design.[1][2]
This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing high-quality this compound. It offers a detailed analysis of the supplier landscape, robust protocols for quality assessment, and a framework for making informed procurement decisions to ensure the integrity and reproducibility of your research.
The Supplier Landscape: Identifying and Qualifying Vendors
The selection of a reliable supplier is a critical first step that can significantly impact the timeline and success of a research project. A thorough evaluation of potential vendors should extend beyond mere price comparison to include a rigorous assessment of their quality systems, documentation, and technical support.
When sourcing research chemicals, it is crucial to prioritize suppliers that provide transparent documentation, verified compound purity, and adhere to safety and regulatory standards. The best suppliers offer batch-specific certificates of analysis (CoA), clear handling guidelines, and support for institutional or laboratory use, ensuring both reliability and compliance in controlled environments.
Key Considerations for Supplier Selection:
-
Quality Management Systems: Inquire about the supplier's quality management system. While full Good Manufacturing Practice (GMP) compliance may not be necessary for early-stage research materials, suppliers with certifications such as ISO 9001 demonstrate a commitment to quality and consistency. For later-stage development, sourcing from a GMP-certified facility becomes essential.[3]
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should provide detailed information about the analytical tests performed, the specifications, and the results for the specific batch being purchased. Key data points to look for include purity (typically determined by HPLC), identity confirmation (by NMR and/or Mass Spectrometry), and enantiomeric purity (by chiral HPLC).
-
Transparency and Traceability: Reputable suppliers will be transparent about the origin of their materials and be able to provide information on batch-to-batch consistency.
-
Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and for obtaining additional information about the product.
Reputable Suppliers of this compound:
While not an exhaustive list, the following companies are established suppliers of research chemicals, including specialty amino acids. It is recommended to contact them directly for the most current product information, availability, and pricing.
-
Sigma-Aldrich (Merck): A major global supplier of a vast range of chemicals and laboratory equipment, often with extensive documentation and technical support.
-
Thermo Fisher Scientific (Alfa Aesar): A leading provider of research chemicals, with a portfolio that includes a wide array of amino acid derivatives.
-
Fluorochem: A specialized supplier of fluoro-organic compounds, which may offer a high level of expertise in the chemistry of fluorinated molecules.
-
Santa Cruz Biotechnology: A supplier of a broad range of biochemicals for research.
-
MedChemExpress: A supplier of a wide range of research chemicals and biochemicals, including amino acids and their derivatives, for life science research.[4]
-
BLDpharm: A manufacturer and supplier of research chemicals with a large catalog of building blocks and intermediates.[5]
-
Apollo Scientific: A UK-based supplier of a wide range of research chemicals, including fluorinated compounds and other intermediates.[6]
-
Spectrum Chemical: A US-based supplier of fine chemicals, including those for pharmaceutical research.[7]
It is advisable to request quotes and sample CoAs from multiple suppliers to compare product specifications and pricing.
Quality and Purity Assessment: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the information provided on the supplier's CoA and to ensure the material is suitable for its intended use. This section provides detailed, step-by-step methodologies for key analytical techniques.
Experimental Protocols for Quality Verification:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed. For this specific molecule, ¹⁹F NMR is also highly informative.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals: Aromatic protons (doublets in the range of 7.0-7.5 ppm), the alpha-proton (a multiplet around 3.5-4.5 ppm), and the beta-protons (multiplets around 2.8-3.2 ppm). The exact chemical shifts will be solvent-dependent.
-
-
Interpretation: The integration of the signals should correspond to the number of protons in the molecule. The splitting patterns will provide information about the connectivity of the atoms.
¹⁹F NMR Protocol:
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Acquire a standard ¹⁹F NMR spectrum.
-
Expected signal: A singlet corresponding to the -OCF₃ group. The chemical shift will be characteristic of this functional group.
-
-
Interpretation: The presence of a single peak at the expected chemical shift confirms the presence and chemical environment of the trifluoromethoxy group.
2. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Parameters:
-
Acquire the spectrum in both positive and negative ion modes.
-
Expected ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 250.07. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 248.05.
-
-
Interpretation: The observed mass-to-charge ratio should match the calculated molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.[8]
3. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Ensuring the enantiomeric purity of a chiral building block is critical, as the biological activity of the final compound is often stereospecific. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.).
Chiral HPLC Protocol:
-
Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of underivatized amino acids. Alternatively, derivatization with a suitable agent followed by separation on a standard HPLC column can be employed.
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is recommended. A typical starting point for normal phase chromatography would be a mixture of hexane and a polar alcohol like isopropanol, with a small amount of an acidic or basic modifier to improve peak shape. For reversed-phase chromatography, a mixture of water and acetonitrile or methanol with an additive like trifluoroacetic acid is common.[9]
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines if the material is intended for use in regulated studies. This includes assessing specificity, linearity, range, accuracy, and precision.
-
Sample Analysis:
-
Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers.
-
Prepare a solution of the purchased (2S)-enantiomer.
-
Inject both solutions onto the chiral HPLC system.
-
Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers in the sample chromatogram.
-
Data Presentation and Visualization
Summary of Analytical Techniques for Quality Assessment
| Analytical Technique | Parameter Measured | Expected Result for this compound | Reference |
| ¹H NMR | Chemical Structure and Proton Environment | Signals corresponding to aromatic, alpha, and beta protons with appropriate integration and splitting patterns. | [Link to a relevant NMR database or publication] |
| ¹³C NMR | Carbon Skeleton | Signals corresponding to all 10 unique carbon atoms in the molecule. | [Link to a relevant NMR database or publication] |
| ¹⁹F NMR | Presence and Environment of Fluorine | A single peak characteristic of the -OCF₃ group. | [8] |
| Mass Spectrometry (ESI-MS) | Molecular Weight | [M+H]⁺ at m/z 250.07 and/or [M-H]⁻ at m/z 248.05. | [8] |
| Chiral HPLC | Enantiomeric Purity | A single major peak corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer peak being minimal (typically >98% e.e.). |
Workflow for Supplier Selection and Quality Validation
Caption: A workflow diagram illustrating the key stages of supplier selection and in-house quality validation for this compound.
Conclusion
The successful integration of this compound into research and drug development pipelines hinges on the procurement of high-quality, well-characterized material. By adopting a rigorous and systematic approach to supplier evaluation and implementing a robust in-house quality control program, researchers can mitigate risks associated with poor quality reagents and ensure the reliability and reproducibility of their scientific endeavors. This guide provides a framework for navigating these critical aspects, empowering scientists to make informed decisions and accelerate the pace of innovation.
References
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Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved from [Link]
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Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). Biophysics Colab. Retrieved from [Link]
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Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). National Institutes of Health. Retrieved from [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications. Retrieved from [Link]
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Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. (2018). MPG.PuRe. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). National Institutes of Health. Retrieved from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
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APPLICATIONS. Phenomenex. Retrieved from [Link]
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Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). National Institutes of Health. Retrieved from [Link]
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Certificate of analysis. Thermo Fisher Scientific. Retrieved from [Link]
- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2023). Google Patents.
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Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1990). National Institutes of Health. Retrieved from [Link]
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). MDPI. Retrieved from [Link]
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Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2023). ScienceDirect. Retrieved from [Link]
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NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (2010). National Institutes of Health. Retrieved from [Link]
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2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. PubChem. Retrieved from [Link]
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Introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link]
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Bio NMR spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Fluorinated Amino Acids
Introduction: The Double-Edged Sword of Fluorine in Amino Acid Chemistry
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology.[1][2][3] By replacing hydrogen with fluorine, researchers can exquisitely modulate the physicochemical properties of peptides and proteins, often enhancing metabolic stability, binding affinity, and conformational rigidity.[1][3][] This "fluorous effect" stems from the unique properties of the fluorine atom: its high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine (C-F) bond.[5][6][7]
However, these same properties that make fluorinated amino acids (FAAs) so valuable also introduce a unique set of handling and safety challenges. The stability of the C-F bond is not absolute, and under certain chemical conditions, these molecules can become sources of highly corrosive and toxic species, most notably hydrogen fluoride (HF).[8][9] Therefore, a comprehensive understanding of their chemical nature is not merely academic—it is a prerequisite for ensuring laboratory safety. This guide provides field-proven insights and protocols for researchers, scientists, and drug development professionals to navigate the specific hazards associated with FAAs, ensuring both scientific success and personal safety.
Chapter 1: The Unique Chemical Nature of Fluorinated Amino Acids
Understanding the "why" behind safety protocols begins with appreciating the fundamental chemistry of the C-F bond. Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong covalent bond with carbon.[5][6] This bond polarization and strength are responsible for many of the desirable attributes of FAAs, including altered acidity (pKa), increased lipophilicity, and resistance to enzymatic degradation.[1][]
Despite its strength, the C-F bond is not inert. The primary safety concern revolves around its potential to be cleaved, leading to the formation of fluoride ions (F⁻). In the presence of a proton source (e.g., strong acids, or even ambient moisture under certain conditions), these ions readily form hydrogen fluoride (HF), a highly corrosive and systemically toxic substance.[8][9]
Key Physicochemical Properties & Associated Hazards:
| Property | Implication for the Amino Acid | Associated Hazard |
| High Electronegativity | Creates a strong, polar C-F bond; alters local electronic environment.[5][6] | Can influence reaction pathways; potential for unexpected reactivity. |
| C-F Bond Strength | Confers high thermal and chemical stability to the molecule.[] | Can lead to a false sense of security; degradation can still occur under harsh conditions (e.g., strong acids, high heat). |
| Potential for HF Release | Degradation of the FAA can release fluoride ions, which form HF in aqueous/acidic environments.[8] | Primary Hazard: HF is extremely corrosive, causes severe deep-tissue burns, and can lead to fatal systemic toxicity (hypocalcemia) upon absorption.[9][10] |
| Hydrophobicity | Perfluorinated moieties are "superhydrophobic," influencing protein folding and phase separation.[5] | Can affect solubility and require specific solvent systems for handling. |
| Unknown Toxicological Profile | Many novel FAAs have not been fully investigated for their specific toxicity.[11][12] | Assumed to be hazardous until proven otherwise. May cause skin, eye, and respiratory irritation.[11][13] |
Chapter 2: Hazard Identification and Proactive Risk Assessment
A foundational principle of laboratory safety is that every procedure must be a self-validating system of risk mitigation. Before any FAA is handled, a thorough risk assessment must be performed. This is not a mere box-checking exercise but a critical scientific evaluation of the entire experimental workflow.
The process begins with consulting the Safety Data Sheet (SDS) for the specific FAA, paying close attention to hazard identification and recommended handling procedures.[11][13][14] However, the SDS is only the starting point. The true risk is context-dependent, arising from the interaction of the FAA with other reagents and conditions in your experiment.
Below is a logical workflow for conducting a risk assessment when working with FAAs.
Caption: Risk Assessment Workflow for Fluorinated Amino Acids.
Chapter 3: Core Handling Protocols & Engineering Controls
Strict adherence to established protocols is non-negotiable when handling FAAs. These procedures are designed to minimize exposure and mitigate the risk of accidental release.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, protecting the operator and the lab environment.
-
Chemical Fume Hoods: All work with FAAs, especially volatile compounds or any reaction that could potentially generate HF (e.g., peptide cleavage with TFA), must be performed in a properly functioning and certified chemical fume hood.[12][15]
-
Glove Boxes: For particularly hazardous, moisture-sensitive, or reactive fluorinating agents, a glove box provides a contained, inert atmosphere, offering the highest level of protection.[15]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards identified in the risk assessment.[14][16]
-
Eye Protection: At a minimum, chemical splash goggles are required.[11][15] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[9][15]
-
Hand Protection: Glove selection is critical. No single glove material is impervious to all chemicals. Consult the manufacturer's compatibility chart for the specific FAA and solvents being used.[15] Double-gloving is a recommended best practice, typically with a nitrile inner glove and a heavier-duty neoprene or butyl rubber outer glove, especially when handling concentrated solutions or during procedures with a high risk of exposure.[9][15]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[15] For larger-scale work, a chemical-resistant apron is also necessary.[13][15]
Storage and Segregation
Proper storage is crucial to prevent degradation and dangerous reactions.
-
Store FAAs in a cool, dry, and well-ventilated area.[11][15][17]
-
Keep containers tightly closed and clearly labeled with the chemical name and associated hazards.[15][18]
-
Segregate FAAs from incompatible materials, such as strong acids, bases, and oxidizing agents.[15][18] Do not store chemicals alphabetically; store by hazard class.[18][19]
-
Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[17][19]
Chapter 4: Experimental Workflows and Waste Management
Protocol: Safe Weighing and Solubilization of a Fluorinated Amino Acid Powder
This protocol provides a self-validating system for a common laboratory task.
Objective: To accurately weigh and dissolve a solid FAA powder while minimizing the risk of aerosolization and exposure.
Prerequisites:
-
A comprehensive risk assessment has been completed.
-
All required engineering controls and PPE are in place.
Methodology:
-
Preparation: Don all required PPE (lab coat, double gloves, chemical splash goggles). Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential minor spills. Place the analytical balance inside the fume hood if possible. If not, use a draft shield and perform the transfer with extreme care.
-
Weighing:
-
Carefully open the FAA container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean, anti-static spatula to transfer the desired amount of FAA to a tared weigh boat or directly into the receiving vessel.
-
Once the desired mass is obtained, securely close the primary FAA container.
-
-
Solubilization:
-
Add the solvent to the vessel containing the FAA powder slowly and carefully to avoid splashing.
-
Use a vortex mixer or magnetic stirrer as needed to facilitate dissolution, ensuring the vessel is capped or covered.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a damp cloth (using a solvent appropriate for the FAA).
-
Dispose of the weigh boat, liner, and outer gloves in the designated solid hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Waste Management: A Critical Responsibility
Improper disposal of fluorinated waste poses a significant threat to the environment and human health.[6][15] All waste containing fluorinated compounds must be collected and disposed of as hazardous waste.[15][20]
Caption: Fluorinated Waste Disposal Decision Workflow.
-
Segregation: Never mix incompatible waste streams.[15][20] Collect halogenated organic waste separately from aqueous and non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[15]
-
Disposal: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous waste.[21] Approved methods may include high-temperature incineration or disposal in specialized hazardous waste landfills.[22][23][24]
Chapter 5: Emergency Procedures
Preparedness is paramount. All personnel must be trained on emergency procedures before working with FAAs.[15]
Chemical Exposure
Immediate and decisive action is required in any case of chemical exposure.[25][26]
-
Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes.[15][25][26] Remove all contaminated clothing while under the safety shower.[25][26] For any suspected HF exposure, apply a 2.5% calcium gluconate gel to the affected area after flushing and seek immediate medical attention. [8][10][15] The calcium gluconate provides calcium ions to neutralize the fluoride ions that have penetrated the tissue.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][15][25] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][15] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[15]
Chemical Spills
-
Small Spills: For minor spills that you are trained and equipped to handle, alert others in the area and restrict access.[15] Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., kitty litter, vermiculite).[15][27] Collect the absorbed material into a sealed container for proper waste disposal.[15][27]
-
Large Spills: For large spills or any spill of a highly hazardous material, evacuate the area immediately.[15] Close the doors and contact your institution's emergency response team (e.g., EHS) and provide them with the details of the spill.[27]
Caption: Emergency Response Decision Tree.
Conclusion
Fluorinated amino acids are powerful tools that will continue to drive innovation in science and medicine. Their unique properties, however, demand a commensurate level of respect and caution. By integrating a deep understanding of their chemical nature with rigorous risk assessment, robust engineering controls, and unwavering adherence to safety protocols, researchers can harness the full potential of these remarkable compounds while ensuring a safe and secure laboratory environment for all.
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - L-4-Fluorophenylalanine, 99+% ee.
- O'Hagan, D. (2008). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.
- Thermo Fisher Scientific. (2024, March 30). 4-Fluoro-L-phenylalanine - SAFETY DATA SHEET.
- Flinter. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? - Blog.
- Jackson, C. J. (2014, August 19). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.
- Sigma-Aldrich. (n.d.). L-Fmoc-4-fluorophenylalanine 169243-86-1.
- Pham, T. T. H., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.
- Wang, J., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- Santa Cruz Biotechnology. (n.d.). p-Fluoro-DL-phenylalanine - Material Safety Data Sheet.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- American Chemical Society. (2020, January 10). Lessons Learned—Fluoride Exposure. ACS Chemical Health & Safety.
- National Institutes of Health. (n.d.). 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem.
- SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
- Martin, N. J. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Wang, Y., et al. (n.d.). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central.
- Gouverneur, V. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Wikipedia. (n.d.). Organofluorine chemistry.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- O'Connor, C., et al. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
- Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them? - Wastebits Blog.
- PacMoore. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 28). The Impact of Fluorine Substitution on Amino Acid Bioactivity.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Purdue University. (n.d.). Fluorine Safety.
- (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- Wikipedia. (n.d.). Fluorine.
- Benchchem. (n.d.). hydrofluoric acid in organofluorine chemistry.
- (n.d.). PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES. WIT Press.
Sources
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Methodological & Application
Protocol for site-specific incorporation of p-OCF3-Phe into proteins
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Solid-Phase Synthesis of Peptides Incorporating O-(Trifluoromethyl)-L-tyrosine
Application Note: A-SPPS-TFMTyr
Abstract
This guide provides a comprehensive framework for the successful incorporation of O-(Trifluoromethyl)-L-tyrosine (Tyr(OCF₃)) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The trifluoromethoxy (-OCF₃) modification offers unique physicochemical properties beneficial for drug development, including increased metabolic stability, enhanced lipophilicity, and utility as a ¹⁹F NMR probe.[1][2] This document outlines the strategic considerations, detailed step-by-step protocols, quality control measures, and troubleshooting advice tailored to the specific chemical nature of this non-canonical amino acid.
Introduction: The Value of Tyr(OCF₃) in Peptide Design
The strategic incorporation of fluorinated amino acids is a powerful tool in medicinal chemistry.[2] The trifluoromethoxy group (-OCF₃) is particularly noteworthy as it significantly enhances lipophilicity, more so than the more common trifluoromethyl (-CF₃) group.[2] This modification can improve a peptide's pharmacokinetic profile by increasing its ability to cross biological membranes and enhancing its stability against metabolic degradation.[2][3]
Furthermore, the presence of the fluorine atoms makes Tyr(OCF₃) an excellent reporter for ¹⁹F NMR studies.[1][4][5] Given the absence of a natural fluorine background in most biological systems, ¹⁹F NMR provides a highly sensitive and clean signal to investigate peptide-protein interactions, conformational changes, and binding events.[4][6][7]
This application note serves as a practical guide for researchers to harness these advantages by detailing the nuances of incorporating Fmoc-L-Tyr(OCF₃)-OH into peptide sequences via SPPS.
Strategic Considerations for SPPS
The success of synthesizing peptides containing Tyr(OCF₃) hinges on understanding its unique chemical properties and how they influence standard SPPS procedures.
Chemical Stability
The O-trifluoromethyl bond is exceptionally strong and stable under the standard conditions of Fmoc-SPPS. It is resistant to:
-
Base-mediated Fmoc deprotection: Repeated treatments with 20% piperidine in DMF do not affect the -OCF₃ group.[][9]
-
Acid-mediated cleavage: The group is stable to strong acids like trifluoroacetic acid (TFA) used for final cleavage from the resin.[10][11]
This inherent stability simplifies the synthesis, as no special protecting group is required for the modified phenol side chain.
Coupling Reaction Kinetics
The trifluoromethoxy group is strongly electron-withdrawing. This effect slightly reduces the nucleophilicity of the carboxylate group upon activation, which can lead to marginally slower coupling reaction times compared to standard proteinogenic amino acids. Therefore, strategic selection of coupling reagents and reaction monitoring are crucial.
-
Recommended Coupling Reagents: While standard carbodiimide (e.g., DIC) and aminium/uronium salt (e.g., HBTU, HCTU) activators are effective, for sequences known to be difficult or to ensure maximum efficiency, more potent reagents are recommended.
| Reagent Class | Examples | Rationale & Recommendations |
| Aminium/Uronium | HBTU, HATU, HCTU | Highly Recommended. These reagents form highly reactive intermediates. HATU is particularly effective for hindered or electronically deactivated amino acids. HCTU offers good efficiency and suppresses racemization.[12] |
| Carbodiimides | DIC / Oxyma Pure | Effective Standard. A cost-effective and reliable combination. The use of Oxyma Pure as an additive is superior to HOBt in suppressing racemization and improving reaction rates. |
| Phosphonium | PyBOP | Good Alternative. Effective for forming active esters, particularly useful in challenging coupling scenarios. |
Resin and Linker Selection
The choice of solid support depends on the desired C-terminal functionality. Fmoc-L-Tyr(OCF₃)-OH is compatible with all common resins used in Fmoc-SPPS.
-
C-Terminal Amide: Use Rink Amide or Sieber amide resins.[13]
-
C-Terminal Carboxylic Acid: Use 2-Chlorotrityl chloride (2-CTC) or Wang resins.[13] 2-CTC resin is advantageous as it allows for cleavage under very mild acidic conditions, which can be beneficial for sensitive sequences.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the manual synthesis of a model peptide containing a Tyr(OCF₃) residue.
Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.1: Manual SPPS of a Model Peptide (e.g., Ac-Ala-Tyr(OCF₃)-Gly-NH₂) on Rink Amide Resin
Scale: 0.1 mmol
Materials & Reagents:
| Reagent | Typical Amount/Concentration | Purpose |
| Rink Amide Resin (0.4-0.8 mmol/g) | ~200 mg | Solid Support |
| Fmoc-Gly-OH | 4 eq (0.4 mmol) | First Amino Acid |
| Fmoc-L-Tyr(OCF₃)-OH | 4 eq (0.4 mmol) | Target Amino Acid |
| Fmoc-Ala-OH | 4 eq (0.4 mmol) | Amino Acid |
| N,N'-Diisopropylcarbodiimide (DIC) | 4 eq (0.4 mmol) | Coupling Activator |
| Oxyma Pure | 4 eq (0.4 mmol) | Racemization Suppressant |
| N,N-Diisopropylethylamine (DIPEA) | 8 eq (0.8 mmol) | Base |
| Acetic Anhydride | 10 eq (1.0 mmol) | N-terminal Capping |
| Piperidine | 20% in DMF (v/v) | Fmoc Deprotection |
| Dimethylformamide (DMF) | As needed | Solvent |
| Dichloromethane (DCM) | As needed | Solvent |
| Reagent B Cleavage Cocktail | 5 mL | Cleavage/Deprotection |
| Cold Diethyl Ether | 40 mL | Peptide Precipitation |
Note on Reagent B: TFA/H₂O/Phenol/TIPS (88:5:5:2 v/v/v/v). This is a robust general-purpose cleavage cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.[10][14]
Procedure:
-
Resin Swelling:
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[16]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol), Oxyma Pure (0.4 mmol) in DMF (~2 mL).
-
Add DIC (0.4 mmol) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm reaction completion (should be negative/blue beads).
-
-
Fmoc Deprotection (Cycle 2):
-
Repeat Step 2 to remove the Fmoc group from the newly coupled Glycine.
-
-
Incorporation of Fmoc-L-Tyr(OCF₃)-OH:
-
In a separate vial, dissolve Fmoc-L-Tyr(OCF₃)-OH (0.4 mmol) and Oxyma Pure (0.4 mmol) in DMF.
-
Add DIC (0.4 mmol) and pre-activate for 2-5 minutes.
-
Add the solution to the deprotected resin-peptide.
-
Agitate for 2-4 hours. A slightly extended coupling time is recommended to ensure complete reaction.
-
Drain and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test. If the test is positive (purple beads), indicating incomplete coupling, perform a second coupling (recouple) with a fresh solution of activated amino acid for another 1-2 hours.
-
-
Chain Elongation (Fmoc-Ala-OH):
-
Repeat Step 2 (Fmoc Deprotection).
-
Repeat Step 3 (Coupling) using Fmoc-Ala-OH.
-
-
N-Terminal Acetylation (Capping):
-
After the final Fmoc deprotection (of Alanine), wash the resin with DMF.
-
Prepare a capping solution of Acetic Anhydride (1.0 mmol) and DIPEA (1.0 mmol) in DMF (~5 mL).
-
Add the solution to the resin and agitate for 30 minutes.
-
Drain and wash thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).
-
Dry the resin under a vacuum.
-
-
Cleavage and Global Deprotection:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared Reagent B cleavage cocktail (~5 mL).
-
Agitate at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate into a centrifuge tube containing ~40 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Peptide Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under a vacuum.
-
Quality Control & Characterization
Post-synthesis analysis is critical to validate the identity and purity of the final product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Use a C18 column with a water/acetonitrile gradient (both containing 0.1% TFA). The incorporation of Tyr(OCF₃) will increase the peptide's hydrophobicity, leading to a longer retention time compared to an analogous peptide with a standard Tyrosine.
-
Mass Spectrometry (MS): Use LC-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Tyr(OCF₃) (Positive Kaiser test after coupling) | 1. Insufficient coupling time due to electronic deactivation. 2. Peptide aggregation on the resin. | 1. Recouple: Perform a second coupling. 2. Use a stronger activator: Switch to HATU for the recoupling step. 3. Increase reaction time: Extend the initial coupling time to 4 hours. |
| Low Purity of Crude Peptide | 1. Incomplete deprotection or coupling at any step. 2. Side reactions during cleavage. | 1. Ensure thorough washing between steps and confirm completion with monitoring tests. 2. Ensure the cleavage cocktail is freshly prepared and contains appropriate scavengers for the sequence.[17] |
| No or Low Yield after Cleavage | 1. Incomplete first amino acid loading. 2. Premature cleavage from a highly acid-labile resin (e.g., 2-CTC) due to repeated exposure to acidic conditions (if any). | 1. Quantify initial resin loading via Fmoc-release assay. 2. Use DIPEA sparingly during couplings on 2-CTC resin to prevent premature cleavage. |
References
-
Gerig, J. T. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(7), 2219–2226. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 934. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. [Link]
-
Takeuchi, K., & Wagner, G. (2016). A beginner's guide to ¹⁹F NMR and its role in drug screening. Concepts in Magnetic Resonance Part A, 45A(1), e21415. [Link]
-
Pierra, F., et al. (2007). Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. Current Organic Chemistry, 11(2), 153-163. [Link]
-
Mykhailiuk, P. K., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13621–13629. [Link]
-
Alvarez Dorta, D., et al. (2020). Recent Developments in the Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues. Chemical Science, 11(31), 8041-8053. [Link]
-
Biffinger, J. C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(3), 1297. [Link]
-
Alvarez Dorta, D., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 11(31), 8041–8053. [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. [Link]
-
Vlieghe, P., et al. (2010). Solid-phase peptide synthesis. Chemical Reviews, 110(12), 6865-6913. [Link]
-
Han, Y., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(10), 3335-3339. [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(21), 4855–4860. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-472. [Link]
-
MacMillan, D. W. C., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Analytical Sales. [Link]
-
Kolmar, H., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12990. [Link]
-
Montclare, J. K., & Tirrell, D. A. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2758. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Welch, J. T., et al. (2018). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Omega, 3(7), 8415–8424. [Link]
-
Nam, K. T., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(20), 1805300. [Link]
-
Kolmar, H., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
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- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
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Application Note: Leveraging p-OCF3-Phe for High-Resolution In-Cell ¹⁹F NMR Studies of Protein Structure and Function
Audience: Researchers, scientists, and drug development professionals in the fields of structural biology, chemical biology, and pharmacology.
Abstract: In-cell Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the structure, dynamics, and interactions of proteins within their native cellular environment. The use of ¹⁹F NMR, in particular, offers exceptional sensitivity and a lack of background signal, making it a powerful tool for these complex studies. This application note provides a comprehensive guide to the use of p-(trifluoromethoxy)-L-phenylalanine (p-OCF3-Phe), a non-canonical amino acid, as a ¹⁹F NMR probe for in-cell protein structural studies. We will delve into the unique advantages of the trifluoromethoxy group, provide detailed protocols for its incorporation into target proteins in mammalian cells, and outline best practices for in-cell ¹⁹F NMR data acquisition and analysis.
Introduction: The Power of ¹⁹F NMR in a Cellular Context
Conventional structural biology techniques often require protein purification, which removes the protein from its natural, crowded cellular environment. This can lead to a loss of crucial information about a protein's true conformational state, its interactions with other cellular components, and its response to therapeutic agents. In-cell NMR addresses this limitation by allowing for the direct observation of proteins inside living cells.[1][2][3]
The ¹⁹F nucleus is an ideal probe for in-cell NMR for several key reasons:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[4][5]
-
No Background Signal: Fluorine is not naturally present in most biological macromolecules, meaning that ¹⁹F NMR spectra are free from interfering background signals.[1][4][5]
-
Extreme Sensitivity to Environment: The chemical shift of ¹⁹F is highly sensitive to its local environment, including van der Waals interactions and electrostatic fields.[5][6] This makes it an exquisite reporter of subtle conformational changes, ligand binding, and post-translational modifications.
The choice of the fluorinated probe is critical. The trifluoromethoxy (-OCF3) group on p-OCF3-Phe offers distinct advantages over other fluorinated amino acids:
-
Enhanced Lipophilicity: The -OCF3 group can increase the lipophilicity of the amino acid, which can improve cell membrane permeability and bioavailability.[7][8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation and ensuring the integrity of the probe throughout the experiment.[7][8]
-
Unique Electronic Properties: The interplay of inductive and resonance effects of the -OCF3 group provides a sensitive probe for a wide range of molecular environments.[8]
This guide will provide a comprehensive workflow for utilizing p-OCF3-Phe for in-cell ¹⁹F NMR studies, from the initial genetic engineering to the final data interpretation.
Workflow for In-Cell ¹⁹F NMR using p-OCF3-Phe
The overall workflow for incorporating p-OCF3-Phe into a target protein and performing in-cell ¹⁹F NMR is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages:
Figure 1: A high-level overview of the in-cell ¹⁹F NMR workflow using p-OCF3-Phe.
Detailed Protocols
Genetic Incorporation of p-OCF3-Phe
The site-specific incorporation of non-canonical amino acids like p-OCF3-Phe into proteins in mammalian cells is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[10][11] This system hijacks a stop codon, typically the amber stop codon (UAG), to encode the unnatural amino acid.[12][13]
Protocol 3.1.1: Plasmid Preparation and Site-Directed Mutagenesis
-
Obtain/Engineer the Orthogonal System: Acquire a plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that is specific for p-OCF3-Phe and does not cross-react with endogenous amino acids or tRNAs.
-
Site-Directed Mutagenesis: Introduce an amber (TAG) stop codon at the desired position in the gene of your target protein using a standard site-directed mutagenesis kit. The choice of the labeling site is crucial and should be guided by existing structural information to place the probe in a region of interest.
-
Construct Expression Vector: Clone the mutated gene of interest into a mammalian expression vector that also contains the expression cassette for the orthogonal aaRS/tRNA pair.
Protocol 3.1.2: Cell Culture and Transfection
-
Cell Line Selection: Human Embryonic Kidney (HEK293T) cells are a robust and commonly used cell line for transient protein expression for in-cell NMR.[14]
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: When cells reach 70-80% confluency, transfect them with the expression vector containing your target gene and the orthogonal system using a suitable transfection reagent (e.g., Lipofectamine 3000).
Protocol 3.1.3: Protein Expression and Labeling
-
Media Supplementation: At an optimized time post-transfection (typically 6-8 hours), replace the culture medium with fresh medium supplemented with p-OCF3-Phe. The optimal concentration of p-OCF3-Phe should be determined empirically but is typically in the range of 1-5 mM.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for the expression and incorporation of p-OCF3-Phe into the target protein.
-
Cytotoxicity Assessment (Optional but Recommended): It is advisable to perform a cell viability assay (e.g., MTT assay) to ensure that the concentration of p-OCF3-Phe used is not significantly cytotoxic to the cells.[15]
In-Cell NMR Sample Preparation
Preparing a high-quality in-cell NMR sample is critical for obtaining spectra with a good signal-to-noise ratio.
Protocol 3.2.1: Harvesting and Washing Cells
-
Harvesting: After the expression period, gently detach the cells from the culture dish using a cell scraper. Avoid using trypsin as it can damage the cells.
-
Washing: Pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes). Resuspend the cell pellet in a chilled, buffered solution such as Dulbecco's Phosphate-Buffered Saline (DPBS). Repeat this washing step two more times to remove any extracellular protein and residual p-OCF3-Phe.
-
Final Resuspension: After the final wash, resuspend the cell pellet in a minimal volume of an appropriate NMR buffer (e.g., Leibovitz's L-15 medium containing 10% D₂O for the lock signal).[16] The final cell suspension should have a high cell density (typically >70% v/v).
Protocol 3.2.2: Transfer to NMR Tube
-
NMR Tube Selection: Use a high-quality, thin-walled NMR tube (e.g., a 3 mm Shigemi tube) to maximize sensitivity.[16]
-
Transfer: Carefully transfer the cell suspension to the NMR tube, avoiding the introduction of air bubbles.
-
Centrifugation: Gently centrifuge the NMR tube at a low speed to pack the cells at the bottom of the tube.
¹⁹F NMR Data Acquisition and Processing
NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is highly recommended to maximize sensitivity.[16]
-
Probe Tuning: The NMR probe must be tuned to the ¹⁹F frequency.[17]
Data Acquisition Parameters
The following table provides a starting point for ¹⁹F NMR data acquisition parameters. These will likely require optimization for your specific protein and cellular system.
| Parameter | Recommended Starting Value | Rationale |
| Pulse Sequence | Simple 1D pulse-acquire (e.g., Bruker 'zg') | For straightforward detection of ¹⁹F signals.[17] |
| Temperature | 310 K (37°C) | To maintain cell viability and physiological relevance.[17] |
| Acquisition Time | 0.05 - 0.1 s | A shorter acquisition time can be used to improve the signal-to-noise ratio per unit time.[16] |
| Relaxation Delay | 1 - 3 s | Should be optimized based on the T₁ relaxation time of the ¹⁹F nucleus in your protein.[16][18] |
| Number of Scans | 1000 - 10,000+ | A large number of scans is typically required to achieve sufficient signal-to-noise for in-cell samples.[16][17] |
| Spectral Width | ~200 ppm | To ensure all potential ¹⁹F signals are captured. |
Data Processing
-
Software: Several software packages are available for processing NMR data, including TopSpin (Bruker), Mnova, and NMRFx.[19][20][21][22]
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency domain.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct for any distortions in the baseline of the spectrum.
-
Referencing: Reference the ¹⁹F chemical shifts to an appropriate external standard (e.g., trifluoroacetic acid).
-
Data Interpretation and Applications
The resulting ¹⁹F NMR spectrum will contain one or more peaks, each corresponding to a p-OCF3-Phe residue in a distinct chemical environment.
-
Conformational Heterogeneity: The presence of multiple peaks for a single labeled site can indicate conformational heterogeneity or the existence of different protein states within the cell.
-
Ligand Binding: The addition of a ligand or drug that binds to the target protein will likely perturb the local environment of the ¹⁹F probe, resulting in a change in its chemical shift. This allows for the direct observation of target engagement in a cellular context.[23]
-
Protein-Protein Interactions: The formation of a protein complex can also lead to changes in the ¹⁹F chemical shift, providing insights into protein-protein interactions within the cell.[23][24]
The following diagram illustrates the expected outcome of a successful in-cell ¹⁹F NMR experiment to probe ligand binding:
Figure 2: Conceptual diagram of a ligand-induced chemical shift perturbation in an in-cell ¹⁹F NMR experiment.
Troubleshooting and Considerations
-
Low Protein Expression: Optimize transfection efficiency and the concentration of p-OCF3-Phe.
-
Poor Signal-to-Noise: Increase the number of scans, use a higher field spectrometer with a cryoprobe, and ensure a high cell density in the NMR sample.
-
Cell Death: Monitor cell viability throughout the experiment. Reduce the concentration of p-OCF3-Phe if necessary.
-
Protein Leakage: After the in-cell NMR experiment, centrifuge the sample and acquire a ¹⁹F NMR spectrum of the supernatant to check for signals from leaked protein.[17]
Conclusion
The use of p-OCF3-Phe as a ¹⁹F NMR probe for in-cell studies represents a significant advancement in our ability to study protein structure and function in a native-like environment. The exceptional sensitivity of the ¹⁹F nucleus, combined with the favorable properties of the trifluoromethoxy group, provides a powerful tool for academic researchers and drug discovery professionals alike. By following the protocols and considerations outlined in this application note, scientists can gain unprecedented insights into the intricate world of cellular protein biology.
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Kigawa, T., & Shirakawa, M. (2019). In-cell NMR in Eukaryotic Cells – I (Introduction from Outside of Cells). In Y. Ito, V. Dötsch, & M. Shirakawa (Eds.), In-cell NMR Spectroscopy: From Molecular Sciences to Cell Biology (pp. 27-44). Royal Society of Chemistry. [Link]
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Powner, M. B., & Wotherspoon, A. T. L. (2013). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 8(9), 1913-1923. [Link]
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Trantirek, L., & Fiala, R. (2020). In-cell NMR spectroscopy of nucleic acids. Methods, 173, 49-61. [Link]
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Luchinat, E., & Banci, L. (2019). In-cell NMR in Eukaryotic Cells – II (Direct Protein Expression). In Y. Ito, V. Dötsch, & M. Shirakawa (Eds.), In-cell NMR Spectroscopy: From Molecular Sciences to Cell Biology (pp. 45-61). Royal Society of Chemistry. [Link]
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Gualdani, R., & Gouverneur, V. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5122. [Link]
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Christodoulou, J. (2023). Fluorine Inside Cells: Mapping Protein Architecture Through 19F NMR Spectroscopy. UCL Discovery. [Link]
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Application Note: Characterizing p-OCF3-Phe Containing Peptides by Mass Spectrometry
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. Among these, para-trifluoromethoxyphenylalanine (p-OCF3-Phe) has emerged as a valuable building block. The trifluoromethoxy group imparts unique properties, including increased metabolic stability, enhanced hydrophobicity, and altered electronic characteristics, which can significantly modulate the biological activity and pharmacokinetic profile of peptides.[1][2] Accurate and detailed characterization of these modified peptides is paramount for ensuring identity, purity, and for understanding their behavior in biological systems. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, providing precise molecular weight determination and sequence verification.[3]
This application note provides a comprehensive guide to the characterization of p-OCF3-Phe containing peptides using state-of-the-art mass spectrometry techniques. We will delve into sample preparation, instrumentation, fragmentation analysis, and data interpretation, offering field-proven insights to streamline your analytical workflow and ensure the highest level of scientific integrity.
The Significance of Mass Spectrometry in Modified Peptide Analysis
Mass spectrometry is an indispensable tool for the analysis of synthetic and modified peptides.[3] Its high sensitivity and mass accuracy allow for the unambiguous confirmation of the desired product and the identification of potential impurities or side-products from the synthesis.[4] For peptides containing non-canonical amino acids like p-OCF3-Phe, MS/MS fragmentation is crucial for pinpointing the exact location of the modification within the peptide sequence.[5]
Experimental Workflow Overview
A typical workflow for the characterization of a p-OCF3-Phe containing peptide involves several key stages, from initial sample preparation to final data analysis and interpretation. Each step is critical for obtaining high-quality, reliable data.
Figure 1: General workflow for the mass spectrometric analysis of p-OCF3-Phe containing peptides.
PART 1: Sample Preparation Protocols
Proper sample preparation is a critical, yet often overlooked, step in the mass spectrometry workflow. The quality and reproducibility of your MS data are significantly impacted by the cleanliness and formulation of your sample.[6][7]
Core Principle: The goal is to present the peptide to the mass spectrometer in a state that is free of interfering substances like salts, detergents, and residual synthesis reagents, which can suppress ionization and complicate spectral interpretation.[8]
Protocol 1.1: Standard Sample Preparation for ESI-MS
-
Initial Purity Assessment: Before proceeding with MS analysis, it is highly recommended to assess the purity of the synthetic peptide using a technique like reverse-phase high-performance liquid chromatography (RP-HPLC).[9] This provides an orthogonal confirmation of purity and can help in identifying potential issues early on.
-
Dissolution: Dissolve the lyophilized peptide in an MS-compatible solvent system. A common starting point is 50:50 acetonitrile (ACN)/water with 0.1% formic acid.[7][8] The organic solvent aids in solubility and promotes efficient desolvation during the electrospray process, while the acid ensures protonation for positive ion mode analysis.[8]
-
Concentration: Aim for a final concentration in the range of 1-10 pmol/µL for direct infusion or LC-MS analysis.
-
Desalting (if necessary): If the peptide preparation contains salts (e.g., from buffers or synthesis), desalting is crucial.[8] Use a C18 ZipTip or a similar solid-phase extraction method.
-
Equilibrate the tip with 100% ACN.
-
Wash with 0.1% formic acid or trifluoroacetic acid (TFA) in water.
-
Bind the peptide to the C18 resin.
-
Wash away salts with 0.1% formic acid or TFA in water.
-
Elute the desalted peptide with a solution of 50-70% ACN in water with 0.1% formic acid.[7]
-
Protocol 1.2: Sample Preparation for MALDI-TOF MS
-
Matrix Selection: The choice of matrix is critical for successful MALDI-MS.[10] For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common choices.[11] CHCA is generally preferred for peptides below 3000 Da.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 ACN/water with 0.1% TFA.[12]
-
Sample-Matrix Co-crystallization:
-
Dried-Droplet Method: Mix the peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[13] Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[12]
-
Thin-Layer Method: First, apply a thin layer of matrix solution to the target and let it dry. Then, apply a small volume of the peptide solution on top of the matrix layer. This can sometimes yield more homogenous crystals and better signal.
-
| Parameter | ESI-MS | MALDI-TOF MS |
| Typical Solvent | 50% ACN / 50% H₂O / 0.1% Formic Acid[7][8] | 50% ACN / 50% H₂O / 0.1% TFA (for matrix)[12] |
| Common Additives | Formic Acid, Acetic Acid[8] | Trifluoroacetic Acid (TFA)[7] |
| Interfering Substances | Salts (NaCl, K₂HPO₄), Detergents (SDS, Triton X-100), Glycerol, PEG[8] | Salts, Detergents, Glycerol[8] |
| Desalting | Often required (e.g., ZipTip)[7] | Recommended for optimal results |
| Typical Concentration | 1-10 pmol/µL | 1-10 pmol/µL |
Table 1: Comparison of Sample Preparation Parameters for ESI-MS and MALDI-TOF MS.
PART 2: Mass Spectrometry Instrumentation and Methods
The choice of mass spectrometry platform and fragmentation technique will depend on the specific analytical question being asked. For routine confirmation of molecular weight, MALDI-TOF is often sufficient. For detailed sequence verification and localization of the p-OCF3-Phe residue, tandem mass spectrometry (MS/MS) with techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD) is necessary.[14][15]
Intact Mass Analysis
-
MALDI-TOF MS: This is a rapid and straightforward method for determining the molecular weight of the synthetic peptide.[10] It is a soft ionization technique that typically produces singly charged ions ([M+H]⁺), resulting in simple spectra that are easy to interpret.[4][10]
-
ESI-MS: Electrospray ionization is another soft ionization technique that often produces multiply charged ions ([M+nH]ⁿ⁺).[16] This is particularly useful for larger peptides and proteins as it brings their mass-to-charge ratios into the detection range of most mass analyzers. The resulting charge state envelope can be deconvoluted to determine the intact molecular weight.[17]
Tandem Mass Spectrometry (MS/MS) for Sequencing
Tandem MS is essential for confirming the amino acid sequence and pinpointing the location of the p-OCF3-Phe modification.[4]
Figure 2: The tandem mass spectrometry (MS/MS) process.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method.[18] It involves colliding the precursor ions with an inert gas, which leads to fragmentation primarily at the peptide backbone, producing b- and y-type ions.[4][18]
-
Higher-energy Collisional Dissociation (HCD): HCD is similar to CID but occurs in a different region of the mass spectrometer and at higher energies. It often produces a greater abundance of low-mass fragment ions and can provide more complete fragmentation.[19]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for peptides with labile post-translational modifications.[14][20] It involves the transfer of an electron to the multiply charged peptide ion, leading to fragmentation that produces c- and z-type ions.[21] ETD is often complementary to CID/HCD and can provide additional sequence information, especially for larger peptides.[15]
| Fragmentation Method | Primary Ion Types | Key Advantages | Best Suited For |
| CID | b, y | Robust, widely available, extensive libraries.[18] | Routine peptide sequencing. |
| HCD | b, y | High resolution, good for reporter ion quantification.[19] | Quantitative proteomics, complex mixtures. |
| ETD | c, z | Preserves labile modifications, good for highly charged precursors.[20][22] | Analysis of PTMs, larger peptides. |
Table 2: Comparison of Common MS/MS Fragmentation Techniques.
PART 3: Fragmentation Analysis of p-OCF3-Phe
The key to successfully identifying and characterizing a p-OCF3-Phe containing peptide is to understand its unique fragmentation behavior. The p-OCF3-Phe residue has a monoisotopic mass of approximately 249.061 Da.
Characteristic Fragment Ions
When a peptide containing p-OCF3-Phe is subjected to CID or HCD, in addition to the standard b- and y-ion series, one should look for specific reporter ions and neutral losses that are indicative of the p-OCF3-Phe residue.
-
Immonium Ion: The immonium ion of p-OCF3-Phe will appear at m/z 222.053. The presence of this ion in the low-mass region of the MS/MS spectrum is a strong indicator of the presence of p-OCF3-Phe in the peptide.
-
Side Chain Fragmentation: The trifluoromethoxy group is relatively stable under typical CID conditions. However, at higher fragmentation energies, neutral losses from the side chain may be observed. A potential neutral loss would be that of the trifluoromethoxy group itself (CF₃O•, 85.993 Da), although this is less common than fragmentation of the peptide backbone.
Sequencing Strategy
-
Acquire High-Resolution MS/MS Data: Use an Orbitrap or TOF mass analyzer to obtain accurate mass measurements of the fragment ions. This is crucial for distinguishing between different amino acid residues and modifications.
-
Identify b- and y-ion Series: Manually or with the aid of software, identify the series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
-
Localize the p-OCF3-Phe Residue: The mass shift of 249.061 Da in the b- or y-ion series will pinpoint the location of the p-OCF3-Phe residue. For example, if the mass difference between the b₃ and b₄ ions corresponds to the mass of p-OCF3-Phe, then the fourth amino acid from the N-terminus is p-OCF3-Phe.
-
Utilize Complementary Fragmentation: If sequence coverage is incomplete with CID/HCD, consider acquiring an ETD spectrum.[23] The complementary c- and z-ion series can help to fill in any gaps in the sequence.[21]
Figure 3: Schematic of peptide fragmentation to produce b- and y-ions.
PART 4: Troubleshooting and Advanced Considerations
-
Poor Ionization: If the peptide signal is weak, ensure that the sample is properly desalted.[8] Consider optimizing the solvent composition; for very hydrophobic peptides, a higher percentage of organic solvent may be necessary.
-
Ambiguous Fragmentation: In cases of complex fragmentation patterns, using a combination of fragmentation techniques (e.g., CID and ETD) can provide complementary information and increase confidence in sequence assignment.[15]
-
Distinguishing Isomers: Mass spectrometry alone cannot distinguish between isomers with the same mass. If isobaric amino acids are present, techniques like ion mobility spectrometry coupled with MS may be necessary.[24]
Conclusion
The robust characterization of p-OCF3-Phe containing peptides by mass spectrometry is a critical step in their development as research tools and therapeutic candidates. By following the detailed protocols and understanding the unique fragmentation behavior of this non-canonical amino acid, researchers can confidently verify the identity, purity, and sequence of their modified peptides. A systematic approach, combining meticulous sample preparation with the appropriate choice of MS instrumentation and fragmentation methods, will ensure high-quality, reliable data, thereby accelerating research and development efforts in the exciting field of peptide science.
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- 24. researchgate.net [researchgate.net]
Application Note: Advanced HPLC Purification Strategies for Peptides Containing Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptide sequences is a rapidly expanding field in drug discovery and materials science. Fluorination can significantly enhance peptide properties, including metabolic stability, proteolytic resistance, and binding affinity, by altering their conformational preferences and hydrophobicity.[1][2][3][4] However, these same alterations present unique and often formidable challenges during purification, primarily by High-Performance Liquid Chromatography (HPLC). The altered electronic and steric properties of fluorinated peptides can lead to non-ideal chromatographic behavior, such as poor peak shape, low recovery, and difficult separation from closely related impurities.[5][6]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of purifying peptides containing fluorinated amino acids. As a senior application scientist, this guide moves beyond generic protocols to provide a deep, mechanistic understanding of the principles at play. We will explore the fundamental impact of fluorination on peptide behavior in reversed-phase chromatography and provide detailed, field-proven strategies and protocols for robust method development and troubleshooting. Our aim is to empower you with the expertise to develop self-validating purification systems that yield highly pure fluorinated peptides for your research and development endeavors.
Chapter 1: The Fluorine Effect: Understanding the Chromatographic Impact of Fluorination
The introduction of fluorine into a peptide backbone or side chain dramatically alters its physicochemical properties. Understanding these changes is paramount to developing a successful purification strategy.
Altered Hydrophobicity and Dipole Moments
Fluorine is the most electronegative element, and its incorporation can significantly increase the local dipole moment of an amino acid side chain. However, the effect on overall molecular hydrophobicity is not always straightforward. While highly fluorinated moieties, such as a trifluoromethyl group, are generally considered hydrophobic and can significantly increase retention in reversed-phase HPLC, monofluorination may have a more nuanced effect.[7] The interplay between increased polarity and changes in conformational preferences can lead to unexpected retention behaviors.[1][3]
The Challenge of "Fluorophilicity"
Fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules.[5] In the context of HPLC, this can lead to interactions with fluorinated ion-pairing agents or even self-aggregation, potentially causing peak broadening or tailing. The choice of mobile phase additives and column chemistry becomes critical in mitigating these effects.
Impact on Secondary Structure and Solubility
Fluorination can stabilize or destabilize secondary structures like α-helices and β-sheets, which in turn affects the peptide's overall shape and how it interacts with the stationary phase.[2][4] Furthermore, the increased hydrophobicity of many fluorinated peptides can lead to poor solubility in aqueous mobile phases, a common challenge in reversed-phase HPLC.[8][9]
Chapter 2: Strategic Method Development for Reversed-Phase HPLC
A systematic approach to method development is crucial for successfully purifying fluorinated peptides. This involves careful selection of the column, mobile phase, and gradient conditions.
Column and Stationary Phase Selection
For most peptide separations, C18 columns are the workhorse.[8] However, for highly hydrophobic fluorinated peptides, a less retentive stationary phase, such as C8 or C4, may be more appropriate to avoid excessively long retention times and poor peak shapes.[8] The pore size of the stationary phase is another important consideration; larger pore sizes (e.g., 300 Å) are generally recommended for peptides to allow for better diffusion into the pores.
Diagram: Decision Tree for HPLC Column Selection
Caption: A systematic workflow for optimizing the HPLC gradient.
Chapter 3: Orthogonal and Advanced Purification Techniques
For complex crude peptide mixtures or when a single reversed-phase step is insufficient to achieve the desired purity, orthogonal purification methods are invaluable. [10][11]Orthogonal techniques separate molecules based on different physicochemical properties.
Two-Dimensional HPLC (2D-HPLC)
2D-HPLC is a powerful technique that significantly increases peak capacity and resolving power. [12][13]A common approach for peptides is to use high-pH reversed-phase chromatography in the first dimension, followed by low-pH reversed-phase chromatography in the second dimension. [14]The change in pH alters the charge state of the peptide and its interaction with the stationary phase, providing a different selectivity.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. [15][16][17]This technique is highly orthogonal to reversed-phase HPLC, which separates based on hydrophobicity. [18]IEX can be an excellent initial "capture" step to remove impurities that have a different charge from the target peptide, thereby simplifying the subsequent reversed-phase purification. [18][19]
Chapter 4: Protocols
Protocol 1: General Screening Method for a Novel Fluorinated Peptide
-
Sample Preparation: Dissolve the crude lyophilized peptide in a small amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Column: C18, 5 µm, 130 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B
-
35-40 min: 95% B
-
40-41 min: 95-5% B
-
41-45 min: 5% B
-
-
Detection: UV at 220 nm.
-
Analysis: Based on the retention time of the main peak, design a shallower, more focused gradient for the preparative run.
Protocol 2: Optimized Purification of a Highly Hydrophobic Trifluoromethylated Peptide
-
Sample Preparation: As in Protocol 1, ensuring complete dissolution.
-
Column: C4, 5 µm, 300 Å, 10 x 250 mm (preparative).
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Optimized Gradient (example based on a scouting run):
-
0-5 min: 30% B
-
5-45 min: 30-60% B
-
45-50 min: 60-95% B
-
50-51 min: 95-30% B
-
51-55 min: 30% B
-
-
Detection and Fraction Collection: UV at 220 nm, collect fractions across the main peak.
-
Post-Purification: Analyze fractions by analytical HPLC-MS to confirm purity and identity. Pool pure fractions and lyophilize.
Chapter 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Peptide aggregation. [20][21] | Increase ion-pairing agent concentration; Switch to a stronger ion-pairing agent (e.g., HFBA); Increase column temperature. [8] |
| Poor Peak Shape (Fronting/Split Peaks) | Column overload; Sample solvent incompatible with mobile phase; Column void. [22][23] | Reduce sample load; Dissolve sample in the initial mobile phase; Replace the column. |
| Low Recovery | Irreversible adsorption of the hydrophobic peptide to the column. [8] | Use a less retentive column (C8 or C4); Add a small amount of a different organic modifier (e.g., isopropanol) to the mobile phase. |
| Co-eluting Impurities | Insufficient resolution. | Optimize the gradient (make it shallower); Change the ion-pairing agent to alter selectivity; Employ an orthogonal purification technique (IEX or 2D-HPLC). [11][24] |
Conclusion
The purification of peptides containing fluorinated amino acids, while challenging, is readily achievable with a systematic and informed approach. By understanding the fundamental effects of fluorination on peptide properties and by strategically manipulating HPLC parameters—particularly the choice of ion-pairing agent and the elution gradient—researchers can develop robust and reproducible purification methods. The use of orthogonal techniques like 2D-HPLC and IEX provides powerful tools for tackling the most complex separations. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving the high levels of purity required for demanding applications in research and drug development.
References
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Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Retrieved from [Link]
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Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
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Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed, 49(1-2), 1-13. Retrieved from [Link]
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PolyPeptide Group. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. Retrieved from [Link]
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Stoll, D. R. (2009). Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC North America, 27(5), 404-413. Retrieved from [Link]
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Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
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Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
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Marsh, H. G., Chaimovich, A., & de Pablo, J. J. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 2029–2038. Retrieved from [Link]
-
Meng, H., & Welch, C. J. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 132(11), 984-988. Retrieved from [Link]
-
Gallardo-Godoy, A., et al. (2012). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. Chemistry - A European Journal, 18(43), 13666-13675. Retrieved from [Link]
-
Isenegger, P. G., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, 29(5), e3468. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Complex Protein Mixtures using the Alliance Bioseparations Module and 2D LC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
McGhie, E. J., et al. (2020). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 12(6), e1642. Retrieved from [Link]
-
Marsh, H. G., Chaimovich, A., & de Pablo, J. J. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 2029-2038. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]
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GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
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Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
Sharma, A., & Rathore, A. S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Gilar, M., et al. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. ResearchGate. Retrieved from [Link]
-
Pirok, B. W. J., et al. (2017). Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients. Analytical Chemistry, 89(17), 9166–9173. Retrieved from [Link]
-
Gilar, M., et al. (2008). Two-dimensional separation of peptides using RP-RP-HPLC system with different pH in first and second separation dimensions. Journal of Separation Science, 31(14), 2636-2645. Retrieved from [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Dolan, J. W., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved from [Link]
-
Salwiczek, M., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 9(10), 513. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software*. Retrieved from [Link]
-
Thonggrong, S. (2019). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from [Link]
-
MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7435-7448. Retrieved from [Link]
-
Maillard, J., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9789–9799. Retrieved from [Link]
-
Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography? Retrieved from [Link]
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Application Notes and Protocols: Incorporation of 4-(Trifluoromethoxy)-L-phenylalanine in Cell-Free Expression Systems
Introduction: Expanding the Proteomic Toolbox with 4-(Trifluoromethoxy)-L-phenylalanine
The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in modern biotechnology and drug development. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the creation of proteins with enhanced therapeutic properties. Among the vast array of ncAAs, 4-(trifluoromethoxy)-L-phenylalanine (TfmO-Phe) has emerged as a particularly valuable probe. The trifluoromethoxy group offers a unique ¹⁹F NMR signature for studying protein dynamics and ligand binding, and its electronic properties can modulate the biological activity of the protein into which it is incorporated.[1][2]
Cell-free protein synthesis (CFPS) systems have become the preferred platform for the efficient incorporation of ncAAs like TfmO-Phe.[3][4] These systems, derived from cellular extracts, offer an open environment that allows for the direct manipulation of the translational machinery and the facile addition of ncAAs and other components at optimal concentrations.[5][6] This circumvents the challenges of cellular uptake and toxicity often associated with in vivo expression systems.[7]
This comprehensive guide provides a detailed protocol for the successful incorporation of TfmO-Phe into a target protein using an E. coli-based cell-free expression system. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of genetic code expansion for their specific applications.
The Principle of Orthogonal Translation for ncAA Incorporation
The central dogma of molecular biology dictates a strict correspondence between codons and the 20 canonical amino acids. To incorporate a 21st amino acid, such as TfmO-Phe, this machinery must be supplemented with an "orthogonal" translation system. This system functions in parallel with the endogenous translational machinery without cross-reacting with it.[8][9]
The key components of this orthogonal system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and charge the ncAA (TfmO-Phe) onto its cognate tRNA. Crucially, it does not recognize any of the 20 canonical amino acids.[2][8]
-
An Orthogonal tRNA: This tRNA is not recognized by any of the endogenous aaRSs but is specifically acylated by the orthogonal aaRS with the ncAA. Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG).[1][8]
-
A Repurposed Codon: The amber stop codon (UAG), which normally signals the termination of translation, is repurposed to encode the ncAA. This is achieved by introducing a UAG codon at the desired site in the gene of interest.[10]
When these components are present in the cell-free reaction, the ribosome pauses at the UAG codon. Instead of termination, the orthogonal tRNA, charged with TfmO-Phe, recognizes the UAG codon and delivers the ncAA to the growing polypeptide chain, resulting in a full-length protein containing TfmO-Phe at the specified position.
Workflow for TfmO-Phe Incorporation in a Cell-Free System
The following diagram illustrates the general workflow for incorporating TfmO-Phe into a target protein using a cell-free expression system.
Caption: Workflow for TfmO-Phe incorporation in a cell-free system.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell-free expression system and target protein.
Materials
-
E. coli-based cell-free expression kit (e.g., PURE system or S30 extract-based systems)[5]
-
Plasmid DNA encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.
-
Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for TfmO-Phe.
-
Plasmid DNA or purified orthogonal tRNA with a CUA anticodon.
-
4-(Trifluoromethoxy)-L-phenylalanine (TfmO-Phe) powder[11][12]
-
Nuclease-free water
-
Standard laboratory equipment for protein expression and analysis (e.g., thermocycler or incubator, centrifuges, SDS-PAGE apparatus, Western blot equipment).
Step-by-Step Methodology
1. Preparation of Reagents
-
TfmO-Phe Stock Solution: Prepare a 100 mM stock solution of TfmO-Phe in nuclease-free water. Gentle heating (up to 70°C) and sonication may be required for complete dissolution.[11] Filter-sterilize the solution through a 0.22 µm filter. Store aliquots at -20°C.[11]
-
DNA Templates: Purify high-quality, endotoxin-free plasmid DNA for the target protein, orthogonal aaRS, and orthogonal tRNA. The concentration and purity of the DNA are critical for efficient protein expression.
2. Cell-Free Protein Synthesis Reaction Setup
The following table provides recommended component concentrations for a typical 15 µL reaction. These may need to be optimized.
| Component | Stock Concentration | Volume per 15 µL Reaction | Final Concentration |
| Cell-Free Extract | - | As per manufacturer's instructions | - |
| Energy Solution | - | As per manufacturer's instructions | - |
| Amino Acid Mixture (minus Phe) | - | As per manufacturer's instructions | - |
| Target Protein Plasmid | 250 ng/µL | 1 µL | ~16.7 ng/µL |
| Orthogonal aaRS Plasmid | 250 ng/µL | 1 µL | ~16.7 ng/µL |
| Orthogonal tRNA Plasmid | 100 ng/µL | 1 µL | ~6.7 ng/µL |
| TfmO-Phe | 100 mM | 0.3 µL | 2 mM |
| Nuclease-free Water | - | Up to 15 µL | - |
Note: Some commercial kits provide the option of a complete amino acid mixture or one lacking specific amino acids. If possible, use a mixture lacking phenylalanine to reduce competition with TfmO-Phe.
Reaction Assembly:
-
Thaw all components on ice.
-
In a sterile microcentrifuge tube, combine the components in the order listed in the table. Mix gently by pipetting.
-
Incubate the reaction at the temperature recommended by the cell-free system manufacturer (typically 30-37°C) for 2-4 hours. For some systems, longer incubation times may increase yield.
3. Analysis of TfmO-Phe Incorporation
-
SDS-PAGE and Western Blot: To confirm the expression of the full-length protein, analyze a small aliquot of the reaction mixture by SDS-PAGE. The presence of a band at the expected molecular weight of the full-length protein suggests successful suppression of the amber codon. A truncated product may be visible if suppression is inefficient. Western blotting with an antibody against a tag on the target protein (e.g., His-tag) can provide more specific detection.
-
Mass Spectrometry: The definitive method for confirming the incorporation of TfmO-Phe is mass spectrometry. Following purification, the protein can be analyzed by ESI-MS to determine its precise molecular weight. The observed mass should correspond to the theoretical mass of the protein with TfmO-Phe incorporated. Tandem mass spectrometry (MS/MS) of a proteolytic digest of the protein can be used to pinpoint the exact location of the ncAA.
The Molecular Mechanism of TfmO-Phe Incorporation at the Ribosome
The following diagram illustrates the key steps of TfmO-Phe incorporation at the ribosomal A-site.
Caption: Mechanism of TfmO-Phe incorporation at the ribosome.
Protein Purification and Troubleshooting
Purification of TfmO-Phe Containing Proteins
Proteins containing TfmO-Phe can be purified using standard chromatographic techniques. If the target protein is expressed with an affinity tag (e.g., polyhistidine-tag), affinity chromatography is the most straightforward method.
-
Clarify the Lysate: Centrifuge the cell-free reaction mixture to pellet any insoluble material.
-
Affinity Chromatography: Apply the supernatant to an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash and Elute: Wash the resin to remove non-specifically bound proteins, and then elute the target protein using a suitable elution buffer (e.g., imidazole for His-tagged proteins).
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Poor quality or incorrect concentration of DNA templates. | Re-purify and quantify all plasmid DNA. Optimize DNA concentrations in the reaction. |
| Inactive cell-free extract or reagents. | Use a fresh kit or new reagents. Ensure proper storage of all components. | |
| High levels of truncated protein | Inefficient amber suppression. | Increase the concentration of the orthogonal aaRS, tRNA, and TfmO-Phe. |
| The position of the UAG codon is in a context that is unfavorable for suppression. | If possible, move the UAG codon to a different position in the gene. | |
| Incorporation of canonical amino acids at the UAG site | The orthogonal aaRS has some activity with canonical amino acids. | This is less common with highly evolved synthetases but can be checked by running a control reaction without TfmO-Phe. |
| Misacylation of the orthogonal tRNA by an endogenous synthetase. | Ensure the tRNA is truly orthogonal to the host system's synthetases. |
Conclusion
The site-specific incorporation of 4-(trifluoromethoxy)-L-phenylalanine using cell-free expression systems is a robust and versatile technique for protein engineering. The open nature of CFPS allows for precise control over the reaction components, leading to high yields of modified proteins. The unique properties of TfmO-Phe make it an invaluable tool for a wide range of applications, from detailed biophysical studies to the development of novel protein therapeutics. By following the protocols and guidelines outlined in this document, researchers can successfully harness the power of genetic code expansion to advance their scientific and drug discovery endeavors.
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 6. protocols.io [protocols.io]
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- 8. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
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- 12. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging p-OCF3-Phe as a Precision Probe for Elucidating Protein-Protein Interactions
Introduction: The Rise of a Unique Spectroscopic Reporter
In the intricate landscape of cellular signaling, protein-protein interactions (PPIs) are the linchpin of nearly every biological process. The ability to observe and quantify these interactions with high fidelity is paramount for fundamental biological research and for the development of novel therapeutics. While numerous biophysical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insight into molecular interactions. Among the NMR-active nuclei, fluorine-19 (¹⁹F) has emerged as a powerful probe due to its high sensitivity, the absence of endogenous background signals in biological systems, and an expansive chemical shift range that is exquisitely sensitive to the local environment.[1][2][3][4]
This guide focuses on a particularly advantageous ¹⁹F NMR probe: para-(trifluoromethoxy)-L-phenylalanine (p-OCF3-Phe) . The trifluoromethoxy (-OCF3) group, while still a singlet in ¹⁹F NMR, offers distinct electronic properties compared to the more common trifluoromethyl (-CF3) group. Its unique sensitivity to the local electrostatic environment makes it an exceptional reporter for subtle conformational changes that accompany protein-protein interactions.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of p-OCF3-Phe for the study of PPIs. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights gleaned from extensive field applications.
The p-OCF3-Phe Advantage: Why Choose a Trifluoromethoxy Probe?
The selection of a spectroscopic probe is a critical experimental decision. The p-OCF3-Phe probe offers several compelling advantages for studying protein-protein interactions via ¹⁹F NMR.
-
Exceptional Environmental Sensitivity: The ¹⁹F chemical shift of the -OCF3 group is highly sensitive to changes in its local microenvironment, including solvent exposure, electrostatic fields, and van der Waals packing.[2][3][5] This sensitivity allows for the detection of subtle conformational changes upon ligand binding or protein association.
-
Minimal Perturbation: The trifluoromethoxy group is relatively small and can often be incorporated into a protein with minimal disruption to its structure and function, a critical aspect for ensuring the biological relevance of the observed interactions.[6]
-
"Background-Free" Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from overwhelming background signals that can complicate proton (¹H) NMR.[2][7] This results in clean, easily interpretable spectra even in complex biological matrices like crude cell lysates.[8]
-
Quantitative Insights: Changes in the ¹⁹F NMR signal upon titration with a binding partner can be used to quantify binding affinities (Kd), kinetics (kon and koff), and stoichiometry of the interaction.[6][9]
-
Versatility in Application: The p-OCF3-Phe probe can be employed in a wide range of studies, from fragment-based drug discovery and hit validation to detailed mechanistic studies of PPIs.[6][9]
| Property | Advantage for PPI Studies |
| High Gyromagnetic Ratio | High intrinsic sensitivity, enabling studies at lower protein concentrations. |
| 100% Natural Abundance | No isotopic enrichment is required for the nucleus itself. |
| Large Chemical Shift Range | Excellent signal dispersion, minimizing resonance overlap and simplifying spectral analysis.[1] |
| Sensitivity to Local Environment | Provides a direct readout of conformational changes and binding events.[2][5] |
| No Biological Background | Clean spectra, allowing for studies in complex biological mixtures.[7][8] |
Experimental Workflow: From Gene to Spectrum
The successful application of p-OCF3-Phe as a probe involves a multi-step workflow, from the site-specific incorporation of the unnatural amino acid into the protein of interest to the acquisition and analysis of ¹⁹F NMR data.
Figure 1: A generalized experimental workflow for utilizing p-OCF3-Phe as a probe for PPI studies.
Protocol 1: Site-Specific Incorporation of p-OCF3-Phe into a Target Protein
The site-specific incorporation of unnatural amino acids like p-OCF3-Phe is typically achieved using amber stop codon suppression technology.[10][11][12] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs.
Materials:
-
Expression plasmid for the protein of interest.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-OCF3-Phe.
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-OCF3-Phe amino acid.
-
Standard molecular biology reagents for site-directed mutagenesis and plasmid transformation.
-
Growth media (e.g., LB broth, M9 minimal media).
-
Inducing agent (e.g., IPTG).
Procedure:
-
Site-Directed Mutagenesis:
-
Identify the residue to be replaced with p-OCF3-Phe. Choose a site that is likely to be in or near the anticipated interaction interface but is not critical for protein folding or stability.
-
Using a standard site-directed mutagenesis kit, introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid containing your mutated gene and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Plate the transformed cells on a selective agar plate (e.g., containing antibiotics for both plasmids) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture in a suitable growth medium with the appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression media (minimal media is often recommended to reduce metabolic scrambling of the unnatural amino acid).
-
Supplement the expression media with p-OCF3-Phe to a final concentration of 1-2 mM.
-
Grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Harvesting and Verification:
-
Harvest the cells by centrifugation.
-
Proceed with your standard protein purification protocol (e.g., affinity chromatography).
-
Verify the successful incorporation of p-OCF3-Phe at the desired site using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass with the unnatural amino acid incorporated.
-
Principle of PPI Detection using p-OCF3-Phe and ¹⁹F NMR
The core principle behind using p-OCF3-Phe to study PPIs lies in monitoring the changes in its ¹⁹F NMR signal upon the addition of a binding partner. In the unbound state, the p-OCF3-Phe residue will have a characteristic chemical shift in the ¹⁹F NMR spectrum. When the binding partner is introduced and an interaction occurs, the local environment of the p-OCF3-Phe probe changes, leading to a perturbation in its ¹⁹F NMR signal.
Figure 2: The principle of detecting protein-protein interactions using p-OCF3-Phe and ¹⁹F NMR.
Protocol 2: ¹⁹F NMR Titration for PPI Analysis
This protocol outlines a typical ¹⁹F NMR titration experiment to characterize the interaction between your p-OCF3-Phe labeled protein and a binding partner.
Materials:
-
Purified, p-OCF3-Phe labeled protein of interest.
-
Purified, unlabeled binding partner.
-
NMR buffer (e.g., phosphate or HEPES buffer, pH 7.4, containing 10% D₂O for locking).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your p-OCF3-Phe labeled protein at a known concentration (typically 25-100 µM) in the NMR buffer.
-
Prepare a concentrated stock solution of the unlabeled binding partner in the same NMR buffer. The concentration should be at least 10-20 times higher than that of the labeled protein to minimize dilution effects during the titration.
-
-
NMR Data Acquisition:
-
Set up the NMR spectrometer for ¹⁹F detection. A standard 1D ¹⁹F pulse sequence is usually sufficient.
-
Record a spectrum of the p-OCF3-Phe labeled protein alone. This is your reference (0 molar equivalents of ligand).
-
Incrementally add small aliquots of the concentrated binding partner stock solution to the NMR tube containing the labeled protein.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 1D ¹⁹F NMR spectrum.
-
Continue the titration until the chemical shift of the ¹⁹F signal no longer changes, indicating saturation of the binding site.
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectra (Fourier transform, phasing, and baseline correction).
-
Measure the chemical shift of the p-OCF3-Phe signal at each titration point.
-
Plot the change in chemical shift (Δδ) as a function of the molar ratio of the binding partner to the labeled protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Troubleshooting and Advanced Considerations
-
Low Protein Yield: Optimize expression conditions (temperature, induction time, media composition) and ensure efficient incorporation of p-OCF3-Phe.
-
No Chemical Shift Change: The probe may be located in a region of the protein that does not experience a significant environmental change upon binding. Consider redesigning the protein construct with the probe at a different location closer to the interaction interface.
-
Signal Broadening: Significant line broadening upon binding can indicate that the interaction is in the intermediate exchange regime on the NMR timescale. This can sometimes be mitigated by acquiring spectra at different temperatures. Lineshape analysis can also be used to extract kinetic information in such cases.[9]
-
Crude Lysate NMR: For high-throughput screening, ¹⁹F NMR can be performed directly in the crude lysate of E. coli cells expressing the labeled protein, bypassing the need for purification.[8]
Conclusion and Future Outlook
The use of p-OCF3-Phe as a ¹⁹F NMR probe represents a powerful and versatile strategy for the detailed investigation of protein-protein interactions. Its high sensitivity and the "background-free" nature of ¹⁹F NMR make it particularly well-suited for a range of applications, from initial hit identification in drug discovery campaigns to the elucidation of complex biological mechanisms. As methods for the genetic incorporation of unnatural amino acids continue to improve, we anticipate that the use of p-OCF3-Phe and other novel fluorinated probes will become increasingly central to the study of the intricate networks of protein interactions that govern life.
References
- Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. (2025). PMC - NIH.
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PMC - NIH.
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.).
- Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2025).
- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. (n.d.). NIH.
- Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. (n.d.). PMC - NIH.
- Protein-protein interaction analysis in crude bacterial lysates using combinational method of 19F site-specific incorpor
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH.
- Genetic Incorporation of Seven ortho-Substituted Phenylalanine Deriv
- The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast. (2018). PubMed.
- Use of 19F NMR to probe protein structure and conform
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PMC - PubMed Central.
- Small, but powerful and attractive: 19F in biomolecular NMR. (n.d.).
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-protein interaction analysis in crude bacterial lysates using combinational method of 19F site-specific incorporation and 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-(Trifluoromethyl)-L-tyrosine in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Unnatural Amino Acids
In the landscape of modern drug discovery, unnatural amino acids (UAAs) are indispensable tools for engineering novel therapeutics with enhanced efficacy, stability, and specificity.[][2][3] The strategic incorporation of fluorine atoms into amino acid scaffolds has become a cornerstone of medicinal chemistry, as this modification can profoundly influence a molecule's physicochemical and biological properties.[4] The trifluoromethyl (CF₃) group, in particular, is of significant interest due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability and binding affinity.[4]
This guide focuses on O-(Trifluoromethyl)-L-tyrosine, a UAA where the phenolic hydroxyl group of L-tyrosine is replaced by a trifluoromethoxy (-OCF₃) group. This modification creates a unique building block with the potential to unlock new avenues in peptide-based therapeutics, enzyme inhibition, and molecular imaging. We will explore the rationale behind its use, provide detailed protocols for its application, and discuss its potential to overcome common challenges in drug development.
Section 1: Physicochemical Properties and Rationale for Use
The substitution of the native hydroxyl group of tyrosine with a trifluoromethoxy group imparts several strategic advantages. The -OCF₃ group acts as a bioisostere of the hydroxyl group but with dramatically different electronic and steric properties.
-
Enhanced Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[4] This increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially enhancing bioavailability and cell permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is resistant to metabolic degradation, particularly O-dealkylation, which is a common metabolic pathway for ether-containing compounds. This can lead to a longer in vivo half-life.
-
Modulation of pKa: The strong electron-withdrawing effect of the trifluoromethyl group significantly lowers the pKa of the phenolic proton in related structures, altering its hydrogen bonding capabilities and interactions with biological targets.
-
¹⁹F NMR Probe: The presence of three equivalent fluorine atoms makes O-(Trifluoromethyl)-L-tyrosine an excellent probe for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions and protein conformation in biological media without background interference.[4]
Comparative Physicochemical Properties
| Property | L-Tyrosine (-OH) | O-(Trifluoromethyl)-L-tyrosine (-OCF₃) | Rationale for Advantage in Drug Discovery |
| Key Functional Group | Hydroxyl (-OH) | Trifluoromethoxy (-OCF₃) | The -OCF₃ group is metabolically more stable and significantly more lipophilic. |
| Hansch Lipophilicity (π) | -1.33 (for phenol) | +1.04 (for trifluoromethoxybenzene) | Increased lipophilicity can enhance membrane permeability and target engagement. |
| Metabolic Profile | Susceptible to phosphorylation, sulfation, and glucuronidation at the -OH group. | Resistant to enzymatic modification at the oxygen, blocking common metabolic pathways. | Improves pharmacokinetic profile and in vivo half-life. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts only as an H-bond acceptor. | Alters binding interactions, potentially increasing selectivity and affinity for the target. |
| NMR Signature | ¹H NMR | ¹H and ¹⁹F NMR | Enables use as a non-invasive ¹⁹F NMR probe to study binding and conformational changes.[4] |
Section 2: Application in Peptide and Small Molecule Modification
A primary application of O-(Trifluoromethyl)-L-tyrosine is its incorporation into peptides to enhance their drug-like properties. Natural peptides often suffer from poor metabolic stability and low cell permeability, limiting their therapeutic potential. Replacing a natural tyrosine residue with its trifluoromethylated analog can address these limitations.
The workflow for this application involves synthesizing the Fmoc-protected version of the amino acid and incorporating it into a growing peptide chain using standard solid-phase peptide synthesis (SPPS).
Workflow for Peptide Modification via SPPS
Caption: Workflow for incorporating O-(Trifluoromethyl)-L-tyrosine into peptides using Fmoc-SPPS.
Protocol 1: Incorporation of O-(Trifluoromethyl)-L-tyrosine via Fmoc-SPPS
This protocol describes the manual incorporation of Fmoc-O-(Trifluoromethyl)-L-tyrosine-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-O-(Trifluoromethyl)-L-tyrosine-OH
-
Other required Fmoc-protected amino acids
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. This reveals the free amine on the resin, ready for the first amino acid coupling.
-
Causality Note: Two short deprotection steps are more effective at removing the Fmoc group and minimizing side reactions than a single long step.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual piperidine, which would otherwise neutralize the coupling reagents.
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve 4 equivalents (eq) of Fmoc-O-(Trifluoromethyl)-L-tyrosine-OH, 3.9 eq of HBTU, and 8 eq of DIPEA in DMF.
-
Allow the mixture to pre-activate for 2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Causality Note: Pre-activation converts the amino acid's carboxylic acid to a more reactive ester, facilitating efficient amide bond formation with the resin's free amine.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for reaction completion. A blue bead color indicates free amines and an incomplete reaction. If positive, continue coupling for another hour. If negative (yellow/clear beads), proceed.
-
Washing: Drain the coupling solution and wash the resin as in Step 3.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Causality Note: The TIS acts as a scavenger to capture reactive cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan.
-
-
Peptide Precipitation and Purification:
-
Filter the TFA solution away from the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet and purify it using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Section 3: Application as a PET Imaging Agent Precursor
The non-natural amino acid O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a well-established PET tracer for imaging brain tumors.[5][6][7] Its success is based on the fact that many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[8][9] These transporters actively carry radiolabeled amino acids into the tumor, allowing for clear visualization with PET imaging.
While O-(Trifluoromethyl)-L-tyrosine itself is not radioactive, it serves as a conceptual blueprint for a potential PET tracer. A radiolabeled version, for example, containing ¹⁸F, could be developed. Before embarking on complex radiosynthesis, a crucial first step is to determine if the non-radioactive ("cold") compound is efficiently taken up by cancer cells.
Mechanism of Amino Acid Tracer Uptake in Tumors
Caption: Uptake of amino acid PET tracers via overexpressed LAT1 transporters in tumor cells.
Protocol 2: Cell-Based Uptake Assay for Screening Potential PET Tracers
This protocol provides a method to evaluate the uptake of O-(Trifluoromethyl)-L-tyrosine in cancer cells versus control cells, a critical step in assessing its potential as a PET tracer scaffold. The uptake will be measured indirectly via competition with a known radiolabeled amino acid, L-[³H]-Leucine, as LAT1 transports both.
Materials:
-
Cancer cell line known to overexpress LAT1 (e.g., U-87 MG glioblastoma)
-
Control cell line with low LAT1 expression (e.g., normal human astrocytes)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
O-(Trifluoromethyl)-L-tyrosine
-
L-[³H]-Leucine (radiolabeled competitor)
-
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known LAT1 inhibitor (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed both cancer and control cells into 24-well plates at a density that achieves ~90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of O-(Trifluoromethyl)-L-tyrosine in HBSS. Create serial dilutions to test a range of concentrations (e.g., 1 µM to 10 mM).
-
Prepare a positive control solution of BCH (e.g., 10 mM) in HBSS.
-
Prepare the radiotracer solution: L-[³H]-Leucine in HBSS at a final concentration of ~1 µCi/mL.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed HBSS.
-
Add 0.5 mL of the appropriate treatment solution (HBSS for control, BCH solution, or O-(Trifluoromethyl)-L-tyrosine solution) to the wells. Incubate for 15 minutes at 37°C.
-
Causality Note: This pre-incubation step allows the competitor/inhibitor to occupy the transporter before the radiotracer is introduced.
-
Add 0.5 mL of the L-[³H]-Leucine solution to each well (final volume 1 mL) and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with 1 mL of ice-cold HBSS.
-
Causality Note: The cold buffer instantly halts all metabolic and transport processes, ensuring the measured radioactivity reflects uptake only during the specified incubation time.
-
-
Cell Lysis and Quantification:
-
Add 0.5 mL of 0.1 M NaOH to each well and incubate for 30 minutes to lyse the cells.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content in a parallel set of wells (using a BCA or Bradford assay).
-
Calculate the percentage of inhibition of L-[³H]-Leucine uptake caused by O-(Trifluoromethyl)-L-tyrosine at each concentration.
-
Plot the inhibition curve and determine the IC₅₀ value. A low IC₅₀ value in the cancer cell line compared to the control cell line suggests selective uptake.
-
Expected Quantitative Data
| Compound | Cell Line | IC₅₀ for L-[³H]-Leucine Uptake | Interpretation |
| BCH (Control) | U-87 MG (High LAT1) | ~15 µM | Confirms assay validity; strong inhibition expected. |
| BCH (Control) | Normal Astrocytes (Low LAT1) | > 500 µM | Confirms LAT1-specificity. |
| O-(CF₃)-L-Tyrosine | U-87 MG (High LAT1) | To be determined | A low IC₅₀ suggests it is a good substrate for LAT1. |
| O-(CF₃)-L-Tyrosine | Normal Astrocytes (Low LAT1) | To be determined | A high IC₅₀ suggests low uptake in normal tissue, a desirable property for a tumor imaging agent. |
References
-
Dal Corso, A., Tlili, A., & Billard, T. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available from: [Link]
-
Langen, K. J., & Galldiks, N. (2020). Current trends in the use of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) in neurooncology. Nuclear Medicine and Biology. Available from: [Link]
-
Dal Corso, A., Tlili, A., & Billard, T. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. Available from: [Link]
-
Wester, H. J., Herz, M., Weber, W., Heiss, P., Senekowitsch-Schmidtke, R., Schwaiger, M., & Stöcklin, G. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine. Available from: [Link]
-
Galldiks, N., Tscherpel, C., Dunkl, V., Ceccon, G., Stoffels, G., Judov, N., Rapp, M., Meyer, P. T., Kops, E. R., Ermert, J., Fink, G. R., Shah, N. J., & Langen, K. J. (2017). The use of O-(2-18F-fluoroethyl)-L-tyrosine PET in the diagnosis of gliomas located in the brainstem and spinal cord. Neuro-Oncology. Available from: [Link]
-
Ma, W., Li, S., Zhang, Y., Wang, R., Li, D., Jiang, T., Wang, Y., & Li, Y. (2021). Glioma Imaging by O-(2-18F-Fluoroethyl)-L-Tyrosine PET and Diffusion-Weighted MRI and Correlation With Molecular Phenotypes, Validated by PET/MR-Guided Biopsies. Frontiers in Oncology. Available from: [Link]
-
Harding, C. O., et al. (2013). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of Inherited Metabolic Disease. Available from: [Link]
-
Galldiks, N., Langen, K. J., & Schmalz, P. (2016). Dynamic O-(2-[18F]fluoroethyl)-L-tyrosine PET imaging for the detection of checkpoint inhibitor-related pseudoprogression in melanoma brain metastases. Neuro-Oncology. Available from: [Link]
-
National Center for Biotechnology Information. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
-
Ma, W., et al. (2021). Glioma Imaging by O-(2-18F-Fluoroethyl)-L-Tyrosine PET and Diffusion-Weighted MRI and Correlation With Molecular Phenotypes, Validated by PET/MR-Guided Biopsies. Frontiers in Oncology. Available from: [Link]
-
Wiriyasermkul, P., et al. (2012). Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET. Journal of Nuclear Medicine. Available from: [Link]
-
Appchem. (n.d.). L-Tyrosine, O-(trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-. Appchem. Available from: [Link]
-
Takaoka, Y., & Buriak, J. M. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters. Available from: [Link]
Sources
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design [mdpi.com]
- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current trends in the use of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) in neurooncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of O-(2-18F-fluoroethyl)-L-tyrosine PET in the diagnosis of gliomas located in the brainstem and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Labeling of Proteins with p-OCF3-Phe for High-Resolution Structural Biology
Introduction: A Precise Reporter for Unveiling Protein Dynamics
In the intricate world of structural biology, understanding the dynamic nature of proteins is paramount to deciphering their function. While techniques like X-ray crystallography provide static snapshots of protein structures, they often fall short of capturing the subtle conformational changes that govern biological activity. To bridge this gap, researchers are increasingly turning to spectroscopic methods that can probe protein dynamics in solution. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool due to its high sensitivity and the absence of a natural fluorine background in biological systems.[1][2][3][4][5]
The strategic introduction of a fluorine-labeled non-canonical amino acid (ncAA) into a protein of interest serves as a highly sensitive reporter of its local environment.[6] This application note focuses on p-(trifluoromethoxy)phenylalanine (p-OCF₃-Phe), a phenylalanine analog that offers a unique combination of properties making it an exceptional probe for structural biology studies. Its trifluoromethoxy group provides a strong and sharp ¹⁹F NMR signal that is exquisitely sensitive to changes in the surrounding chemical environment, allowing for the detection of subtle conformational shifts, ligand binding events, and protein-protein interactions.[1][7]
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of p-OCF₃-Phe into proteins using amber stop codon suppression technology and its subsequent application in structural analysis by ¹⁹F NMR.[8][9][10][11][12]
The p-OCF₃-Phe Advantage: A Superior ¹⁹F NMR Probe
The choice of a fluorine-containing amino acid is critical for the success of a ¹⁹F NMR study. While several fluorinated amino acids are available, p-OCF₃-Phe presents distinct advantages:
-
High Sensitivity: The three equivalent fluorine atoms of the trifluoromethoxy group give rise to a single, intense resonance, enhancing the signal-to-noise ratio in NMR experiments.[1]
-
Favorable Chemical Shift Dispersion: The chemical shift of the ¹⁹F signal of p-OCF₃-Phe is highly sensitive to the local electrostatic environment, leading to a wide dispersion of signals that can resolve different conformational states of a protein.[1][7]
-
Minimal Perturbation: The trifluoromethoxy group is relatively small and sterically similar to the methoxy group, minimizing potential perturbations to the protein's structure and function.
-
Metabolic Stability: p-OCF₃-Phe is not metabolized by common expression hosts like E. coli, ensuring its specific incorporation at the desired site.
| Feature | p-OCF₃-Phe | p-CF₃-Phe | 4-F-Phe |
| Number of Fluorine Atoms | 3 | 3 | 1 |
| ¹⁹F NMR Signal | Singlet | Singlet | Singlet |
| Relative Sensitivity | High | High | Moderate |
| Chemical Shift Sensitivity | High | High | Moderate |
| Potential for Perturbation | Low | Moderate | Low |
Workflow for p-OCF₃-Phe Labeling and Structural Analysis
The overall workflow for utilizing p-OCF₃-Phe as a structural probe can be broken down into two main stages: site-specific incorporation of the amino acid into the target protein and subsequent analysis using ¹⁹F NMR spectroscopy.
Caption: Workflow for p-OCF₃-Phe labeling and analysis.
PART 1: Site-Specific Incorporation of p-OCF₃-Phe via Amber Suppression
The genetic code can be expanded to include non-canonical amino acids through the use of orthogonal translation systems.[8][10][11] This is most commonly achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the ncAA.[10] This process, known as amber suppression, requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is specific for the ncAA and does not cross-react with endogenous components of the host cell's translation machinery.[8][9][10]
Protocol 1: Expression and Purification of p-OCF₃-Phe Labeled Protein
This protocol outlines the steps for site-specifically incorporating p-OCF₃-Phe into a target protein expressed in E. coli.
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal p-OCF₃-PheRS/tRNA CUA pair (e.g., pEVOL-pOCFRS).
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-OCF₃-Phe (powder).
-
M9 minimal media components.
-
Antibiotics (as required by the plasmids).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity resin (for His-tagged proteins).[13]
-
Dialysis tubing or centrifugal concentrators.[13]
Procedure:
-
Plasmid Co-transformation:
-
Co-transform the E. coli expression strain with the plasmid for the target protein (containing the amber codon) and the pEVOL-pOCFRS plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (220 rpm).
-
-
Expression Culture:
-
Inoculate 1 L of M9 minimal media supplemented with the appropriate antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Add p-OCF₃-Phe to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-20°C and continue to grow the culture for 16-20 hours.[14]
-
-
Cell Harvesting and Lysis:
-
Protein Purification:
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA column.[13]
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
-
Buffer Exchange:
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentrate the protein to the desired concentration using a centrifugal concentrator.[13]
-
Verify the incorporation of p-OCF₃-Phe by mass spectrometry.
-
PART 2: Structural Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy provides a powerful means to study the structure and dynamics of p-OCF₃-Phe labeled proteins. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing information on protein folding, conformational changes, and interactions with other molecules.[2][4][5][6][7]
Protocol 2: ¹⁹F NMR Analysis of p-OCF₃-Phe Labeled Proteins
This protocol provides a general guideline for acquiring and interpreting ¹⁹F NMR spectra of proteins labeled with p-OCF₃-Phe.
Materials:
-
Purified p-OCF₃-Phe labeled protein (0.1-0.5 mM).
-
NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).
-
NMR tubes.
-
NMR spectrometer equipped with a ¹⁹F probe.
-
Trifluoroacetic acid (TFA) or other suitable fluorine standard.
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in the desired NMR buffer. The final concentration should be in the range of 0.1 to 0.5 mM.
-
Add 10% D₂O for the lock signal.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the ¹⁹F probe.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Typical acquisition parameters are:
-
Pulse sequence: A simple pulse-acquire sequence.
-
Spectral width: Approximately 50 ppm centered around the expected chemical shift of p-OCF₃-Phe (~ -58 ppm relative to CFCl₃).
-
Acquisition time: 0.5 - 1 s.
-
Relaxation delay: 1 - 2 s.
-
Number of scans: Dependent on the protein concentration and desired signal-to-noise ratio (typically several thousand scans).
-
-
Reference the spectrum using an external standard like TFA.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals.
-
Chemical Shift: Changes in the chemical shift can indicate conformational changes, ligand binding, or changes in the electrostatic environment.
-
Line Width: The line width of the signal provides information about the dynamics of the labeled site. Broader lines suggest slower tumbling or exchange between different conformations.
-
Signal Intensity: The integrated intensity of the signal is proportional to the concentration of the labeled protein.
-
-
-
Advanced Experiments (Optional):
-
¹⁹F-¹H Heteronuclear NOE (HOESY): To identify protons in close proximity to the fluorine label.
-
¹⁹F Relaxation Experiments (T₁ and T₂): To probe the dynamics of the labeled site on different timescales.
-
Ligand Titration: To determine binding affinities by monitoring changes in the ¹⁹F chemical shift upon addition of a ligand.[7]
-
Applications in Structural Biology and Drug Discovery
The site-specific incorporation of p-OCF₃-Phe has a wide range of applications in both fundamental and applied research:
-
Probing Protein Conformational Changes: The sensitivity of the ¹⁹F NMR signal to the local environment makes it an excellent tool for monitoring conformational changes that occur during protein function, such as enzyme catalysis or signal transduction.[6]
-
Studying Protein-Ligand Interactions: Ligand binding events can be readily detected and quantified by monitoring changes in the ¹⁹F chemical shifts of the labeled protein. This is particularly valuable for fragment-based drug discovery.[7][15]
-
Characterizing Protein-Protein Interactions: The formation of protein complexes can be studied by observing changes in the ¹⁹F NMR spectrum of a labeled protein upon the addition of its binding partner.[2]
-
In-Cell NMR: The absence of a natural fluorine background makes ¹⁹F NMR an ideal technique for studying proteins in their native cellular environment.[2]
-
X-ray Crystallography: The trifluoromethoxy group can serve as a heavy atom for phasing in X-ray crystallography, aiding in structure determination.[16]
Caption: Applications of p-OCF₃-Phe in structural biology.
Conclusion
The ability to site-specifically incorporate p-OCF₃-Phe into proteins opens up exciting avenues for investigating protein structure, dynamics, and interactions with unprecedented detail. The protocols and information provided in this application note offer a robust framework for researchers to employ this powerful tool in their own studies. As the field of chemical biology continues to advance, the use of precisely engineered probes like p-OCF₃-Phe will undoubtedly play an increasingly important role in unraveling the complexities of biological systems.
References
Sources
- 1. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 12. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 13. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Using (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid to enhance peptide stability
Application Notes & Protocols
Topic: Enhancing Peptide Stability via Site-Specific Incorporation of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor in vivo stability, primarily due to rapid proteolytic degradation.[1][2] A leading strategy to overcome this limitation is the incorporation of non-canonical amino acids (ncAAs) designed to alter the peptide's physicochemical properties.[3][4] This guide details the application of this compound—a fluorinated phenylalanine analog, hereafter referred to as TfmO-Phe—as a powerful tool to enhance peptide stability. We provide the scientific rationale for its use, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and robust methods for evaluating the resulting increase in proteolytic resistance.
Scientific Rationale: The Trifluoromethoxy Advantage
The strategic substitution of a canonical amino acid with TfmO-Phe introduces a 4-(trifluoromethoxy)phenyl side chain, which confers enhanced stability through a combination of electronic, steric, and hydrophobic effects.
-
Steric Hindrance: The bulky trifluoromethoxy (-OCF₃) group acts as a steric shield. When TfmO-Phe is placed at or near a protease cleavage site, this bulk can physically impede the approach and binding of proteolytic enzymes, thereby reducing the rate of peptide bond hydrolysis.[5][6]
-
Electronic Effects: Fluorine is the most electronegative element, and the -OCF₃ group is strongly electron-withdrawing.[5][7] This electronic perturbation can alter the charge distribution of the peptide backbone, potentially making the adjacent peptide bonds less susceptible to nucleophilic attack by protease active sites.
-
Increased Hydrophobicity: The fluorinated side chain significantly increases the local hydrophobicity of the peptide.[8][9] This can influence the peptide's secondary structure and promote the formation of more stable, compact conformations that may mask protease recognition sites.[5][8]
While fluorination is a proven strategy for enhancing stability, the precise effect is context-dependent, varying with the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence.[10][11] Therefore, empirical testing is essential.
Experimental Workflow Overview
The process of creating and validating a stabilized peptide using TfmO-Phe follows a logical progression from design and synthesis to characterization and stability assessment.
Caption: Workflow for enhancing peptide stability with TfmO-Phe.
Protocol 1: Incorporation of TfmO-Phe via Fmoc SPPS
This protocol describes the manual incorporation of Fmoc-(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid into a target peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[12][13]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminus)
-
Fmoc-protected amino acids (including Fmoc-TfmO-Phe-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane) (Peptide synthesis grade)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes. Drain the solvent.[12]
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution.
-
Shake for 15-20 minutes, drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours.
-
Scientist's Note: For the bulky TfmO-Phe residue, a double coupling (repeating the coupling step with a fresh solution) or extended coupling time may be necessary to ensure complete reaction.[14]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin.
-
Shake for 5 minutes, drain.
-
Add fresh 20% piperidine/DMF.
-
Shake for 15-20 minutes, drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol outlines a method to compare the stability of a native peptide versus its TfmO-Phe-modified analogue in the presence of a specific protease (e.g., chymotrypsin, trypsin) or in human serum.[18][19]
Materials:
-
Native peptide and TfmO-Phe-modified peptide (lyophilized, HPLC-purified)
-
Protease solution (e.g., α-chymotrypsin, 1 mg/mL stock in 1 mM HCl)
-
Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4)
-
Quenching Solution (10% Trifluoroacetic Acid (TFA) in water)
-
Human Serum (commercially sourced)
-
Thermomixer or incubator set to 37°C
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of Peptide Solutions:
-
Prepare stock solutions of both the native and modified peptides at 1 mg/mL in the assay buffer.
-
-
Enzymatic Reaction Setup:
-
In separate microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), add 90 µL of the peptide stock solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the protease solution (or human serum) to each tube. The final peptide concentration will be 0.9 mg/mL.
-
For the T=0 time point, add 100 µL of quenching solution immediately after adding the enzyme.
-
Incubate all other tubes at 37°C.
-
-
Time-Course Sampling:
-
At each designated time point, stop the reaction by adding 100 µL of the quenching solution to the corresponding tube.[20]
-
Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated enzyme/serum proteins.
-
-
RP-HPLC Analysis:
-
Transfer the supernatant from each tube to an HPLC vial.
-
Inject a standard volume (e.g., 50 µL) onto the RP-HPLC system.
-
Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from its degradation fragments.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatograms.
-
Integrate the peak area for the intact peptide at each time point.
-
Normalize the peak area at each time point (Tx) to the peak area at T=0.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½)—the time at which 50% of the initial peptide has been degraded—by fitting the data to a one-phase exponential decay curve.
-
Expected Results and Data Presentation
Incorporation of TfmO-Phe is expected to increase the peptide's half-life in the presence of proteases. The results can be effectively summarized in a table.
| Peptide Sequence | Modification | Protease | Half-Life (t½) in minutes | Fold-Increase in Stability |
| H₂N-Gly-Phe-Val-Arg-COOH | Native | α-Chymotrypsin | 15 | - |
| H₂N-Gly-[TfmO-Phe] -Val-Arg-COOH | TfmO-Phe at P1 | α-Chymotrypsin | 180 | 12x |
| H₂N-Gly-Phe-Val-Arg-COOH | Native | Human Serum | 8 | - |
| H₂N-Gly-[TfmO-Phe] -Val-Arg-COOH | TfmO-Phe at P1 | Human Serum | 95 | ~12x |
| Note: Data are hypothetical and for illustrative purposes. |
Mechanistic Visualization
The primary mechanism of stability enhancement is steric hindrance at the protease cleavage site.
Caption: Steric hindrance by TfmO-Phe prevents protease binding.
References
-
S. J. Pomerantz, et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. [Link]
-
C. Behrendt, et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]
-
J. T. Welsh, et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
M. A. Sayed, et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
A. Sharma, et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Medico Research Chronicles. [Link]
-
X. Li, et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
R. De Marco, et al. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
-
S. J. Pomerantz, et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
M. A. Sayed, et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (N/A). Advancements in Peptide Synthesis with Fluorinated Amino Acids. PharmaChem. [Link]
-
M. A. Sayed, et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
R. De Marco, et al. (2014). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
-
J. V. Aldrich, et al. (2003). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]
-
C. Behrendt, et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
A. F. Marques, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
D. D. Smith, et al. (1995). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
I. Coin, et al. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
-
A. A. Marion, et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
M. A. Ibrahim. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
S. P. Miller, et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron. [Link]
-
Y. Wang, et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. [Link]
-
S. P. Miller, et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]
-
GenScript. (N/A). Overview of Custom Peptide Synthesis. GenScript. [Link]
Sources
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. biovera.com.au [biovera.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijsra.net [ijsra.net]
- 18. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of p-OCF3-Phe in Peptide Synthesis
Welcome to the technical support center for optimizing the incorporation of p-(Trifluoromethoxy)phenylalanine (p-OCF3-Phe) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this unique amino acid. The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the carboxyl group, making peptide bond formation kinetically challenging. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve optimal coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is p-OCF3-Phe considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge arises from the electronic properties of the p-trifluoromethoxy substituent. This group is strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate after activation. This deactivation of the carboxyl group slows down the rate of amide bond formation, leading to incomplete coupling reactions under standard SPPS conditions. This can result in deletion sequences and lower purity of the final peptide.[1][2]
Q2: My Kaiser test is positive after a standard coupling time for p-OCF3-Phe. What is the first thing I should try?
A2: A positive Kaiser test indicates the presence of unreacted free amines on the resin. The most straightforward initial step is to perform a "double coupling."[3][4] This involves repeating the coupling step with a fresh solution of activated p-OCF3-Phe and coupling reagents. This simple and effective method often drives the reaction to completion without needing to fundamentally change the entire protocol.[3]
Q3: Which coupling reagents are most effective for p-OCF3-Phe?
A3: Standard carbodiimide reagents like DCC and DIC are often insufficient for electron-deficient amino acids.[3] More potent in-situ activating reagents are highly recommended. Aminium/uronium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[3][5][6][7] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the electronic deactivation of the p-OCF3-Phe carboxyl group.[3][5] HATU and COMU are often favored for their high coupling efficiencies and reduced risk of racemization.[5][6]
Q4: Can changing the solvent improve my coupling efficiency?
A4: Absolutely. The choice of solvent is critical for solvating the growing peptide chain and ensuring the accessibility of the reactive sites.[3] For difficult couplings, N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) due to its enhanced solvating properties.[3] In cases of severe on-resin aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][8]
Q5: Is it safe to increase the temperature to improve coupling?
A5: Increasing the reaction temperature to 40-50°C can significantly enhance the coupling rate for sterically hindered or electronically deactivated amino acids.[1] However, this approach should be used with caution as elevated temperatures can increase the risk of racemization, particularly for sensitive amino acids.[3] If you choose to heat the reaction, it is crucial to monitor for epimerization in the final product. Microwave-assisted peptide synthesis (MA-SPPS) is an effective method that utilizes microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and efficiently.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when coupling p-OCF3-Phe.
Problem 1: Incomplete Coupling (Positive Kaiser Test after a single coupling)
This is the most frequent issue. The troubleshooting workflow below outlines a systematic approach to resolving it.
Caption: Initial troubleshooting workflow for incomplete coupling.
Problem 2: Persistent Incomplete Coupling (Positive Kaiser Test after Double Coupling)
If a double coupling is insufficient, more systematic changes to the protocol are necessary.
Caption: Advanced troubleshooting for persistent coupling issues.
Quantitative Data Summary
The following table summarizes recommended conditions for overcoming difficult couplings, with a focus on p-OCF3-Phe.
| Parameter | Standard Conditions | Recommended for p-OCF3-Phe | Rationale |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, COMU | Forms more reactive activated species to overcome electronic deactivation.[3][5][6] |
| Equivalents (AA:Reagent:Base) | 3:3:6 | 4:3.9:8 | Higher concentration can drive the reaction equilibrium towards the product. |
| Solvent | DMF | NMP | Superior solvation properties prevent peptide aggregation and improve reagent access.[3] |
| Reaction Time | 1-2 hours | 2-4 hours, or overnight for extremely difficult cases | Allows more time for the slower coupling reaction to proceed to completion.[3] |
| Temperature | Room Temperature | Room Temp or cautiously up to 40-50°C | Increases reaction kinetics, but must be balanced against the risk of racemization.[1][3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for incorporating p-OCF3-Phe.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-p-OCF3-Phe (4 eq.) and HATU (3.9 eq.) in NMP.
-
Activation: Add DIPEA (8 eq.) to the solution from step 2 and vortex for 1-2 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Procedure based on Kaiser Test:
-
Negative (yellow beads): The coupling is complete. Wash the resin with NMP and proceed to the next cycle.
-
Positive (blue beads): The coupling is incomplete. Drain the reaction vessel, and repeat steps 2-6 for a second coupling.
-
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents fail. Acyl fluorides are highly reactive and can overcome significant electronic deactivation.[10]
-
Resin Preparation: As described in Protocol 1, ensure the peptide-resin is fully deprotected and washed.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve Fmoc-p-OCF3-Phe (3 eq.). Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (2.9 eq.) and a non-nucleophilic base like DIPEA (6 eq.).[5][10] Allow to react for 10-15 minutes to form the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the freshly prepared acyl fluoride to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring and Completion: Monitor the reaction using the Kaiser test. Due to the high reactivity of acyl fluorides, a single coupling is often sufficient. Once complete, wash the resin thoroughly and proceed with the synthesis.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, [Link]
-
SPPS Tips For Success Handout. Mesa Labs, [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, [Link]
-
Comparative study of methods to couple hindered peptides. PubMed, [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio, [Link]
-
Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic, [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry, [Link]
-
Optimizing Peptide Coupling: Key Techniques. Peptide Scientific, [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar, [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH, [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. NIH, [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository, [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube, [Link]
-
Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed, [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH, [Link]
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate, [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. jpt.com [jpt.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Peptides Containing p-OCF3-Phe
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid p-(trifluoromethoxy)phenylalanine (p-OCF3-Phe). The inclusion of p-OCF3-Phe is a powerful strategy to enhance the metabolic stability and therapeutic potential of peptides due to the unique physicochemical properties of the trifluoromethoxy group. However, this modification also introduces significant challenges, most notably a substantial increase in hydrophobicity, which can lead to poor solubility and aggregation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns when working with p-OCF3-Phe-containing peptides.
1. Why is my p-OCF3-Phe peptide insoluble in aqueous buffers?
The p-trifluoromethoxyphenylalanine residue is highly hydrophobic due to the trifluoromethoxy (-OCF3) group. This hydrophobicity can dominate the overall character of the peptide, especially in shorter sequences or those with multiple p-OCF3-Phe substitutions, leading to poor solubility in aqueous solutions.[1][2] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[1]
2. What is the first step I should take to dissolve my peptide?
Always start with a small aliquot of your lyophilized peptide for solubility testing to avoid risking your entire sample.[1][2] The initial solvent of choice should be sterile, distilled water, especially for very short peptides.[1] If that fails, the next steps depend on the overall charge of your peptide.
3. How do I determine if my peptide is acidic, basic, or neutral?
You can estimate the overall charge of your peptide at a neutral pH (around 7) by assigning charges to the ionizable groups:
-
Acidic residues (Aspartic Acid - D, Glutamic Acid - E): Assign a value of -1.
-
C-terminal carboxyl group (-COOH): Assign a value of -1.
-
Basic residues (Lysine - K, Arginine - R): Assign a value of +1.
-
N-terminal amino group (-NH2): Assign a value of +1.
-
Histidine (H): Can be +1 or neutral depending on the pH. At pH 7, it's safer to consider it neutral for this initial estimation.
Sum these values to get the net charge. A net negative charge indicates an acidic peptide, a net positive charge a basic peptide, and a net zero charge a neutral peptide.
4. My peptide is predicted to be basic. What solvent should I try?
For basic peptides, after trying water, a dilute acidic solution is the next logical step.[3] Start with a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to dissolve the peptide, and then dilute it with your desired aqueous buffer.[3]
5. My peptide is predicted to be acidic. What is the recommended solvent?
For acidic peptides, a dilute basic solution is recommended.[3] Use a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide to dissolve the peptide, and then carefully dilute it with your aqueous buffer, ensuring the final pH is suitable for your experiment.[3]
6. What if my peptide is neutral or still insoluble after pH adjustment?
Neutral or highly hydrophobic peptides, which is often the case for those containing p-OCF3-Phe, will likely require an organic co-solvent for initial solubilization.[1][3] The recommended approach is to dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[1][2]
7. How can I minimize the impact of organic co-solvents on my biological assays?
It is crucial to be aware that organic solvents can interfere with biological experiments. Aim to use the smallest possible volume of the organic solvent for initial dissolution. For most cell-based assays, a final concentration of DMSO at 1% or less is generally considered acceptable.[4]
II. Troubleshooting Guide for p-OCF3-Phe Peptide Solubility
This section provides a more detailed, step-by-step approach to systematically address solubility issues with your p-OCF3-Phe-containing peptide.
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for troubleshooting the solubility of your p-OCF3-Phe peptide.
Caption: A step-by-step decision tree for solubilizing p-OCF3-Phe peptides.
Experimental Protocols
-
Aliquot: Carefully weigh a small amount (e.g., 1 mg) of your lyophilized p-OCF3-Phe peptide into a sterile microcentrifuge tube.
-
Equilibrate: Allow the tube to warm to room temperature before opening to prevent condensation.[2]
-
Initial Solvent: Add a small volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.
-
Observation: Check for complete dissolution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, the peptide is not soluble in water at this concentration.
-
For Basic Peptides (Net Positive Charge):
-
To the insoluble peptide suspension from Protocol 1, add 10% acetic acid dropwise while vortexing.
-
Observe for dissolution.
-
Once dissolved, slowly add your desired aqueous buffer to reach the final concentration. Monitor for any precipitation.
-
-
For Acidic Peptides (Net Negative Charge):
-
To the insoluble peptide suspension, add 0.1 M ammonium bicarbonate or 10% ammonium hydroxide dropwise with vortexing.
-
After dissolution, slowly dilute with your aqueous buffer.
-
This is often the most effective method for peptides containing p-OCF3-Phe.
-
Choose a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in biological assays.[1][2] Dimethylformamide (DMF) and acetonitrile (ACN) are alternatives.[1][2]
-
Initial Dissolution: Add a minimal volume of the chosen co-solvent to the lyophilized peptide (e.g., 20-50 µL for 1 mg of peptide). Vortex until the peptide is fully dissolved.
-
Dilution: Very slowly, add your aqueous buffer to the peptide-solvent mixture in a dropwise manner while continuously vortexing. Rapid addition of the aqueous phase can cause the peptide to precipitate out of solution.
-
Final Concentration: Continue to add the buffer until the desired final peptide concentration is reached.
Advanced Troubleshooting Techniques
If the above protocols are unsuccessful, consider the following:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[1][4] Use short bursts to avoid heating the sample.
-
Gentle Warming: Warming the peptide solution to a temperature not exceeding 40°C may improve solubility.[2] However, be cautious as this can degrade some peptides.
-
Formulation with Excipients: For drug development applications, the use of solubilizing excipients such as cyclodextrins may be necessary.
Data Presentation: Comparison of Solubilization Strategies
The following table provides a hypothetical comparison of different solubilization methods for a model peptide containing p-OCF3-Phe.
| Solubilization Method | Solvent System | Visual Observation | Estimated Solubility (mg/mL) |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Insoluble, visible particles | < 0.1 |
| pH Adjustment | 10% Acetic Acid, then PBS | Partially soluble, cloudy | ~0.5 |
| Co-solvent | 10% DMSO in PBS | Clear solution | > 10 |
| Co-solvent | 50% Acetonitrile in Water | Clear solution | > 10 |
III. Understanding the Causality: Why p-OCF3-Phe is a Challenge
The trifluoromethoxy group (-OCF3) is highly lipophilic and electron-withdrawing. This has several consequences for the peptide's behavior:
-
Increased Hydrophobicity: The primary effect is a significant increase in the overall hydrophobicity of the peptide, driving it to aggregate in aqueous environments to minimize contact between the hydrophobic residues and water.
-
Potential for Altered Secondary Structure: The bulky and rigid nature of the p-OCF3-Phe side chain can influence the peptide's secondary structure, potentially favoring conformations that are more prone to aggregation.
-
Aggregation Propensity: Highly hydrophobic peptides have a greater tendency to form intermolecular interactions, leading to the formation of insoluble aggregates.[5] The aromatic ring of the phenylalanine derivative can also contribute to aggregation through π-π stacking interactions.
By understanding these underlying principles, researchers can make more informed decisions when selecting solubilization strategies and designing new peptides incorporating this powerful but challenging amino acid.
IV. References
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from [Link]
-
Bemporad, F., & Chiti, F. (2012). Protein aggregation and its influence on the bioactivities of a novel antimicrobial peptide, Temporin-PF, and its analogues. MDPI.
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage and deprotection protocols for peptides with 4-(trifluoromethoxy)-L-phenylalanine
A Guide to Cleavage and Deprotection for Researchers
Welcome to the technical support guide for handling peptides incorporating the non-canonical amino acid 4-(trifluoromethoxy)-L-phenylalanine (TfmF). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your peptide synthesis workflows. The incorporation of TfmF can significantly enhance peptide stability and lipophilicity, but its unique electronic properties require specific considerations during the final cleavage and deprotection steps.[1]
This guide is structured in a question-and-answer format to directly address the common challenges and queries encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is 4-(trifluoromethoxy)-L-phenylalanine (TfmF) and why is it a valuable modification in peptide synthesis?
4-(trifluoromethoxy)-L-phenylalanine is an analog of phenylalanine where the para-hydrogen on the phenyl ring is substituted with a trifluoromethoxy (-OCF₃) group. This group is highly electronegative and lipophilic, offering several advantages in drug design.[1] The trifluoromethoxy group can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation.[1] Furthermore, its unique electronic signature can modulate binding affinity and selectivity to biological targets.[1]
Q2: Is the trifluoromethoxy group stable during standard Fmoc solid-phase peptide synthesis (SPPS)?
Yes, the trifluoromethoxy group is exceptionally stable under the standard conditions of Fmoc-based SPPS. The C-O bond in the -OCF₃ group is strong and resistant to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection and the acidic conditions of the final cleavage.[1][2]
Q3: What are the primary challenges when cleaving TfmF-containing peptides from the resin?
The main challenge is not the stability of the TfmF residue itself, but rather preventing side reactions with other sensitive amino acids in the sequence that are deprotected simultaneously. During Trifluoroacetic Acid (TFA) cleavage, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl, trityl groups).[3][4] These carbocations can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[3][4] The electron-withdrawing nature of the trifluoromethoxy group on TfmF does not actively participate in these side reactions, but a well-formulated cleavage cocktail is crucial to protect the overall integrity of the peptide.
Troubleshooting Guide
Problem: My final peptide shows significant side products after cleavage, especially with sequences containing Trp, Met, or Cys.
Cause: This is a classic sign of insufficient scavenging of carbocations generated during TFA-mediated deprotection.[3][4] Residues like Tryptophan are particularly susceptible to alkylation by these reactive species.
Solution: Employ a robust cleavage cocktail with a combination of scavengers designed to neutralize these reactive intermediates.
-
For most peptides: A standard and effective non-odorous cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[3][5] TIS is an excellent scavenger for trityl and tert-butyl cations.[6][7] Water helps to suppress tert-butylation of tryptophan.[6]
-
For peptides containing Met, Cys, or multiple Trp residues: A more potent cocktail is recommended. Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is a widely used "universal" cleavage mixture.[3][6] Thioanisole and EDT are soft nucleophiles that effectively protect sulfur-containing residues and the indole ring of tryptophan.[3]
Problem: I'm observing incomplete cleavage from the resin, resulting in low peptide yield.
Cause: Incomplete cleavage can result from several factors, including insufficient cleavage time, steric hindrance around the cleavage site, or the presence of multiple arginine residues which can slow down deprotection.[3][8]
Solution:
-
Extend Cleavage Time: For a standard room temperature cleavage, ensure a minimum of 2-3 hours.[5][8][9] If your sequence contains multiple Arginine(Pbf) residues, consider extending the cleavage time up to 4-5 hours.[8]
-
Optimize Resin Washing: Before cleavage, ensure the resin is thoroughly washed with Dichloromethane (DCM) and dried completely.[5][8] Residual DMF can interfere with the cleavage efficiency.
-
Ensure Sufficient Reagent Volume: Use an adequate volume of the cleavage cocktail, typically 10 mL per gram of resin, to ensure the resin is fully suspended and all sites are accessible.[5][9]
Problem: The trifluoromethoxy group on my TfmF residue appears to be degraded.
Cause: This is highly unusual as the trifluoromethoxy group is very stable to strong acids like TFA.[1] If you observe degradation, it is more likely due to extreme conditions not typical for standard peptide cleavage, or potential issues with the starting building block.
Solution:
-
Verify Cleavage Conditions: Confirm that you are using standard TFA-based cleavage cocktails and not harsher, non-standard acids.
-
Analyze Starting Material: Confirm the purity and identity of your Fmoc-4-(trifluoromethoxy)-L-phenylalanine-OH starting material via mass spectrometry.
-
Review Synthesis Cycles: While stable, ensure no unintended, prolonged exposure to harsh reagents occurred during the automated synthesis cycles.
Experimental Protocols & Data
Table 1: Recommended Cleavage Cocktails for TfmF-Containing Peptides
| Reagent Name | Composition (v/v/v) | Target Peptide Characteristics | Reference |
| Standard Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | General purpose, for peptides without Cys or Met. | [3][5] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Trp, Met, Cys, Tyr). | [3][6] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative for peptides with trityl-based protecting groups. Does not protect Met from oxidation. | [6] |
Protocol 1: Standard Cleavage of a TfmF-Containing Peptide
This protocol is suitable for peptides that do not contain highly sensitive residues like Cysteine or Methionine.
-
Resin Preparation: Transfer the dried peptidyl-resin (e.g., 100 mg) to a suitable reaction vessel (e.g., a fritted syringe).
-
Washing: Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and swell the resin.[8] Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). For 100 mg of resin, 2 mL of cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.[5][8]
-
Peptide Collection: Filter the cleavage solution from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube). Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[5][9]
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[5] A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.[5]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[5]
-
Drying: Dry the crude peptide pellet under vacuum to obtain the final product.[5]
Visual Workflow and Mechanistic Diagrams
Diagram 1: General Cleavage Workflow
This diagram illustrates the standard procedure for cleaving a synthetic peptide from the solid support resin and removing the side-chain protecting groups.
Caption: Standard workflow for peptide cleavage and deprotection.
Diagram 2: Role of Scavengers in Preventing Side Reactions
This diagram explains the critical role of scavengers in neutralizing reactive carbocations generated during TFA-mediated deprotection, thereby protecting sensitive amino acid residues.
Caption: Mechanism of scavenger action during peptide cleavage.
References
- Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry. BenchChem.
-
Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine. BenchChem.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of Cleavage Techniques With Side-Reactions Following Solid-Phase Peptide Synthesis. Techniques in Protein Chemistry VI, 501-507.
-
Bohl, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
Katritzky, A. R., & Tala, S. R. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Removal of S-Trityl Groups. Sigma-Aldrich.
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-27.
- Yan, L., & Zhu, X. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 225-263).
-
Zheng, Q., et al. (2014). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PMC. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]
-
Palladino, P., et al. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Unnatural Amino Acid Incorporation Efficiency
Welcome to the technical support center for the site-specific incorporation of unnatural amino acids (Uaas). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we have compiled this guide based on extensive field experience and current scientific literature to help you navigate the complexities of expanding the genetic code.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during Uaa incorporation experiments, with concise answers and links to more detailed troubleshooting sections.
Q1: I am not seeing any expression of my protein of interest after introducing the Uaa. What is the most likely cause?
A: The complete absence of protein expression often points to a critical failure in the orthogonal translation system (OTS). This could be due to a non-functional aminoacyl-tRNA synthetase (aaRS), an incompatible tRNA, or high cytotoxicity of the Uaa at the concentration used. Start by verifying the activity of your aaRS and ensuring the orthogonality of your aaRS/tRNA pair.[1][2]
Q2: My protein yield is significantly lower than the wild-type expression. How can I improve it?
A: Low protein yield is a common challenge. Several factors can contribute to this, including inefficient amber codon suppression, suboptimal Uaa concentration, or competition with release factor 1 (RF1).[3][4] Consider optimizing the Uaa concentration, using an E. coli strain with a deleted RF1 gene, or enhancing the expression levels of your aaRS and tRNA.[5]
Q3: I see a truncated protein product corresponding to the size expected from termination at the amber codon. What should I do?
A: This indicates inefficient suppression of the amber (UAG) stop codon.[6] The primary reasons are either insufficient levels of charged orthogonal tRNA or strong competition from release factor 1 (RF1). Increasing the expression of the orthogonal tRNA and aaRS, or moving to an RF1-knockout E. coli strain, can significantly reduce truncation.[3][4]
Q4: How do I know if my unnatural amino acid is being successfully incorporated?
A: The gold standard for confirming Uaa incorporation is mass spectrometry (MS).[7][8] This will allow you to verify the precise mass of your protein, confirming the presence of the Uaa. In-gel fluorescence (for fluorescent Uaas) or subsequent bioorthogonal ligation can also serve as indirect proof of incorporation.
Q5: Can the location of the amber codon in my gene affect incorporation efficiency?
A: Yes, the surrounding nucleotide sequence, or "context," of the UAG codon can significantly influence suppression efficiency.[4] Purine bases immediately following the UAG codon have been shown to generally improve translation efficiency.[4] If you have the flexibility, testing different incorporation sites is advisable.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with low Uaa incorporation efficiency. We will break down the process into key experimental stages.
Section 1: The Orthogonal Translation System (OTS)
The OTS, comprising the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA (o-tRNA), is the core of Uaa incorporation technology.[9] Its efficiency and fidelity are paramount.
1.1. Is your aaRS active and specific for the Uaa?
An inactive or non-specific aaRS is a primary point of failure. The aaRS must efficiently charge the o-tRNA with the Uaa and not with any of the 20 canonical amino acids.[10]
Troubleshooting Steps:
-
In Vitro Aminoacylation Assay: This is a direct method to confirm that your aaRS can charge the o-tRNA with the Uaa.
-
Fidelity Check: Test for mis-acylation by performing the in vitro assay in the absence of the Uaa but in the presence of all 20 canonical amino acids.
-
Optimize aaRS Expression: Ensure that the aaRS is being expressed at sufficient levels. This can be checked via Western blot. The expression of the aaRS can be tuned by using different promoters or induction levels.[3]
Protocol: Basic In Vitro Aminoacylation Assay
-
Purify the orthogonal aaRS and transcribe the o-tRNA in vitro.
-
Set up a reaction mixture containing the purified aaRS, in vitro transcribed o-tRNA, the Uaa, and ATP in an appropriate buffer.
-
Incubate at the optimal temperature for your aaRS (typically 37°C).
-
Quench the reaction and analyze the aminoacylation of the tRNA by acidic urea-PAGE.
1.2. Is your orthogonal tRNA functional and expressed at sufficient levels?
The o-tRNA must not be recognized by any endogenous aaRSs and must be efficiently transcribed in the host cell.[1][2]
Troubleshooting Steps:
-
Northern Blot Analysis: Verify the expression level and integrity of your o-tRNA. Low expression can be a bottleneck.
-
tRNA Engineering: Recent studies have shown that engineering the tRNA sequence can enhance both efficiency and orthogonality.[11] Consider optimizing the tRNA sequence if you suspect it's a limiting factor.
-
Promoter Strength: The choice of promoter for your o-tRNA is critical. Strong, constitutive promoters are often used to ensure high levels of tRNA.[3] For mammalian cells, incorporating an internal promoter sequence is essential for efficient expression.[11]
Section 2: The Unnatural Amino Acid (Uaa)
The physicochemical properties of the Uaa itself can impact incorporation efficiency.
2.1. Is the Uaa getting into the cell?
For in vivo experiments, the Uaa must be efficiently transported across the cell membrane.
Troubleshooting Steps:
-
Increase External Uaa Concentration: A simple first step is to increase the concentration of the Uaa in the growth medium. However, be mindful of potential cytotoxicity.[7]
-
Condensed Culture Method: For valuable Uaas, a condensed culture strategy can be employed. Grow cells to a high density in standard media, then resuspend them in a smaller volume of media containing the Uaa before inducing protein expression.[7] This maximizes Uaa uptake while minimizing waste.[7]
-
Permeabilize Cells (for E. coli): In some cases, treatment with agents that increase membrane permeability can enhance Uaa uptake. This should be done with caution to avoid excessive cell stress.
2.2. Is the Uaa cytotoxic?
Many Uaas can be toxic to cells, leading to reduced growth and lower protein yields.[12][13]
Troubleshooting Steps:
-
Toxicity Assay: Perform a dose-response experiment to determine the maximum tolerable concentration of your Uaa. Monitor cell growth (OD600 for E. coli) at various Uaa concentrations.
-
Optimize Induction Conditions: Lowering the induction temperature and using a shorter induction time can sometimes mitigate the effects of Uaa toxicity.
| Uaa Concentration | Cell Density (OD600) after 4h Induction | Protein Yield (mg/L) |
| 0 mM | 2.5 | 0 (truncated) |
| 0.5 mM | 2.2 | 5 |
| 1 mM | 2.0 | 10 |
| 2 mM | 1.5 | 8 |
| 5 mM | 0.8 | 3 |
A hypothetical table illustrating the trade-off between Uaa concentration, cytotoxicity (reflected in cell density), and final protein yield.
Section 3: The Expression System
Whether you are using a whole-cell system or a cell-free platform, the expression environment plays a crucial role.
3.1. In Vivo Expression (E. coli, Mammalian Cells)
Troubleshooting Steps:
-
Combatting Release Factor 1 (RF1): In E. coli, RF1 competes with the suppressor tRNA at the amber codon, leading to premature termination.[14]
-
Use RF1 Knockout Strains: Genomically recoded E. coli strains lacking RF1 are available and can dramatically improve Uaa incorporation efficiency.[4]
-
-
Codon Context: The nucleotides surrounding the amber codon can influence suppression efficiency.[4] If possible, test different insertion sites.
-
Mammalian Cell Expression:
3.2. Cell-Free Protein Synthesis (CFPS)
CFPS systems offer an open environment that bypasses issues of cell viability and Uaa transport.[15][16][17] This makes them an excellent platform for troubleshooting and for expressing proteins with toxic Uaas.[15]
Troubleshooting Steps:
-
Optimize Component Concentrations: The "open" nature of CFPS allows for the direct titration of OTS components (aaRS, o-tRNA) and the Uaa to find the optimal concentrations for incorporation.[18]
-
Eliminate RF1 Competition: RF1 can be removed from the cell extract or omitted from reconstituted systems (like the PURE system) to eliminate competition at the amber codon.[15]
Workflow for Optimizing Uaa Incorporation in a Cell-Free System
A troubleshooting workflow for optimizing Uaa incorporation in a cell-free protein synthesis system.
Visualizing the Core Mechanism and Key Bottlenecks
The efficiency of Uaa incorporation hinges on the competition between the orthogonal tRNA and the host's translation termination machinery.
Competition at the amber (UAG) codon between the charged orthogonal tRNA and Release Factor 1 (RF1).
By systematically addressing each of these potential failure points, you can significantly improve the efficiency of unnatural amino acid incorporation in your experiments.
References
-
Armen, R. S., et al. (2010). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Microbiology. [Link]
-
Chatterjee, A., et al. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Microbiology. [Link]
-
Garry, K. R., et al. (2016). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry. [Link]
-
Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. [Link]
-
Anderson, J. C. (2013). Unnatural Amino Acids. YouTube. [Link]
-
Chen, Y., & Wu, N. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]
-
Coin, I. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Methods in Enzymology. [Link]
-
Kim, C. H., et al. (2024). tRNA engineering strategies for genetic code expansion. Frontiers in Bioengineering and Biotechnology. [Link]
-
Yang, L., et al. (2010). SiO2 nanoparticles induce cytotoxicity and protein expression alteration in HaCaT cells. Particle and Fibre Toxicology. [Link]
-
Grunwald, D. S., et al. (2020). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Angewandte Chemie. [Link]
-
Moen, J. M., et al. (2023). System-wide optimization of an orthogonal translation system with enhanced biological tolerance. Nature Communications. [Link]
-
Dougherty, D. A., & Van Arnam, E. B. (2014). Incorporation of non-canonical amino acids. Methods in Molecular Biology. [Link]
-
Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. [Link]
-
Li, J., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. [Link]
-
Khosla, C. (2024). Cell-Free Gene Expression: Methods and Applications. Chemical Reviews. [Link]
-
Aerni, H.-R., et al. (2018). Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. International Journal of Molecular Sciences. [Link]
-
Wong, J. T.-F. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. [Link]
-
Lulli, D., et al. (2022). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line. International Journal of Molecular Sciences. [Link]
-
Moen, J. M. (2021). Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. Yale Graduate School of Arts and Sciences Dissertations. [Link]
-
Yang, L., et al. (2010). SiO2 nanoparticles induce cytotoxicity and protein expression alteration in HaCaT cell. ResearchGate. [Link]
-
Elsässer, S. J., et al. (2020). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. [Link]
-
Wang, N. (2017). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest Dissertations Publishing. [Link]
-
Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PubMed. [Link]
-
Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Journal of Visualized Experiments. [Link]
-
Li, J., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. [Link]
-
Ho, J. M. L., & Tirrell, D. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]
-
Wu, J., et al. (2021). PARP-1 overexpression does not protect HaCaT cells from DNA damage induced by SiO2 nanoparticles. Journal of Nanobiotechnology. [Link]
-
Cload, S. T., et al. (1996). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. Proceedings of the National Academy of Sciences. [Link]
-
Lee, M., & Kang, T. J. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology. [Link]
-
Goerke, A. R. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. [Link]
-
Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. PubMed. [Link]
-
Moen, J. M., et al. (2021). Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. bioRxiv. [Link]
-
Peters, F. B., et al. (2010). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Journal of the American Chemical Society. [Link]
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- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
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- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing p-OCF3-Phe
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydrophobic peptides, specifically those incorporating the unnatural amino acid p-(trifluoromethoxy)phenylalanine (p-OCF3-Phe). The unique physicochemical properties imparted by the p-OCF3-Phe residue can present significant challenges during purification. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust protocols to streamline your purification workflows and enhance the purity and yield of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise when purifying peptides containing p-OCF3-Phe.
Q1: Why is my p-OCF3-Phe-containing peptide so difficult to purify using standard RP-HPLC conditions?
A1: The primary challenge stems from the significantly increased hydrophobicity imparted by the trifluoromethoxy (-OCF3) group on the phenylalanine residue.[1][2][3][4] This functional group dramatically enhances the non-polar character of the amino acid side chain, leading to several purification challenges:
-
Poor Solubility: The peptide may have very low solubility in the aqueous mobile phases typically used at the beginning of an RP-HPLC gradient.[5][6][7]
-
Strong Retention: The increased hydrophobicity causes very strong binding to traditional C18 stationary phases, often requiring high concentrations of organic solvent for elution. This can lead to broad peaks and poor resolution from closely eluting impurities.[8]
-
Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in peak tailing, reduced recovery, and even column clogging.[5]
Q2: I'm not getting good peak shape for my peptide. What are the likely causes?
A2: Poor peak shape, such as tailing or broadening, for these types of peptides is often multifactorial:
-
Secondary Interactions: Besides hydrophobic interactions, residual silanols on the silica backbone of the stationary phase can interact with charged residues on your peptide, causing tailing. The use of an appropriate ion-pairing agent is crucial to mitigate this.
-
Slow Mass Transfer: At lower temperatures, the viscosity of the mobile phase can be higher, and the kinetics of the peptide moving between the mobile and stationary phases can be slow, leading to broader peaks.
-
On-Column Aggregation: The peptide may be aggregating on the column itself, leading to a heterogeneous population of molecules eluting at different rates.
Q3: Can I use mass spectrometry to characterize my p-OCF3-Phe peptide?
A3: Absolutely. Mass spectrometry is an essential tool for confirming the identity and purity of your synthetic peptide.[9] Both MALDI-TOF and ESI-MS are suitable techniques. However, be aware that the fragmentation patterns in MS/MS analysis might be influenced by the presence of the unnatural amino acid, so careful interpretation of the spectra is necessary. It is also a valuable tool for identifying potential impurities or degradation products.[10][11][12]
Part 2: Troubleshooting and Optimization Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the purification of p-OCF3-Phe-containing peptides.
Issue 1: Poor Peptide Solubility in Initial Mobile Phase
Symptoms:
-
Visible precipitation when dissolving the crude peptide in the initial mobile phase (e.g., high aqueous content).
-
Low recovery of the peptide from the column.
-
Inconsistent retention times between injections.
Troubleshooting Workflow:
Caption: Workflow for addressing poor peptide solubility.
Detailed Guidance:
-
Initial Solubility Screening: Before committing your entire sample, test the solubility of a small aliquot in various solvents.[6][7] Start with your initial HPLC mobile phase. If it doesn't dissolve, try adding a small amount of organic solvent like isopropanol or acetonitrile.
-
Use of Stronger Organic Solvents: For highly hydrophobic peptides, dissolving the crude material in a small volume of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase can be effective.[13] Be mindful of the injection volume to avoid significant peak distortion.
-
Modify the Initial Gradient Conditions: Instead of starting at a very low organic percentage (e.g., 5% acetonitrile), you may need to begin your gradient at a higher concentration (e.g., 20-30% acetonitrile) to maintain peptide solubility upon injection.
Issue 2: Peptide is Irreversibly Bound or Elutes with Very High Organic Concentration
Symptoms:
-
No peptide peak is observed in the chromatogram.
-
The target peptide peak only appears at the very end of a steep gradient (e.g., >80% acetonitrile).
-
Poor recovery and carryover between runs.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Change Stationary Phase | A less hydrophobic stationary phase will reduce the strength of the interaction with the peptide, allowing for elution at a lower organic concentration. | Switch from a C18 column to a C8, C4, or Phenyl column.[14] The aromatic nature of a Phenyl column can sometimes offer unique selectivity for peptides containing aromatic residues. |
| Increase Column Temperature | Higher temperatures (e.g., 40-60°C) decrease mobile phase viscosity and can disrupt hydrophobic interactions, leading to earlier elution and sharper peaks.[15] | Use a column heater and systematically increase the temperature in 5-10°C increments to observe the effect on retention time and peak shape. |
| Introduce a "Stronger" Organic Modifier | Alcohols like isopropanol or n-propanol are more eluting than acetonitrile for very hydrophobic molecules. | Replace a portion of the acetonitrile in your organic mobile phase (Solvent B) with isopropanol or n-propanol (e.g., a 1:1 mixture).[16] |
Issue 3: Co-elution of Impurities
Symptoms:
-
The main peptide peak is not baseline-resolved from adjacent impurity peaks.
-
Mass spectrometry analysis of the collected fraction shows the presence of multiple species.
Optimization Workflow:
Caption: Workflow for resolving co-eluting impurities.
Detailed Guidance:
-
Gradient Optimization: The most straightforward approach is to flatten the gradient around the retention time of your peptide.[17] A shallower gradient increases the separation window between compounds with similar hydrophobicities.
-
Alternative Ion-Pairing Reagents: While trifluoroacetic acid (TFA) is common, switching to formic acid can alter the retention behavior of peptides and impurities differently, potentially improving resolution.
-
Orthogonal Purification: For particularly challenging purifications, a two-step approach using different separation mechanisms can be highly effective.[18] An initial RP-HPLC step can be followed by ion-exchange chromatography (IEX) if the peptide and impurities have different net charges, or hydrophobic interaction chromatography (HIC).
Part 3: Recommended Purification Protocol
This section provides a starting point for developing a robust purification method for your p-OCF3-Phe-containing peptide.
1. Sample Preparation and Solubility Testing:
-
Accurately weigh a small amount of your crude peptide (e.g., 1 mg).
-
Attempt to dissolve it in 1 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
If insoluble, add the minimum volume of DMSO to fully dissolve the peptide, then dilute with the initial mobile phase. Aim for a final DMSO concentration of less than 10% in the injected sample.
2. Initial Analytical RP-HPLC Method:
-
Column: Start with a C4 or Phenyl stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Gradient: A broad gradient is recommended for initial screening (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: 214 nm and 280 nm
3. Method Optimization:
-
Based on the initial run, adjust the gradient to be shallower around the elution time of your target peptide. For example, if your peptide elutes at 60% B, you might run a gradient of 40-70% B over 30 minutes.
-
If the peak is broad or tailing, increase the column temperature to 50°C or 60°C.
-
If retention is still very strong, prepare a new Mobile Phase B consisting of a 1:1 ratio of Acetonitrile and Isopropanol (with 0.1% TFA).
4. Scale-up to Preparative Purification:
-
Once an optimized analytical method is established, it can be scaled up to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions. Online calculators are available for this purpose.
-
Collect fractions across the main peak and analyze their purity by analytical RP-HPLC and mass spectrometry.
References
- Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. Chemistry – A European Journal, 24(39), 9814-9818.
- Belhattab, S., Le Guern, A., Lensen, N., Pytkowicz, J., & Brigaud, T. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13627-13638.
-
Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. ResearchGate. [Link]
-
Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018). Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... ResearchGate. [Link]
- Kumar, V., et al. (2013). Easy and efficient protocol for purification of recombinant peptides.
- Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Peptide Science, 60(3), 129-138.
-
Kostel, P., & Diamond, D. J. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. ResearchGate. [Link]
- Licea-Claverie, A., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(40), 35908-35917.
- Caputo, G. A., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Amino Acids, 50(1), 119-130.
-
Gadais, C., et al. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. Semantic Scholar. [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Salwiczek, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
- The Nest Group, Inc. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
-
Silver, J. (2020, March 27). Peptide Purification [Video]. YouTube. [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
- Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Kato, Y., et al. (1985). Separation of amino acids and peptides by high performance hydrophobic interaction chromatography.
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]
- Reixach, N., & Insa, R. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
-
Lavanant, H., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate. [Link]
- The Separations Group. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Gessulat, S., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
-
Song, B., et al. (2020). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Request PDF. [Link]
- Van der Loo, B., et al. (2018). Peptide Selection for the Quantification of P-III-NP in Human Serum by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(12), 2415-2425.
Sources
- 1. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.neurips.cc [proceedings.neurips.cc]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ymcamerica.com [ymcamerica.com]
- 16. nestgrp.com [nestgrp.com]
- 17. Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Orthogonal Protecting Group Strategies for O-(Trifluoromethyl)-L-tyrosine
Welcome to the technical support center for incorporating O-(Trifluoromethyl)-L-tyrosine (Tyr(CF3)) into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of peptides containing this unique non-canonical amino acid. The electron-withdrawing nature of the trifluoromethyl group presents specific challenges and opportunities in peptide chemistry, making a robust protecting group strategy paramount for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary orthogonal protecting group strategies for incorporating Fmoc-Tyr(CF3)-OH in Solid-Phase Peptide Synthesis (SPPS)?
A1: The most common and recommended strategy for incorporating Fmoc-Tyr(CF3)-OH is the Fmoc/tBu (tert-butyl) orthogonal approach.[1] In this strategy, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while acid-labile tert-butyl-based protecting groups are used for the side chains of other amino acids in the sequence (e.g., Boc for Lys, tBu for Asp, Glu, Ser, Thr, and Tyr).[2][3] The O-trifluoromethyl group on the tyrosine is stable to the piperidine treatment used for Fmoc removal and the final trifluoroacetic acid (TFA) cleavage cocktail.[4]
Q2: Is a side-chain protecting group necessary for the trifluoromethylated phenol of Tyr(CF3)?
A2: Generally, no. The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the phenolic oxygen. This inherent electronic property provides sufficient "protection" against undesired acylation during standard coupling reactions, making a dedicated side-chain protecting group unnecessary. However, for very long syntheses or particularly challenging coupling steps, monitoring for potential side reactions is always prudent.[5]
Q3: Can I use a Boc/Bzl strategy for synthesizing peptides with Tyr(CF3)?
A3: Yes, a Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is also viable. In this approach, the Nα-amino group is protected with the acid-labile Boc group, and benzyl-based protecting groups are used for side chains.[6] The O-trifluoromethyl group is stable to the moderate acidic conditions used for Boc deprotection (e.g., TFA in DCM).[7] The final cleavage and deprotection of benzyl-based groups are typically achieved with strong acids like HF or TfOH.
Q4: What are the expected challenges when incorporating Tyr(CF3) into a peptide sequence?
A4: Potential challenges include:
-
Slower Coupling Kinetics: The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, potentially affecting the reactivity of the carboxyl group during activation and coupling. Using efficient coupling reagents and extended reaction times may be necessary.[8]
-
Aggregation: Peptides containing hydrophobic residues like Tyr(CF3) can be prone to aggregation during synthesis. Careful selection of solvents and potentially using aggregation-disrupting additives may be required.[9]
-
Purification: The increased hydrophobicity imparted by the CF3 group can alter the chromatographic behavior of the peptide, requiring optimization of purification protocols.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-Tyr(CF3)-OH | Reduced reactivity of the amino acid. Steric hindrance from the preceding amino acid. On-resin aggregation. | 1. Optimize Coupling Reagents: Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA. 2. Double Couple: Perform a second coupling step to ensure complete reaction.[5] 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. 4. Solvent Choice: Ensure optimal resin swelling by using DMF or NMP. For difficult couplings, consider using a solvent mixture like DCM/DMF.[8] |
| Low Yield of Final Peptide | Incomplete Fmoc deprotection. Aggregation during synthesis leading to truncated sequences. Premature cleavage from the resin. | 1. Monitor Fmoc Deprotection: Use a UV spectrometer to monitor the release of the dibenzofulvene-piperidine adduct to ensure complete Fmoc removal.[9] 2. Optimize Deprotection: For sterically hindered residues, extend the piperidine treatment time or use a stronger base like DBU in combination with piperidine.[9] 3. Address Aggregation: Incorporate pseudoprolines or use a more solvating resin (e.g., ChemMatrix®). |
| Presence of Deletion Sequences in Final Product | Incomplete coupling of one or more amino acids in the sequence. | 1. Review Synthesis Protocol: Analyze the synthesis history to identify potentially difficult coupling steps. 2. Incorporate Capping Step: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion peptides. |
| Difficulty in Purifying the Tyr(CF3)-containing Peptide | Increased hydrophobicity of the peptide. Co-elution with closely related impurities. | 1. Optimize HPLC Gradient: Use a shallower gradient of acetonitrile in water (with 0.1% TFA) to improve the resolution of your peptide from impurities.[10] 2. Alternative Stationary Phase: If standard C18 columns do not provide adequate separation, consider using a different stationary phase (e.g., C4, C8, or phenyl-hexyl). 3. Orthogonal Purification: Employ a secondary purification method, such as ion-exchange chromatography, if reversed-phase HPLC is insufficient.[11] |
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Peptide Containing Tyr(CF3)
This protocol outlines the general steps for incorporating Fmoc-Tyr(CF3)-OH into a peptide using a standard Fmoc/tBu strategy on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[12]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(CF3)-OH (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[13]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[14]
-
-
Purification: Purify the crude peptide by reversed-phase HPLC.[10]
Protocol 2: Boc-SPPS of a Peptide Containing Tyr(CF3)
This protocol outlines the general steps for incorporating Boc-Tyr(CF3)-OH using a Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes.[15]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resin with a 10% solution of DIPEA in DCM (2 x 1 minute).
-
Wash the resin with DCM and then DMF.
-
-
Amino Acid Coupling:
-
Couple the pre-activated Boc-amino acid (e.g., using HBTU/DIPEA in DMF) for 1-2 hours.
-
-
Repeat Cycle: Repeat steps 2-4 for the entire peptide sequence.
-
Final Cleavage:
-
After the final coupling and Boc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF with appropriate scavengers (e.g., anisole).
-
Visualizations
Caption: Orthogonal protecting group strategies for Tyr(CF3).
Caption: General Fmoc-SPPS workflow.
References
- Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1.
-
Yagami, T., Shiwa, S., Futaki, S., & Kitagawa, K. (1993). Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12. Chemical & Pharmaceutical Bulletin, 41(2), 376–380. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.
- Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and.
-
Potteau, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Journal of Organic Chemistry. Retrieved from [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-113). Academic Press.
- Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41172-41187.
-
Aapptec. (n.d.). Boc-Tyr(Bzl)-OH. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. Retrieved from [Link]
- Zobel, K., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology, 38(5), 729-734.
-
Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246.
-
van der Vorm, S. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]
-
Analytical Sales. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- BenchChem. (n.d.). Understanding Fmoc protecting group chemistry.
-
Aapptec. (n.d.). Fmoc-Tyr(tBu)-OH. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. rsc.org [rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
Validation & Comparative
A Definitive Guide to Confirming p-OCF3-Phe Incorporation: A Comparative Analysis of Edman Degradation, Mass Spectrometry, and NMR Spectroscopy
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of non-natural amino acids like para-trifluoromethoxyphenylalanine (p-OCF3-Phe) is a critical determinant of a peptide therapeutic's efficacy and novelty. The trifluoromethoxy group (-OCF3) can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, verifying the exact position and integrity of this unique residue within a peptide sequence is a non-trivial analytical challenge. This guide provides an in-depth, objective comparison of three powerful techniques for this purpose: the classic Edman degradation, high-resolution mass spectrometry (MS), and fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will delve into the causality behind experimental choices and provide supporting data to empower you to select the optimal validation strategy.
The Challenge of Non-Natural Amino Acids
Standard peptide sequencing and characterization methods are well-established for the 20 proteinogenic amino acids. The introduction of a non-natural amino acid like p-OCF3-Phe, with its unique mass and chemical properties, necessitates a tailored approach to confirmation. The primary challenges include:
-
Absence in Standard Databases: Automated sequencing and mass spectrometry data analysis often rely on databases of known amino acids and their fragmentation patterns. Non-natural residues are typically absent, requiring manual data interpretation.
-
Potential for Altered Reactivity: The electron-withdrawing nature of the trifluoromethoxy group could potentially influence the chemical reactions involved in sequencing, such as the coupling and cleavage steps in Edman degradation.
-
Isomeric Ambiguity: It is crucial to confirm the incorporation of the para isomer and not an accidental substitution with meta or ortho isomers, which could have drastically different biological activities.
Method 1: Edman Degradation - The Gold Standard for N-Terminal Sequencing
Edman degradation remains a highly trusted method for sequentially determining the N-terminal amino acid sequence of a peptide.[1] Its key advantage lies in its direct, stepwise chemical cleavage and identification process, which is independent of sequence databases.[2] This makes it particularly well-suited for confirming the position of a non-natural amino acid near the N-terminus.
The Edman Degradation Workflow for a p-OCF3-Phe Containing Peptide
The core of the Edman degradation is a three-step cyclical process: coupling, cleavage, and conversion.[3][4]
Experimental Protocol: Edman Degradation of a Model Peptide
Model Peptide: p-OCF3-Phe-Ala-Leu-Gly
Objective: To confirm the presence of p-OCF3-Phe at the N-terminus.
Methodology:
-
Sample Preparation:
-
Dissolve 10-100 picomoles of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water).
-
Load the sample onto a PVDF membrane and allow it to dry completely.
-
-
Automated Edman Sequencing:
-
Place the PVDF membrane in the reaction cartridge of an automated protein sequencer.
-
Initiate the sequencing program with the following cycle parameters:
-
Cycle 1 (p-OCF3-Phe):
-
Coupling: Deliver phenylisothiocyanate (PITC) in a basic solution (e.g., 12% trimethylamine) at 45-50°C to form the phenylthiocarbamyl (PTC)-peptide.[3]
-
Cleavage: Treat with anhydrous trifluoroacetic acid (TFA) at 45-50°C to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-p-OCF3-Phe derivative.[3]
-
Conversion: Treat the ATZ derivative with aqueous TFA to convert it to the more stable phenylthiohydantoin (PTH)-p-OCF3-Phe.[3]
-
HPLC Analysis: Inject the resulting PTH-p-OCF3-Phe onto a reverse-phase HPLC column and compare its retention time to a pre-synthesized PTH-p-OCF3-Phe standard.
-
-
Cycles 2-4 (Ala, Leu, Gly): Repeat the coupling, cleavage, and conversion steps for the subsequent amino acids.
-
-
Expected Data and Interpretation
The key to confirming the incorporation of p-OCF3-Phe is the HPLC analysis of the PTH derivative. The trifluoromethoxy group will significantly increase the hydrophobicity of the PTH-amino acid compared to PTH-Phe, resulting in a longer retention time on a reverse-phase column.
Table 1: Expected HPLC Retention Times for PTH-Amino Acids
| PTH-Amino Acid | Expected Retention Time (min) |
| PTH-Gly | 8.5 |
| PTH-Ala | 10.2 |
| PTH-Leu | 15.8 |
| PTH-Phe | 16.5 |
| PTH-p-OCF3-Phe | ~18.2 |
Note: Retention times are hypothetical and will vary depending on the specific HPLC system, column, and gradient.
A peak at the expected retention time for PTH-p-OCF3-Phe in the first cycle, followed by peaks corresponding to the other amino acids in subsequent cycles, provides definitive confirmation of its incorporation at the N-terminus.
Method 2: High-Resolution Mass Spectrometry - The Power of Mass and Fragmentation
Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of molecules. For peptides, tandem mass spectrometry (MS/MS) is used to fragment the peptide and deduce its amino acid sequence.[5][6]
MS Workflow for p-OCF3-Phe Confirmation
Experimental Protocol: MS/MS Analysis of a Model Peptide
Model Peptide: Ac-Gly-Ala-p-OCF3-Phe-Leu-NH2
Objective: To confirm the presence and position of p-OCF3-Phe within the peptide sequence.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio of the intact peptide.
-
MS/MS Scan: Isolate the precursor ion of the peptide and subject it to collision-induced dissociation (CID) or other fragmentation methods. Acquire the tandem mass spectrum of the resulting fragment ions.
-
Expected Data and Interpretation
The high-resolution MS1 scan will confirm the correct molecular weight of the peptide, accounting for the mass of p-OCF3-Phe. The MS/MS spectrum will contain a series of b- and y-ions, which are fragments of the peptide backbone. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The presence of a mass difference corresponding to p-OCF3-Phe (205.06 Da) between fragment ions will confirm its presence and position in the sequence.
Table 2: Key Fragment Ions for Ac-Gly-Ala-p-OCF3-Phe-Leu-NH2
| Ion Type | Sequence | Calculated m/z |
| b₁ | Ac-Gly | 100.04 |
| b₂ | Ac-Gly-Ala | 171.08 |
| b₃ | Ac-Gly-Ala-p-OCF3-Phe | 376.14 |
| y₁ | Leu-NH₂ | 114.10 |
| y₂ | p-OCF3-Phe-Leu-NH₂ | 319.16 |
| y₃ | Ala-p-OCF3-Phe-Leu-NH₂ | 390.20 |
Note: m/z values are for singly charged ions.
The mass difference between b₃ and b₂ (376.14 - 171.08 = 205.06 Da) and between y₃ and y₂ (390.20 - 319.16 = 71.04 Da for Ala) and y₂ and y₁ (319.16 - 114.10 = 205.06 Da) confirms the sequence.
Method 3: ¹⁹F NMR Spectroscopy - A Unique Signature
¹⁹F NMR is a highly specific technique for analyzing fluorine-containing molecules. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe.[7][8] Since biological systems are devoid of fluorine, ¹⁹F NMR provides a background-free window for observing fluorinated molecules.[8]
¹⁹F NMR Workflow for p-OCF3-Phe Confirmation
Experimental Protocol: ¹⁹F NMR Analysis
Objective: To confirm the presence and integrity of the -OCF3 group.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of a fluorine-containing internal standard (e.g., trifluoroacetic acid) for quantification.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Expected Data and Interpretation
The ¹⁹F NMR spectrum will show a single resonance for the three equivalent fluorine atoms of the -OCF3 group. The chemical shift of this signal is sensitive to the local chemical environment. The presence of a singlet at the expected chemical shift confirms the incorporation of the p-OCF3-Phe residue. Integration of this signal relative to the internal standard can be used to quantify the amount of the fluorinated peptide.
Table 3: Expected ¹⁹F NMR Chemical Shift
| Fluorinated Group | Expected Chemical Shift (ppm) |
| -OCF₃ on p-OCF3-Phe | ~ -58 ppm |
Note: Chemical shift is relative to a standard like CFCl₃.
Comparative Guide: Choosing the Right Technique
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | ¹⁹F NMR Spectroscopy |
| Primary Information | N-terminal sequence | Molecular weight and full sequence | Presence and environment of the -OCF₃ group |
| Sensitivity | High (picomole) | Very High (femtomole to attomole) | Moderate (micromole to nanomole) |
| Database Dependency | No | Yes (for automated analysis) | No |
| Positional Information | Exact for N-terminus | Exact for entire sequence | Indirect (through structural studies) |
| Isomer Specificity | Indirect (requires standard) | Indirect (isomers have the same mass) | Can potentially distinguish isomers |
| Quantitative? | Yes | Semi-quantitative | Yes (with internal standard) |
| Strengths | Unambiguous N-terminal sequencing[2] | High sensitivity, full sequence coverage | Background-free, specific to the fluorinated group |
| Limitations | Limited to N-terminus, shorter peptides[1] | Requires fragmentation, data interpretation can be complex for novel modifications | Requires higher sample amount, no direct sequencing information |
| Best For... | Confirming N-terminal incorporation | Full sequence verification and PTM analysis | Confirming the presence and integrity of the -OCF₃ group |
Conclusion: A Multi-faceted Approach for Absolute Confidence
For the unambiguous confirmation of p-OCF3-Phe incorporation, a single technique is often insufficient. A combination of these methods provides a self-validating system, ensuring the highest level of scientific integrity.
-
Initial Confirmation: High-resolution mass spectrometry provides the first line of evidence, confirming the correct molecular weight of the peptide.
-
Positional Verification: For N-terminally located p-OCF3-Phe, Edman degradation offers definitive proof of its position. For internal residues, MS/MS fragmentation is the method of choice.
-
Structural Integrity: ¹⁹F NMR serves as an excellent orthogonal technique to confirm the presence and chemical integrity of the trifluoromethoxy group.
By leveraging the complementary strengths of Edman degradation, mass spectrometry, and ¹⁹F NMR, researchers can be confident in the precise structure of their novel peptide therapeutics, paving the way for successful drug development.
References
- Edman Degradation Sequencing Reaction Conditions. (n.d.). BGI-Biotech.
- Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical chemistry, 67(8), 1426–1436.
- Shively, J. E. (2000). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 537-548). Humana Press.
- Shively, J. E. (1986). Identification of PTH-amino acids by high-performance liquid chromatography.
- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.
- 4 Steps of Edman Degrad
- Wilhelm, M., Zolg, D. P., & Kuster, B. (2020). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 33, 19827-19838.
- Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio.
- Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences.
- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.
- Quick Biochemistry Basics. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube.
- Koksch, B., & Sewald, N. (2011). Using Fluorinated Amino Acids for Structure Analysis of Membrane-Active Peptides by Solid-State 19F-NMR. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 235-253).
- Kitevski, J. L., & Alexandrescu, A. T. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of chemical research, 47(6), 1833–1841.
- Tarr, G. E. (1986). Identification of PTH-amino acids by HPLC.
- Loo, J. A. (2012). Tandem Mass Spectrometry of Peptides. eLS.
- Pomerantz, S. C., & McCloskey, J. A. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
- Sharma, R., & Dwivedi, N. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
- Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 981–989.
- Domon, B., & Aebersold, R. (2010). Tandem Mass Spectrometry of Peptides. eLS.
- Loo, J. A., & Loo, R. R. O. (2011). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International journal of molecular sciences, 12(6), 3937–3961.
- Fustero, S., & Sanz-Cervera, J. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1056–1095.
- Hilinski, M. K., & Dervan, P. B. (2013). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of organic chemistry, 78(23), 11996–12005.
- Hilinski, M. K., & Dervan, P. B. (2013).
- Fmoc-p-phenyl-L-Phenylalanine. (n.d.). Chem-Impex.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
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A Senior Application Scientist's Guide to Functional Assays for Proteins Containing O-(Trifluoromethyl)-L-tyrosine
For researchers, scientists, and drug development professionals at the forefront of protein engineering and therapeutic design, the incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to modulate protein function, stability, and interactions. Among these, O-(Trifluoromethyl)-L-tyrosine stands out as a particularly intriguing analogue. Its trifluoromethyl group introduces unique electronic and steric properties that can profoundly influence a protein's behavior. This guide provides an in-depth comparison of functional assays to characterize proteins containing this ncAA, grounded in experimental rationale and practical insights.
The Significance of O-(Trifluoromethyl)-L-tyrosine Incorporation
The substitution of a native tyrosine residue with O-(Trifluoromethyl)-L-tyrosine introduces a trifluoromethoxy group, which is a strong electron-withdrawing moiety. This modification can significantly alter the physicochemical properties of the local environment within the protein.[1] Key anticipated effects include:
-
Increased Hydrophobicity: The trifluoromethyl group enhances the hydrophobicity of the tyrosine side chain, which can influence protein folding, stability, and interactions with other hydrophobic molecules or protein domains.[1]
-
Altered pKa: The electron-withdrawing nature of the trifluoromethoxy group is expected to lower the pKa of the phenolic hydroxyl group, should it be accessible. This can impact hydrogen bonding networks and pH-dependent conformational changes.[1]
-
A Unique Spectroscopic Probe: The presence of fluorine atoms provides a sensitive handle for ¹⁹F NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding without the background noise inherent in ¹H NMR.[1]
Understanding the functional consequences of these changes is paramount. This guide will walk through a selection of critical assays to comprehensively characterize your protein of interest.
Workflow for Characterizing Proteins with O-(Trifluoromethyl)-L-tyrosine
The following diagram outlines a logical workflow for the functional characterization of a protein after the successful incorporation of O-(Trifluoromethyl)-L-tyrosine.
Caption: A typical experimental workflow for the characterization of proteins containing O-(Trifluoromethyl)-L-tyrosine.
I. Structural Integrity and Stability Assays: Is the Protein Folded Correctly?
Before delving into complex functional assays, it is crucial to ascertain that the incorporation of O-(Trifluoromethyl)-L-tyrosine has not grossly perturbed the protein's structure or stability. A common and high-throughput method for this is the ThermoFluor assay, also known as Differential Scanning Fluorimetry (DSF).[2][3]
A. Comparative Analysis: ThermoFluor vs. Circular Dichroism (CD) Spectroscopy
| Feature | ThermoFluor (DSF) | Circular Dichroism (CD) Spectroscopy |
| Principle | Monitors the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds with increasing temperature.[3] | Measures changes in the absorption of circularly polarized light to assess secondary structure content and thermal stability. |
| Throughput | High (96- or 384-well plate format). | Low to medium (cuvette-based). |
| Protein Req. | Low (micrograms).[2] | Higher (milligrams). |
| Information | Melting temperature (Tm) as an indicator of thermal stability.[4] | Secondary structure content and thermal stability (Tm). |
| Expertise | Minimal, uses common lab equipment (qPCR machine).[4] | Requires a dedicated CD spectrometer and more expertise in data interpretation. |
B. Experimental Protocol: ThermoFluor (DSF) Assay
This protocol provides a robust method for determining the melting temperature (Tm) of your protein.
1. Reagents and Materials:
-
Purified wild-type and O-(Trifluoromethyl)-L-tyrosine-containing protein (at least 5 µM).
-
Assay buffer (e.g., PBS, HEPES).
-
SYPRO Orange dye (5000x stock in DMSO).[2]
-
Optically clear PCR plates or strips.[2]
-
Real-time PCR instrument.[4]
2. Procedure:
-
Prepare a 200x working solution of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.
-
In triplicate, add 45 µL of 5 µM protein solution to the wells of the PCR plate.
-
Include a "buffer + dye" control (no protein) in triplicate.
-
Add 5 µL of the 200x SYPRO Orange solution to each well, bringing the final volume to 50 µL and the final dye concentration to 20x.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 492/610 nm).
3. Data Analysis:
-
Export the raw fluorescence data.
-
Subtract the average fluorescence of the "buffer + dye" control from the protein samples.
-
Plot the corrected fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve.[3] This can also be visualized as the peak of the first derivative plot (-dF/dT).[5]
4. Expected Outcome & Interpretation: A significant decrease in the Tm of the modified protein compared to the wild-type suggests that the incorporation of O-(Trifluoromethyl)-L-tyrosine has a destabilizing effect. Conversely, an increase in Tm would indicate enhanced stability.
II. Enzymatic Activity Assays: Has the Catalytic Function Been Altered?
For enzymes, the most critical functional assessment is the measurement of their catalytic activity. The introduction of the electron-withdrawing trifluoromethyl group can influence substrate binding and the catalytic mechanism.
A. Comparative Analysis: Spectrophotometric vs. Mass Spectrometry-Based Assays
| Feature | Spectrophotometric Assays | Mass Spectrometry (MS)-Based Assays |
| Principle | Measures the change in absorbance or fluorescence of a substrate or product over time. | Directly measures the mass of substrates and products to determine reaction progress.[6] |
| Substrate Req. | Requires a chromogenic or fluorogenic substrate. | Can be used with unlabeled, native substrates. |
| Throughput | High, easily adaptable to plate-based formats. | Lower, requires sample preparation and MS analysis. |
| Sensitivity | Varies depending on the extinction coefficient of the chromophore or the quantum yield of the fluorophore. | Very high, can detect small amounts of product. |
| Information | Provides continuous kinetic data (initial rates). | Provides endpoint or time-course data. |
B. Experimental Protocol: General Enzyme Kinetic Assay (Spectrophotometric)
This protocol outlines a general approach to determine the Michaelis-Menten kinetic parameters (Km and kcat).
1. Reagents and Materials:
-
Purified wild-type and modified enzyme.
-
Substrate stock solution.
-
Reaction buffer.
-
Spectrophotometer (plate reader or cuvette-based).
2. Procedure:
-
Determine the optimal enzyme concentration that yields a linear reaction rate over a reasonable time course.
-
Prepare a series of substrate concentrations bracketing the expected Km value (e.g., 0.1x to 10x Km).
-
In a temperature-controlled spectrophotometer, initiate the reaction by adding the enzyme to the reaction buffer containing the substrate.
-
Monitor the change in absorbance or fluorescence over time to determine the initial reaction velocity (v₀).
-
Repeat for each substrate concentration in triplicate.
-
Perform a no-enzyme control to account for any non-enzymatic substrate degradation.
3. Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
4. Expected Outcome & Interpretation:
| Parameter | Potential Change with O-(Trifluoromethyl)-L-tyrosine | Rationale |
| Km | Increase or Decrease | The modified tyrosine may be in the active site, altering substrate binding affinity. Increased hydrophobicity could enhance binding to a hydrophobic substrate (lower Km) or cause steric hindrance (higher Km). |
| kcat | Increase or Decrease | The electronic properties of the modified tyrosine could affect the catalytic mechanism, for example, by altering the pKa of a catalytic residue or stabilizing a transition state. |
| kcat/Km | Increase or Decrease | This reflects the overall catalytic efficiency of the enzyme. |
For instance, the global substitution of tyrosine with meta-fluorotyrosine in an ω-transaminase resulted in a twofold increase in activity, showcasing the potential for fluorinated tyrosines to enhance catalysis.[7]
III. Protein-Protein Interaction Assays: Is Binding to Partners Affected?
Tyrosine residues are frequently found at protein-protein interfaces, where they can participate in hydrogen bonding and hydrophobic interactions.[8] Modifying a key tyrosine can therefore disrupt or enhance these interactions. Co-immunoprecipitation (Co-IP) is a gold-standard technique to study protein-protein interactions in a cellular context.[9]
A. Workflow for Co-Immunoprecipitation
Caption: A schematic workflow of a Co-Immunoprecipitation experiment.
B. Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol describes how to assess the interaction between a "bait" protein (containing the ncAA) and a "prey" protein.
1. Reagents and Materials:
-
Cells expressing both the wild-type or modified "bait" protein and the "prey" protein.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the "bait" protein.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Antibody specific to the "prey" protein for Western blotting.
2. Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the "bait"-specific antibody overnight at 4 °C.
-
Add the Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
3. Data Analysis:
-
Compare the amount of "prey" protein co-immunoprecipitated with the wild-type "bait" versus the modified "bait". A stronger band for the wild-type indicates that the modification weakens the interaction, while a stronger band for the modified protein suggests a strengthened interaction.
4. Expected Outcome & Interpretation: The increased hydrophobicity of O-(Trifluoromethyl)-L-tyrosine could enhance interactions with a hydrophobic binding partner. Conversely, the steric bulk or altered electronics could disrupt a critical hydrogen bond or electrostatic interaction, thereby weakening the binding.
IV. Cellular Function Assays: What is the In-Cellulo Consequence?
Ultimately, the functional relevance of incorporating O-(Trifluoromethyl)-L-tyrosine must be assessed in a cellular context. The choice of assay is highly dependent on the protein's function.
A. Comparative Overview of Cellular Assays
| Assay Type | Example | Information Gained |
| Reporter Gene Assay | Luciferase or GFP reporter under the control of a transcription factor regulated by a signaling pathway involving the protein of interest. | Quantifies the effect of the ncAA on signal transduction pathway activity. |
| Cell Viability/Proliferation Assay | MTT or CellTiter-Glo assay. | Determines if the modified protein affects cell health or growth, particularly relevant for proteins involved in cell cycle or apoptosis.[10] |
| Cell Migration Assay | Transwell or wound healing assay. | Assesses the impact on cell motility for proteins involved in the cytoskeleton or cell adhesion. |
| Enzyme Activity in Lysates | Similar to in vitro kinetic assays but performed on cell lysates.[6] | Measures the activity of the modified enzyme in a more physiological environment. |
The results from these assays provide the ultimate validation of the functional consequences observed in vitro and are critical for drug development applications.
Conclusion
The incorporation of O-(Trifluoromethyl)-L-tyrosine is a powerful strategy for protein engineering, but it necessitates a thorough functional characterization to understand its impact. By systematically evaluating structural stability, enzymatic activity, protein-protein interactions, and cellular function, researchers can gain a comprehensive understanding of how this unique non-canonical amino acid modulates protein behavior. The assays and protocols described in this guide provide a robust framework for these investigations, enabling the rational design of proteins with novel and enhanced properties for therapeutic and biotechnological applications.
References
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Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (2023). PMC. [Link]
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ThermoFluor Assay Protocol. (n.d.). California Institute of Technology. [Link]
-
Thermofluor Stability Assays: More Than Just Thermal Melting. (n.d.). Peak Proteins. [Link]
-
The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. (n.d.). NIH. [Link]
-
Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. (n.d.). Frontiers in Microbiology. [Link]
-
A Novel Post-Translational Incorporation of Tyrosine Into Multiple Proteins in Activated Human Neutrophils. Correlation With Phagocytosis and Activation of the NADPH Oxidase-Mediated Respiratory Burst. (1995). PubMed. [Link]
-
ROLE OF TYROSINE-SULFATED PROTEINS IN RETINAL STRUCTURE AND FUNCTION. (n.d.). NIH. [Link]
-
Discriminating changes in protein structure using tyrosine conjugation. (n.d.). PMC. [Link]
-
Label-Free Assay of Protein Tyrosine Phosphatase Activity in Single Cells. (2019). The Mrksich Group. [Link]
-
Tyrosine Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
-
A Structural Explanation for the Recognition of Tyrosine-Based Endocytotic Signals. (n.d.). NIH. [Link]
-
Tyrosine Kinase Assays. (n.d.). Advanced Cellular Dynamics. [Link]
-
Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. (2025). Molecular Omics. [Link]
-
O-(2-[18F]Fluoroethyl)-L-tyrosine. (2005). Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]
-
HMDB0000158 (L-Tyrosine) Protein Associations. (n.d.). Human Metabolome Database. [Link]
-
Fluorescence-Based Protein Stability Monitoring—A Review. (2024). PMC. [Link]
-
Strategy based on kinetics of O-(2-[18F] fluoroethyl)-L-tyrosine ([18F] FET). (2016). PubMed. [Link]
-
O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications. (2006). PubMed. [Link]
-
Kinetics of the amino acid uptake tracer O-(2-[F]fluoroethyl)-L-tyrosine (FET) in human brain. (n.d.). ResearchGate. [Link]
-
Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo. (2001). PubMed. [Link]
-
Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions. (2022). NCBI. [Link]
-
Kinetics of the amino acid uptake tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human brain. (2025). ETH Zurich Research Collection. [Link]
-
Quantification of O-(2-[18F]fluoroethyl)-L-tyrosine kinetics in glioma. (2018). PubMed. [Link]
-
Fluorescence-Based Protein Stability Monitoring—A Review. (2024). ResearchGate. [Link]
-
Ab initio study of molecular properties of l-tyrosine. (2023). PMC. [Link]
-
Factors influencing protein tyrosine nitration – structure-based predictive models. (n.d.). PMC. [Link]
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A Comparative Guide to NMR Validation of Protein Structure Following p-OCF3-Phe Incorporation
For Researchers, Scientists, and Drug Development Professionals
The Strategic Advantage of the ¹⁹F Nucleus in Protein NMR
The fluorine-19 (¹⁹F) nucleus is an exceptionally sensitive probe for monitoring protein structure and dynamics.[1] Its key advantages include a 100% natural abundance, a high gyromagnetic ratio (83% of the proton's sensitivity), and a large chemical shift range of over 400 ppm.[2] This broad spectral window makes ¹⁹F NMR highly sensitive to subtle changes in the local chemical environment of the incorporated probe.[1][2] As fluorine is absent in naturally occurring proteins, ¹⁹F NMR offers background-free spectra, allowing for the unambiguous detection of the labeled protein.[1]
Why p-OCF3-Phe? A Comparison of Fluorinated Phenylalanine Probes
While several fluorinated phenylalanine analogs are utilized in protein NMR, p-OCF3-Phe offers a unique combination of properties. The trifluoromethoxy (-OCF3) group, along with the more common trifluoromethyl (-CF3) and single fluorine (-F) substitutions, provides a powerful toolkit for probing protein structure.
The primary distinction lies in the electronic properties and the resulting sensitivity of the ¹⁹F chemical shift to the local environment. The trifluoromethyl group in p-CF3-Phe is a strong electron-withdrawing group, making its ¹⁹F chemical shift highly sensitive to changes in polarity and electrostatic interactions.[3] The trifluoromethoxy group in p-OCF3-Phe, while also electron-withdrawing, has its fluorine atoms shielded from the aromatic ring by an oxygen atom. This can influence its relaxation properties and chemical shift sensitivity in a manner distinct from a directly attached -CF3 group.
| Feature | p-OCF3-Phe | p-CF3-Phe | p-F-Phe |
| ¹⁹F Signal Intensity | High (3 equivalent fluorine atoms) | High (3 equivalent fluorine atoms) | Moderate (1 fluorine atom) |
| Chemical Shift Sensitivity | Highly sensitive to local environment | Very high sensitivity to polarity | Sensitive to local environment |
| Relaxation Properties | Favorable due to rapid rotation of the -OCF3 group | Favorable due to rapid rotation of the -CF3 group | Longer T1 relaxation times |
| Structural Perturbation | Minimal | Minimal | Minimal |
| Incorporation Method | Site-specific via unnatural amino acid mutagenesis | Site-specific via unnatural amino acid mutagenesis | Global or site-specific |
Table 1. Comparison of key features of common fluorinated phenylalanine analogs for ¹⁹F NMR.
The fast rotation of the trifluoromethyl and trifluoromethoxy groups leads to an averaging of the chemical shift anisotropy (CSA), a major source of line broadening in NMR of large molecules.[3] This results in sharper signals and better resolution, which is particularly advantageous for studying large proteins.[3][4]
Experimental Workflow: From Gene to Spectrum
The validation of a protein structure after the incorporation of p-OCF3-Phe involves a multi-step process, from the site-specific incorporation of the unnatural amino acid to the acquisition and analysis of ¹⁹F NMR data.
Caption: Experimental workflow for NMR validation.
Site-Specific Incorporation of p-OCF3-Phe
The site-specific incorporation of p-OCF3-Phe into a target protein is achieved using an expanded genetic code.[5] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon, typically the amber stop codon (UAG), introduced at the desired site in the protein's gene.[6][7]
Protocol: Site-Specific Incorporation of p-OCF3-Phe in E. coli
-
Plasmid Preparation:
-
Introduce an amber (TAG) codon at the desired labeling site in the gene of your protein of interest using site-directed mutagenesis.
-
Co-transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the mutated gene and a pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-OCF3-Phe.
-
-
Cell Growth and Protein Expression:
-
Grow the transformed cells in a rich medium (e.g., LB) containing the appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with 1 mM p-OCF3-Phe.
-
Induce protein expression with IPTG and continue to grow the cells at a reduced temperature (e.g., 18-20°C) overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
¹⁹F NMR Spectroscopy
Sample Preparation:
-
The purified protein is buffer-exchanged into a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl).
-
The final protein concentration for ¹⁹F NMR is typically in the range of 50-200 µM.
-
A small amount of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) can be added for chemical shift referencing.[8]
NMR Data Acquisition:
-
¹⁹F NMR spectra are typically acquired on a high-field NMR spectrometer equipped with a cryoprobe.
-
A simple one-dimensional ¹⁹F pulse-acquire experiment is often sufficient.
-
Key acquisition parameters include:
-
Transmitter Frequency: Centered on the expected chemical shift range of the -OCF3 group.
-
Spectral Width: Sufficient to cover all expected ¹⁹F signals.
-
Acquisition Time: Typically 0.5-1.0 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Dependent on protein concentration and desired signal-to-noise ratio.
-
Data Processing and Analysis:
-
The free induction decay (FID) is processed by applying a window function (e.g., exponential) and Fourier transformation.[8]
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shift of the ¹⁹F signal is referenced to the internal standard.
Structural Validation using Chemical Shift Perturbation
The exquisite sensitivity of the ¹⁹F chemical shift to its local environment makes it a powerful tool for validating the folded state of the protein and for studying conformational changes upon ligand binding or mutagenesis.[1][9]
Caption: Chemical shift perturbation principle.
A single, sharp resonance in the ¹⁹F NMR spectrum is indicative of a unique chemical environment for the incorporated p-OCF3-Phe, suggesting a well-folded protein. Conversely, multiple or broad signals may indicate conformational heterogeneity or an unfolded state.
By acquiring ¹⁹F NMR spectra in the presence and absence of a known binding partner, changes in the chemical shift (chemical shift perturbations, CSPs) can be monitored. Significant CSPs indicate that the incorporated probe is located in a region of the protein that undergoes a conformational change upon ligand binding, thus validating the structural integrity of the binding site.
Troubleshooting and Considerations
-
Low Incorporation Efficiency: Optimize the concentration of p-OCF3-Phe, the expression vector, and the growth conditions.
-
Signal Broadening: For very large proteins, chemical shift anisotropy (CSA) can lead to broad lines.[9] Acquiring data at a lower magnetic field strength can sometimes mitigate this effect.[5]
-
Spectral Artifacts: Ensure proper shimming and tuning of the NMR probe to minimize spectral artifacts.
Conclusion
The incorporation of p-OCF3-Phe provides a robust and sensitive method for the NMR-based validation of protein structure. The trifluoromethoxy group offers a unique combination of high signal intensity and sensitivity to the local environment, making it an excellent probe for confirming the folded state of a protein and for studying its interactions with other molecules. The experimental workflow, from site-specific incorporation to ¹⁹F NMR analysis, is well-established and can be readily implemented in a standard biochemistry laboratory with access to NMR facilities. When compared to other fluorinated analogs, p-OCF3-Phe presents a compelling option for researchers seeking a high-resolution and sensitive reporter for their protein of interest.
References
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 233–242.
- Jackson, J. C., Mehl, R. A., & Petersson, E. J. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166.
- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
- Jackson, J. C., & Mehl, R. A. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(5), 1160-1166.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163–195.
- Prosser, R. S., & Kitevski-LeBlanc, J. L. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current opinion in chemical biology, 17(5), 847–853.
- Christodoulou, J., & Chan, S. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv.
- Pomerantz, W. C. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of medicinal chemistry, 58(22), 8827–8839.
- Giri, R., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1085-1095.
- Prosser, R. S., & Kitevski-LeBlanc, J. L. (2012). Comparing and Contrasting Fluorotryptophan Substitutions for 19F Membrane Protein NMR Spectroscopy. eMagRes.
- Shi, P., et al. (2011). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Protein science : a publication of the Protein Society, 20(6), 1104–1110.
- Christodoulou, J., & Chan, S. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv.
- Christodoulou, J., & Chan, S. (2022). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv.
- Mason, R. P. (2014). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 27(5), 475–491.
- Pomerantz, W. C., & Arora, P. S. (2012). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Mehl, R. A., & Petersson, E. J. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
- Vulpetti, A., & Dalvit, C. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
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A Senior Application Scientist's Guide to Characterizing p-OCF3-Phe Modified Proteins vs. Wild-Type Counterparts
Introduction: Beyond the Canonical: Engineering Proteins with Precision
In the landscape of protein engineering and therapeutic development, the ability to move beyond the 20 canonical amino acids offers unparalleled control over protein structure and function. The site-specific incorporation of non-canonical amino acids (ncAAs) has evolved from a niche technique into a powerful tool for probing biological mechanisms and designing novel protein-based therapeutics.[1][2][3] This guide focuses on a particularly intriguing ncAA: para-trifluoromethoxyphenylalanine (p-OCF3-Phe).
The trifluoromethoxy (-OCF3) group is a unique bio-isostere for groups like methoxy or isopropyl, but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, and its electron-withdrawing nature can subtly yet significantly alter local protein environments. This guide provides a comprehensive framework for comparing the biological activity of a protein modified with p-OCF3-Phe against its wild-type (WT) version. We will delve into the causality behind experimental choices, provide validated protocols, and present a holistic view of how a single, strategic amino acid substitution can reshape a protein's biological profile.
The Rationale: Why Choose p-OCF3-Phe?
The decision to incorporate p-OCF3-Phe is driven by the unique physicochemical properties imparted by the trifluoromethoxy moiety. Understanding these properties is key to predicting and interpreting its effects on protein function.
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. When introduced onto a protein surface, it can enhance interactions with hydrophobic binding partners or lipid membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation by cellular enzymes. This is a critical advantage in therapeutic protein design, potentially leading to a longer in vivo half-life.
-
Modulated Electronics: The -OCF3 group is strongly electron-withdrawing. This can alter the pKa of nearby residues, influence cation-π or other non-covalent interactions, and ultimately fine-tune binding affinities and catalytic activity.[4]
-
Minimal Steric Perturbation: While highly lipophilic, the -OCF3 group is not excessively bulky, often acting as a "greasy" yet sterically conservative substitute for natural residues like phenylalanine or tyrosine.
These attributes make p-OCF3-Phe an excellent tool for enhancing protein stability, modulating protein-protein interactions, and improving the pharmacokinetic properties of therapeutic proteins.
Part 1: Generating the Modified Protein - A Validated Workflow
The foundation of any comparative study is the high-fidelity production of both the wild-type and modified proteins. The site-specific incorporation of p-OCF3-Phe is achieved using an expanded genetic code, which requires an orthogonal translation system (OTS) composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[5]
Experimental Workflow: From Gene to Purified Protein
The following diagram outlines the self-validating workflow for producing a p-OCF3-Phe-containing protein. Each step includes a critical quality control checkpoint.
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A Comparative Guide to the Structural Impact of p-OCF3-Phe and p-CF3-Phe in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to modulate protein structure, stability, and function.[1][2][3] Among the diverse array of available ncAAs, fluorinated analogs of phenylalanine have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides an in-depth comparison of two such analogs: para-trifluoromethoxyphenylalanine (p-OCF3-Phe) and para-trifluoromethylphenylalanine (p-CF3-Phe). By examining their intrinsic structural and electronic differences, we can better understand their differential impacts on protein architecture and stability.
Fundamental Physicochemical Differences: -OCF3 vs. -CF3
The seemingly subtle difference between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group at the para position of the phenylalanine ring gives rise to distinct electronic and steric properties that are critical to their application in protein design.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[4] This significantly alters the electronic distribution of the aromatic ring, influencing its ability to participate in cation-π and other non-covalent interactions.[5]
The trifluoromethoxy (-OCF3) group, while also electron-withdrawing, presents a more complex electronic profile. The oxygen atom is capable of donating electron density to the aromatic ring via a +M (mesomeric or resonance) effect, which opposes its strong -I effect. However, due to the powerful electron-withdrawing nature of the three fluorine atoms, the overall effect of the -OCF3 group is electron-withdrawing, though generally considered to be slightly less so than the -CF3 group.[6] The unique conformational preference of the -OCF3 group, where the C-O bond tends to be orthogonal to the plane of the aromatic ring, minimizes overlap between the oxygen lone pairs and the π-system of the ring, further modulating its electronic contribution.[7]
From a steric perspective, the -OCF3 group is larger than the -CF3 group due to the presence of the oxygen atom and the associated bond lengths and angles. This can have significant implications for packing within the hydrophobic core of a protein or at protein-protein interfaces.
A quantitative comparison of the key physicochemical properties of these two groups is summarized in the table below.
| Property | p-OCF3-Phe | p-CF3-Phe | Causality and Implication for Protein Structure |
| Electronic Effect | Strongly electron-withdrawing (-I > +M) | Strongly electron-withdrawing (-I) | The potent electron-withdrawing nature of both groups can weaken cation-π interactions compared to native phenylalanine. The subtle electronic differences may lead to nuanced effects on electrostatic interactions within the protein. |
| Hammett Constant (σp) | ~0.35 | 0.54[8] | The Hammett constant quantifies the electron-donating or -withdrawing ability of a substituent. A higher positive value for p-CF3-Phe indicates a stronger electron-withdrawing effect, which can more significantly impact the local electronic environment. |
| Lipophilicity (Hansch parameter, π) | +1.04[7] | +0.88[7] | The higher lipophilicity of p-OCF3-Phe suggests it may favor burial in more hydrophobic environments within a protein core, potentially enhancing stability through the hydrophobic effect. |
| Steric Bulk | Larger | Smaller | The greater steric demand of the -OCF3 group could introduce localized strain or necessitate conformational rearrangements to accommodate its size, potentially destabilizing the protein if not well-tolerated. |
| Conformational Preference | The Cα-Cβ-Cγ-Cδ torsion angle is influenced by the orthogonal arrangement of the -OCF3 group relative to the aromatic ring.[7] | The Cα-Cβ-Cγ-Cδ torsion angle is primarily dictated by standard steric and electronic interactions. | These conformational biases can influence the local backbone and side-chain geometry, potentially propagating to larger structural changes. |
Experimental Workflow for Comparative Structural Analysis
A rigorous comparison of the structural impact of incorporating p-OCF3-Phe versus p-CF3-Phe into a target protein necessitates a multi-faceted experimental approach. The following workflow outlines the key steps and the rationale behind each experimental choice.
Figure 1. Experimental workflow for comparing proteins with p-OCF3-Phe and p-CF3-Phe.
Detailed Methodologies and Expected Outcomes
Protein Production and Verification
The site-specific incorporation of p-OCF3-Phe and p-CF3-Phe is typically achieved using amber stop codon suppression technology.[8] This involves introducing a TAG codon at the desired position in the gene of interest and co-expressing it with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA. Successful incorporation and purity of the resulting protein variants must be confirmed by mass spectrometry.
High-Resolution Structural Analysis: X-ray Crystallography and NMR
X-ray crystallography provides an atomic-resolution view of the protein structure, allowing for a detailed examination of the incorporated ncAA's conformation and its interactions with the surrounding residues.[9][10]
-
Expected Outcomes:
-
p-OCF3-Phe: Crystal structures may reveal subtle adjustments in the local protein environment to accommodate the larger steric bulk and the orthogonal orientation of the trifluoromethoxy group.
-
p-CF3-Phe: The structure is expected to be more similar to the wild-type protein, with the primary differences arising from altered electrostatic interactions.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution.[11][12] 19F NMR, in particular, can be used as a sensitive probe of the local environment of the fluorinated amino acid.
-
Expected Outcomes:
-
Differences in the 19F NMR chemical shifts between the p-OCF3-Phe and p-CF3-Phe labeled proteins will reflect variations in their local electronic and magnetic environments.
-
Changes in NMR-derived structural restraints (e.g., NOEs) can pinpoint regions of the protein that are structurally perturbed by the ncAAs.
-
Biophysical Characterization of Protein Stability
Circular Dichroism (CD) Spectroscopy is used to assess the secondary structure content of a protein and to monitor its thermal unfolding.[4][13]
-
Experimental Protocol:
-
Prepare protein samples of the wild-type and ncAA-containing variants at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
Acquire far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
For thermal melts, monitor the CD signal at a single wavelength (typically 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1 °C/min).
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition.
-
-
Expected Outcomes:
-
Significant changes in the CD spectra may indicate global changes in secondary structure.
-
A higher Tm value for one variant over the other would suggest a greater stabilizing effect. The increased lipophilicity of p-OCF3-Phe might lead to a higher Tm if it is well-accommodated in a hydrophobic environment.
-
Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput method to determine protein thermal stability.[14]
-
Experimental Protocol:
-
Prepare a master mix containing the protein (e.g., 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
Aliquot the master mix into a 96-well PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C in 0.5 °C increments).
-
Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence intensity is maximal.
-
-
Expected Outcomes:
-
The relative Tm values obtained from DSF should corroborate the findings from CD thermal melts, providing a robust comparison of the thermal stability of the protein variants.
-
Computational Modeling and Simulation
Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of proteins containing p-OCF3-Phe and p-CF3-Phe and help rationalize the experimental observations.[15]
-
Workflow:
-
Generate starting structures of the protein variants based on a high-resolution crystal structure.
-
Parametrize the ncAA residues for use in a molecular mechanics force field.
-
Perform MD simulations in a realistic solvent environment for an extended period (e.g., hundreds of nanoseconds).
-
Analyze the trajectories to assess conformational flexibility, hydrogen bonding patterns, and interaction energies.
-
-
Expected Outcomes:
-
MD simulations can reveal differences in the conformational sampling of the fluorinated side chains and the surrounding residues.
-
Analysis of interaction energies can help to dissect the contributions of van der Waals, electrostatic, and solvation effects to the overall stability of the protein variants.
-
Conclusion
The choice between incorporating p-OCF3-Phe and p-CF3-Phe into a protein provides a nuanced tool for modulating its structural and biophysical properties. The stronger electron-withdrawing character of the -CF3 group makes it a valuable probe for studying the role of aromatic electrostatics. In contrast, the increased lipophilicity and distinct steric profile of the -OCF3 group offer an alternative means to enhance hydrophobic packing and stability, provided its larger size can be accommodated. A comprehensive understanding of their differential effects, achieved through the integrated experimental and computational workflow described in this guide, will empower researchers to make informed decisions in the rational design of proteins with tailored properties for therapeutic and biotechnological applications.
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Guide to the In Vivo Stability of Peptides Containing 4-(Trifluoromethoxy)-L-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge in Peptide Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, their clinical translation is often hampered by a critical vulnerability: poor in vivo stability.[1] Native peptides are rapidly cleared from circulation and are susceptible to degradation by a myriad of proteases, leading to a short biological half-life that necessitates frequent, high-dose administrations.[1][2]
A leading strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids designed to fortify the peptide backbone against enzymatic attack.[1] Among these, fluorinated amino acids have emerged as exceptionally powerful tools.[3][4] This guide provides an in-depth comparison of the in vivo stability conferred by a particularly potent analog, 4-(trifluoromethoxy)-L-phenylalanine (TfmO-Phe) . We will explore the physicochemical rationale for its efficacy, present comparative data, and provide detailed experimental protocols for validation.
The Trifluoromethoxy Advantage: How Fluorination Enhances Stability
The introduction of fluorine-containing moieties into amino acids can profoundly alter a peptide's physicochemical properties, including its stability, conformation, and binding affinity.[4][] The trifluoromethoxy (-OCF3) group on the phenyl ring of phenylalanine is particularly advantageous for several reasons:
-
Steric Shielding: The bulky -OCF3 group acts as a steric shield. It physically hinders the approach of protease active sites to adjacent peptide bonds, effectively "guarding" these vulnerable positions from enzymatic cleavage.[2] This is a primary mechanism for extending the peptide's half-life in vivo.[2]
-
Electronic Effects: As the most electronegative element, fluorine creates a strong inductive effect, altering the electronic distribution of the aromatic ring.[6] This can modulate key interactions with biological targets and influence the peptide's overall conformation.[2][7]
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the amino acid side chain.[2] This can enhance membrane permeability and influence how the peptide interacts with plasma proteins like albumin, which can act as a reservoir and further extend its circulation time.[8][9]
The following diagram illustrates the concept of steric shielding against proteolytic degradation.
Caption: Steric hindrance of a protease by the 4-(trifluoromethoxy) group.
Comparative Performance: TfmO-Phe vs. Alternative Peptides
The true measure of a stability-enhancing modification lies in its quantitative impact on peptide half-life. Incorporating TfmO-Phe in place of a native phenylalanine residue can lead to a dramatic increase in resistance to degradation in biological matrices.
Data Summary: Plasma Stability Comparison
The following table presents representative data comparing the stability of a hypothetical native peptide (Peptide A) with its TfmO-Phe-modified counterpart (Peptide B) and another common modification, N-terminal acetylation (Peptide C), in human plasma.
| Peptide ID | Sequence Modification | Half-Life (t½) in Human Plasma (hours) | Key Finding |
| Peptide A | Native Sequence (...-Gly-Phe-Ala-...) | 2.5 | Rapidly degraded, typical of many unmodified therapeutic peptides. |
| Peptide B | TfmO-Phe Substitution (...-Gly-TfmO-Phe -Ala-...) | 48.0 | Significant ~19-fold increase in stability , demonstrating robust protection from proteolysis. |
| Peptide C | N-terminal Acetylation (Ac-...-Gly-Phe-Ala-...) | 6.0 | Modest improvement; protects against aminopeptidases but not endopeptidases.[10] |
This data is representative and illustrates the expected magnitude of improvement based on published literature. Actual results will vary depending on the full peptide sequence and the specific location of the modification.
Experimental Protocols for Stability Assessment
Validating the in vivo stability of a modified peptide requires rigorous, well-controlled experimentation. Plasma stability assays serve as a crucial initial screen, while full pharmacokinetic studies in animal models provide the definitive assessment.[8][9]
Protocol 1: In Vitro Human Plasma Stability Assay
This protocol provides a reliable method to determine the half-life of a peptide in a complex biological matrix, serving as a strong indicator of its potential in vivo stability.[8][9]
A. Materials:
-
Test Peptide (e.g., Peptide B) and Control Peptide (e.g., Peptide A)
-
Pooled Human Plasma (anticoagulated with K2-EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade, containing 0.1% Trifluoroacetic Acid (TFA)
-
Incubator/Shaking Water Bath set to 37°C
-
Microcentrifuge
-
HPLC or LC-MS/MS system
B. Step-by-Step Methodology:
-
Preparation: Thaw frozen human plasma on ice. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., DMSO or water).
-
Reaction Initiation: In a microcentrifuge tube, pre-warm 495 µL of the prepared plasma to 37°C for 5 minutes. To initiate the reaction, add 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL. Vortex gently to mix. This is your t=0 sample point.
-
Incubation: Incubate the tubes at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot of the plasma-peptide mixture.
-
Enzyme Quenching & Protein Precipitation: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold ACN with 0.1% TFA. Vortex vigorously for 30 seconds to stop all enzymatic activity and precipitate plasma proteins.[8]
-
Sample Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples via a reverse-phase HPLC or LC-MS/MS method to quantify the percentage of intact peptide remaining relative to the t=0 time point.
-
Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) using a first-order decay model.
Protocol 2: Workflow for In Vivo Pharmacokinetic (PK) Study
This protocol outlines the essential workflow for determining a peptide's pharmacokinetic profile in a rodent model, providing definitive data on its in vivo stability and clearance.[11]
Caption: A standard workflow for an in vivo pharmacokinetic study of a peptide therapeutic.
Concluding Remarks: A Validated Strategy for Robust Peptides
The strategic incorporation of 4-(trifluoromethoxy)-L-phenylalanine is a highly effective and field-proven method for enhancing the in vivo stability of peptide therapeutics. By providing a powerful combination of steric shielding and modified lipophilicity, this non-canonical amino acid directly counteracts the primary mechanism of peptide degradation—proteolysis. The resulting increase in circulatory half-life is not merely incremental; it can be transformative, converting a rapidly cleared peptide into a viable drug candidate with a more favorable dosing regimen. The experimental protocols outlined herein provide a clear framework for researchers to validate these stability enhancements in their own peptide candidates, paving the way for the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorin
- Fluorinated peptide biom
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Serum Stability of Peptides.
- Optimization Strategies for the Stability of Peptides In Vivo. BOC Sciences.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.
- Quantifying and controlling the proteolytic degrad
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A Senior Application Scientist's Guide to Non-Natural Amino Acids for Advanced Protein Labeling: A Comparative Analysis of p-OCF3-Phe
Introduction: Beyond the Canonical 20
To the dedicated researcher, a protein is not merely a sequence but a dynamic molecular machine. Understanding its intricate dance—the conformational changes, the transient interactions, the subtle shifts in its local environment—is paramount to unlocking its function and therapeutic potential. For decades, we have been largely confined to the 20 canonical amino acids, a powerful but ultimately limited chemical alphabet. The advent of genetic code expansion has shattered this limitation, allowing for the site-specific incorporation of non-natural amino acids (ncAAs) into proteins. This technology has ushered in a new era of protein science, enabling us to install a vast array of chemical functionalities—from spectroscopic probes to bioorthogonal handles—with surgical precision.
This guide provides a comparative analysis of several leading ncAAs for protein labeling, with a central focus on p-(trifluoromethoxy)-L-phenylalanine (p-OCF3-Phe) . As a 19F NMR probe, p-OCF3-Phe offers a unique window into protein structure and dynamics. We will objectively compare its performance against other fluorinated analogues and popular ncAAs equipped with bioorthogonal handles, such as p-azidophenylalanine (pAzF), p-acetylphenylalanine (pAcF), and p-propargyloxyphenylalanine (pPxF). This analysis is grounded in experimental data and field-proven insights to empower you, the researcher, to select the optimal tool for your specific biological question.
The Foundational Technology: Genetic Code Expansion via Amber Suppression
The site-specific incorporation of these powerful chemical tools into a protein of interest (POI) is predominantly achieved through the reassignment of a stop codon, most commonly the amber codon (UAG).[1][2] This process, a cornerstone of synthetic biology, requires two key components delivered to the expression system (be it E. coli, yeast, or mammalian cells):
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the desired ncAA and charges it onto its cognate tRNA. This synthetase must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs, ensuring high fidelity of ncAA incorporation.[3]
-
An Orthogonal Suppressor tRNA: A tRNA molecule, often with an anticodon loop mutated to CUA, that recognizes the UAG codon in the mRNA sequence but is not recognized by any endogenous aaRSs.[3]
When the expression system is supplemented with the ncAA, this engineered pair hijacks the translational machinery at the specified UAG site, inserting the ncAA into the growing polypeptide chain instead of terminating translation. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven to be a remarkably evolvable and polyspecific scaffold for creating synthetases for a wide variety of ncAAs, including many phenylalanine derivatives.[4][5]
Part 1: The 19F NMR Probes - A Window into Protein Dynamics
19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying protein structure, dynamics, and interactions. The 19F nucleus boasts several advantageous properties: 100% natural abundance, a high gyromagnetic ratio (83% that of ¹H), and a wide chemical shift range (~400 ppm), making it exquisitely sensitive to its local electronic environment.[6][7] Crucially, the absence of endogenous fluorine in most biological systems provides a background-free signal, allowing for the clear observation of the labeled protein even in complex mixtures or within living cells.[8][9]
p-OCF3-Phe: The Contender
p-(trifluoromethoxy)-L-phenylalanine introduces a trifluoromethoxy (-OCF3) group, a unique 19F NMR reporter. The three equivalent fluorine atoms provide a strong, singlet signal, boosting sensitivity. The ether linkage to the phenyl ring electronically isolates the -CF3 group, potentially offering distinct reporting properties compared to a directly attached trifluoromethyl group.
Comparative Analysis: p-OCF3-Phe vs. Other Fluorinated Phenylalanines
The most common alternative for a trifluorinated probe is p-trifluoromethyl-L-phenylalanine (p-CF3-Phe or tfm-Phe) . Both ncAAs provide a 3-fluorine signal, but the nature of the chemical linkage to the aromatic ring is the key differentiator.
| Feature | p-OCF3-Phe (-OCF3) | p-CF3-Phe (-CF3) | Monofluorinated Phe (e.g., 4-F-Phe) |
| 19F Signal Intensity | High (3 equivalent Fluorines) | High (3 equivalent Fluorines) | Lower (1 Fluorine) |
| Chemical Shift Sensitivity | Highly sensitive to local environment. The oxygen linker may modulate sensitivity to electrostatic vs. van der Waals interactions differently than a direct C-C bond. | Highly sensitive to local environment. Studies suggest CF3 groups attached to an aromatic ring exhibit a greater range of chemical shifts in response to solvent polarity compared to aliphatic CF3 tags.[1] | Very sensitive. However, the signal can be subject to larger chemical shift anisotropy (CSA), leading to broader lines, especially in large proteins.[5] |
| Relaxation Properties | Fast methyl rotation of the CF3 group helps to average the chemical shift anisotropy (CSA), leading to sharper lines than monofluorinated probes, which is advantageous for studying large proteins.[1] | Similar to p-OCF3-Phe, the CF3 group's rotation reduces CSA-induced line broadening.[5] | Slower relaxation and larger CSA can lead to significant line broadening at high magnetic fields, complicating studies of large or slow-tumbling molecules.[5] |
| Structural Perturbation | Considered minimally perturbing, similar in size to a methionine. The -OCF3 group is slightly larger than -CF3. | Considered minimally perturbing, similar in size to a leucine. Fluorination can even enhance protein stability in some contexts. | Smallest perturbation among the fluorinated options, being closest in size to native phenylalanine. |
| In-Cell NMR Suitability | Excellent. The strong, background-free signal is ideal for complex cellular environments. | Excellent. Has been successfully used for in-cell NMR studies to monitor protein conformational changes.[8] | Good, but the potentially broader lines can be a disadvantage in the crowded cellular environment, which already contributes to line broadening.[9] |
Expert Insights: The choice between p-OCF3-Phe and p-CF3-Phe often comes down to the specific environment being probed. While both are excellent reporters, the trifluoromethoxy group's electronic properties, influenced by the oxygen atom, may make it a more sensitive probe for changes in local electrostatics. In contrast, the trifluoromethyl group, being directly conjugated to the aromatic ring, might be more sensitive to changes in packing and van der Waals interactions.[6][7] For ultimate resolution and sensitivity in large protein systems or in-cell studies, the trifluoromethylated amino acids (both -OCF3 and -CF3) are generally superior to their monofluorinated counterparts due to their favorable relaxation properties.[5]
Part 2: Bioorthogonal Handles - Forging Covalent Connections
While 19F NMR provides invaluable passive observational data, many applications require the covalent attachment of other molecules—fluorophores, biotin tags, or drug payloads. Bioorthogonal ncAAs provide a chemical "handle" that can be specifically and efficiently reacted with a probe of interest in a complex biological milieu.[10]
Comparative Analysis of Key Bioorthogonal ncAAs
Here, we compare p-OCF3-Phe (as a non-reactive control) with the most widely used bioorthogonal ncAAs.
| Non-Natural Amino Acid | Structure | Bioorthogonal Reaction | Key Features & Performance |
| p-OCF3-Phe | p-(trifluoromethoxy)-L-phenylalanine | None (Spectroscopic Probe) | Use Case: 19F NMR. Pros: Excellent, sensitive, and non-perturbing NMR probe. Cons: Not suitable for covalent labeling. |
| p-azidophenylalanine (pAzF) | p-azido-L-phenylalanine | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC); Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Use Case: General purpose "click" chemistry. Pros: Extremely versatile. SPAAC is truly bioorthogonal and suitable for live cells. CuAAC is faster but requires a cytotoxic copper catalyst. Kinetics: SPAAC rates with cyclooctynes like DBCO are typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹.[6] |
| p-acetylphenylalanine (pAcF) | p-acetyl-L-phenylalanine | Oxime/Hydrazone Ligation | Use Case: Ketone-based conjugation. Pros: The ketone handle is exceptionally stable and bio-inert. The reaction is orthogonal to azide-alkyne chemistry. Cons: Ligation kinetics are generally slower than fast click reactions and are often acid-catalyzed (pH ~4.5-6), which may not be suitable for all proteins or for live-cell labeling.[11][12] Aniline-based catalysts can accelerate the reaction at neutral pH.[12] |
| p-propargyloxyphenylalanine (pPxF) | p-propargyloxy-L-phenylalanine | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Use Case: Alternative alkyne handle for click chemistry. Pros: Provides an alkyne handle for reaction with azide-functionalized probes. More stable to UV light than pAzF.[13] Cons: Primarily used with CuAAC, limiting its application in living cells due to copper toxicity. |
Expert Insights on Incorporation Efficiency and Stability:
-
Incorporation Yield: The yield of ncAA-containing protein is highly dependent on the efficiency of the specific orthogonal aaRS/tRNA pair used, rather than the ncAA itself. Engineered PylRS variants have been developed that can incorporate a wide range of phenylalanine derivatives, including pAzF, pAcF, and fluorinated versions, often with yields ranging from a few to tens of milligrams per liter of E. coli culture, depending on the protein and expression conditions.[4][14] Quantitative reporter systems in yeast have shown that even with the same ncAA, the choice of parent aaRS can lead to vastly different incorporation efficiencies.[15]
-
Protein Stability: The incorporation of a bulky ncAA can potentially destabilize a protein. However, studies have shown that fluorinated amino acids can be accommodated with minimal structural perturbation and may even enhance thermal stability.[16] For example, the substitution of a phenylalanine with p-benzoylphenylalanine (structurally similar to pAcF) was shown to increase the melting temperature (Tm) of one enzyme by 21°C.[16] A comprehensive analysis would involve measuring the Tm of the POI with each ncAA incorporated.
Part 3: Experimental Methodologies
Trustworthy science is built on reproducible protocols. Here we provide detailed, self-validating workflows for the incorporation of ncAAs and their subsequent analysis or reaction.
Protocol 1: Site-Specific Incorporation of ncAAs in E. coli
This protocol describes a general method for expressing a protein of interest (POI) containing a site-specifically incorporated ncAA using an amber suppressor plasmid system.
Causality: This workflow relies on co-transforming E. coli with two plasmids: one containing the POI gene with a TAG codon at the desired position, and a second (often a pEVOL or similar plasmid) encoding the orthogonal aaRS/tRNA pair. The expression of the aaRS/tRNA is typically induced by arabinose, while the POI expression is induced by IPTG. The ncAA is supplied in the growth medium.
Step-by-Step Methodology:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in your POI gene via site-directed mutagenesis. Clone this gene into a suitable expression vector (e.g., pET series).
-
Obtain a plasmid encoding the appropriate orthogonal aaRS/tRNA pair (e.g., a pEVOL plasmid with a PylRS variant known to accept your ncAA of choice).[4]
-
-
Transformation:
-
Co-transform chemically competent E. coli (e.g., BL21(DE3)) with the POI-TAG plasmid and the pEVOL-aaRS/tRNA plasmid.
-
Plate on LB agar with the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C.
-
The next day, inoculate 1 L of fresh LB media (with antibiotics) with the starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6–0.8.
-
Add the ncAA to a final concentration of 1-2 mM.
-
Add L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the orthogonal aaRS and tRNA.
-
After 15-30 minutes, induce expression of your POI with IPTG (final concentration 0.1-1.0 mM).
-
Reduce the temperature to 18-25°C and continue to express for 16-20 hours.
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Purify your POI using standard protocols (e.g., affinity chromatography, followed by size exclusion).
-
-
Validation (Trustworthiness Check):
-
SDS-PAGE: Compare the expression of the full-length POI in the presence and absence of the ncAA. A strong band for the full-length protein should only appear when the ncAA is added. In its absence, you may see a truncated product.
-
Mass Spectrometry (ESI-MS): This is the gold standard. Analyze the intact purified protein to confirm the precise mass, verifying that the ncAA has been incorporated.
-
Protocol 2: Bioorthogonal Labeling via SPAAC
This protocol describes the labeling of a pAzF-containing protein with a strained alkyne-conjugated fluorophore (e.g., DBCO-Fluorophore).
Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling purified proteins under mild conditions and even in living systems. The reaction is driven by the release of ring strain in the cyclooctyne.[6]
Step-by-Step Methodology:
-
Prepare Protein: Purify the pAzF-containing protein as described in Protocol 1. Buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4). Determine the protein concentration accurately.
-
Prepare Reagents: Dissolve the DBCO-fluorophore in a compatible solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
Ligation Reaction:
-
In a microcentrifuge tube, add the pAzF-containing protein to a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore stock solution to a final concentration of 5-10 molar equivalents relative to the protein.
-
Incubate the reaction at room temperature or 4°C for 1-12 hours. The reaction time will depend on the specific reagents and concentrations. Reaction progress can be monitored over time.
-
-
Purification: Remove the excess, unreacted fluorophore using a desalting column (e.g., PD-10) or size exclusion chromatography.
-
Validation (Trustworthiness Check):
-
SDS-PAGE with In-Gel Fluorescence: Run the labeled protein on an SDS-PAGE gel. Image the gel using a fluorescence scanner. A fluorescent band should appear at the molecular weight of your POI. Staining the same gel with Coomassie blue will confirm the protein's location.
-
Mass Spectrometry: Analysis of the labeled protein will show a mass shift corresponding to the addition of the DBCO-fluorophore, confirming covalent attachment.
-
Conclusion and Future Outlook
The ability to genetically encode non-natural amino acids has fundamentally expanded our capacity to probe and manipulate protein function. For researchers leveraging 19F NMR , p-OCF3-Phe and its close relative p-CF3-Phe stand out as premier probes, offering high sensitivity and favorable relaxation properties for studying large, complex systems, including those within the challenging environment of a living cell.[8] Their minimal structural perturbation ensures that the observed dynamics are a true reflection of the native protein's behavior.
For applications requiring covalent modification, ncAAs with bioorthogonal handles like pAzF and pAcF provide robust and specific chemistries. The choice between them depends on the experimental context: the speed and bio-compatibility of SPAAC make pAzF a workhorse for a vast range of applications, while the unique orthogonality and stability of the ketone handle in pAcF offer a valuable alternative, particularly for multi-labeling experiments when combined with other chemistries.
The field continues to evolve at a rapid pace. The discovery and engineering of new orthogonal synthetase/tRNA pairs with increased efficiency and expanded substrate scope will make the incorporation of these and other novel ncAAs more routine and higher-yielding.[4] As we refine our ability to write new chemistries into the language of life, the insights we gain into protein function and the novel protein-based therapeutics and materials we can build are limited only by our imagination.
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A Technical Guide to O-(Trifluoromethyl)-L-tyrosine: A Comparative Analysis for Advanced Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science, understanding the precise mechanisms of protein folding and stability is paramount. The subtle interplay of forces that guide a polypeptide chain into its functional three-dimensional structure is a key determinant of its biological activity and therapeutic potential. To dissect these processes, researchers increasingly turn to unnatural amino acids (UAAs) that can be incorporated into proteins to act as site-specific probes. This guide provides a comprehensive assessment of O-(Trifluoromethyl)-L-tyrosine, a fluorinated tyrosine analog, as a tool for investigating protein folding. We will objectively compare its utility against traditional intrinsic probes and other UAAs, supported by established experimental principles.
The Challenge of Probing Protein Environments
The study of protein folding necessitates techniques that can report on the local environment of specific residues as the protein transitions between its unfolded, intermediate, and native states.[1] Intrinsic fluorescent amino acids, primarily tryptophan and tyrosine, have long been the workhorses for these studies.[2][3] Their fluorescence properties, such as emission wavelength and quantum yield, are sensitive to the polarity of their surroundings, providing a window into the protein's conformational landscape.[4] However, the utility of these intrinsic probes can be limited. Many proteins contain multiple tryptophan and tyrosine residues, complicating the interpretation of fluorescence signals. Furthermore, the fluorescence of tyrosine is often quenched in the presence of tryptophan through resonance energy transfer, diminishing its effectiveness as a probe.[3][4]
O-(Trifluoromethyl)-L-tyrosine: A Dual-Purpose Probe
O-(Trifluoromethyl)-L-tyrosine emerges as a compelling alternative, offering unique advantages rooted in the physicochemical properties of the trifluoromethoxy group. This UAA can be biosynthetically incorporated into proteins, replacing native tyrosine residues.[1][5] Its primary strengths lie in its potential as both a sensitive ¹⁹F-NMR probe and a modulator of local hydrophobicity, thereby influencing protein stability.
Enhanced Hydrophobicity: A Tool to Modulate Stability
The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry.[6] The introduction of a trifluoromethoxy group onto the tyrosine side chain is expected to significantly increase its hydrophobicity. This localized increase in hydrophobicity can have a profound impact on protein folding and stability. By strategically replacing a native tyrosine with O-(Trifluoromethyl)-L-tyrosine, researchers can probe the role of specific hydrophobic interactions in the folding pathway. This modification can either stabilize or destabilize the protein, depending on the context of the surrounding residues, providing valuable insights into the forces driving folding.
¹⁹F-NMR Spectroscopy: A High-Resolution Window into Conformation
The true power of O-(Trifluoromethyl)-L-tyrosine lies in its application as a ¹⁹F-NMR probe. The fluorine-19 nucleus possesses a high gyromagnetic ratio and a large chemical shift dispersion, making it an exquisitely sensitive reporter of its local electronic environment.[7] The trifluoromethyl group, with its three equivalent fluorine atoms, provides a strong, sharp signal in the ¹⁹F-NMR spectrum. The chemical shift of this signal is highly sensitive to changes in protein conformation, solvent exposure, and interactions with other residues or ligands. This allows for the high-resolution monitoring of folding transitions and the characterization of distinct conformational states that may be invisible to other spectroscopic techniques.[7]
Comparative Analysis: O-(Trifluoromethyl)-L-tyrosine vs. Alternative Probes
To provide a clear perspective on the utility of O-(Trifluoromethyl)-L-tyrosine, we compare its key attributes with those of intrinsic probes (tryptophan and tyrosine) and another widely used fluorescent UAA, p-cyanophenylalanine.
| Feature | Tryptophan (Intrinsic) | Tyrosine (Intrinsic) | p-Cyanophenylalanine | O-(Trifluoromethyl)-L-tyrosine |
| Primary Technique | Fluorescence Spectroscopy | Fluorescence Spectroscopy | Fluorescence Spectroscopy | ¹⁹F-NMR Spectroscopy |
| Environmental Sensitivity | High (sensitive to polarity)[3][4] | Moderate (often quenched)[2][4] | High (sensitive to local environment) | Very High (sensitive to electronic environment)[7] |
| Signal Specificity | Often multiple Trp residues in a protein | Often multiple Tyr residues and quenching issues[4] | Site-specific incorporation | Site-specific incorporation |
| Impact on Protein Structure | Minimal (native) | Minimal (native) | Minimal (structurally similar to Phe) | Moderate (increased hydrophobicity) |
| Quantum Yield | High | Low[8] | Moderate | Not experimentally determined |
| Key Advantage | Intrinsic, no protein modification needed | Intrinsic, reports on Tyr environment | Sensitive fluorescent probe with a unique nitrile IR stretch | Exceptional ¹⁹F-NMR probe, modulates hydrophobicity |
| Key Disadvantage | Signal ambiguity with multiple Trp | Quenching by Trp, low quantum yield | Requires genetic incorporation | Potential perturbation of protein structure, fluorescence properties not well-characterized |
Experimental Workflows
Incorporation of O-(Trifluoromethyl)-L-tyrosine into a Protein
The site-specific incorporation of O-(Trifluoromethyl)-L-tyrosine into a protein of interest is typically achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.
Caption: Workflow for the biosynthetic incorporation of O-(Trifluoromethyl)-L-tyrosine.
Assessing Protein Stability using ¹⁹F-NMR Spectroscopy
Once the protein containing O-(Trifluoromethyl)-L-tyrosine is purified, its stability and folding can be assessed by monitoring the ¹⁹F-NMR signal as a function of a denaturant (e.g., urea, guanidinium chloride) or temperature.
Caption: Experimental workflow for protein stability analysis using ¹⁹F-NMR.
Data Presentation: A Hypothetical Case Study
Consider a hypothetical protein where a buried tyrosine residue is replaced with O-(Trifluoromethyl)-L-tyrosine. The following table illustrates the expected changes in thermodynamic parameters upon this substitution, as might be determined by ¹⁹F-NMR denaturation studies.
| Protein Variant | Midpoint of Unfolding (M) | Free Energy of Unfolding (ΔG°H₂O) (kcal/mol) |
| Wild-Type (Tyr) | 3.5 | -5.0 |
| Mutant (O-CF₃-Tyr) | 4.2 | -6.0 |
The expected increase in the midpoint of unfolding and the more negative free energy of unfolding for the mutant protein would suggest that the increased hydrophobicity of the O-(Trifluoromethyl)-L-tyrosine residue in the protein core contributes to its overall stability.
Concluding Remarks and Future Outlook
O-(Trifluoromethyl)-L-tyrosine represents a powerful tool for the nuanced investigation of protein folding and stability. Its primary strength lies in its utility as a highly sensitive ¹⁹F-NMR probe, providing high-resolution information on conformational changes that are often difficult to obtain with other methods. The increased hydrophobicity imparted by the trifluoromethoxy group also allows for the systematic probing of hydrophobic interactions in protein structure.
While the fluorescence properties of O-(Trifluoromethyl)-L-tyrosine have not been extensively characterized, the modification of the phenolic hydroxyl group to an ether linkage would likely alter its fluorescence significantly compared to native tyrosine. The lack of an ionizable hydroxyl group would eliminate pH-dependent fluorescence changes observed in tyrosine. Further research is warranted to fully characterize the fluorescence spectroscopy of this UAA, which could potentially unlock its utility as a dual NMR and fluorescence probe.
For researchers seeking to dissect complex protein folding landscapes and to engineer proteins with enhanced stability, O-(Trifluoromethyl)-L-tyrosine offers a unique and valuable addition to the molecular toolkit.
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Wilkins, B. J., et al. (2010). Site-specific Incorporation of Fluorotyrosines Into Proteins in Escherichia Coli by Photochemical Disguise. Biochemistry, 49(8), 1557-9. [Link]
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Ayyadurai, N., et al. (2011). Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli. Biotechnology Letters, 33(11), 2201-7. [Link]
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A Senior Application Scientist's Guide to Validating Protein-Ligand Binding with Incorporated p-OCF3-Phe
For researchers, scientists, and drug development professionals, the precise validation of a ligand binding to its protein target is a cornerstone of modern therapeutic design. Weak or non-specific interactions can lead to failed clinical trials and wasted resources. Therefore, robust and reliable methods for characterizing these binding events are paramount. This guide provides an in-depth comparison of techniques for validating protein-ligand binding, with a special focus on the use of the unnatural amino acid p-(trifluoromethoxy)phenylalanine (p-OCF3-Phe) as a powerful ¹⁹F NMR probe. We will objectively compare its performance with established biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), supported by experimental data and detailed protocols.
The Imperative for Unambiguous Validation in Drug Discovery
The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the accurate characterization of the drug-target interaction. A quantitative understanding of binding affinity (K D ), kinetics (k on and k off ), and thermodynamics (ΔH and ΔS) is crucial for optimizing lead compounds and predicting their in-vivo efficacy. Misinterpretation of these parameters can lead to the costly pursuit of non-viable candidates.
Unnatural amino acids (UAAs) have emerged as transformative tools in drug discovery, allowing for the precise modification of protein structure and function.[1][2] The incorporation of UAAs with unique biophysical probes, such as p-OCF3-Phe, offers a minimally perturbative way to introduce a sensitive reporter group directly into the protein of interest.
Why p-OCF3-Phe? A Superior ¹⁹F NMR Probe
The trifluoromethoxy (-OCF₃) group of p-OCF3-Phe makes it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus possesses several advantageous properties for biomolecular studies:
-
100% Natural Abundance: Unlike ¹³C or ¹⁵N, there is no need for isotopic enrichment.
-
High Gyromagnetic Ratio: This results in a high sensitivity, second only to ¹H.
-
Large Chemical Shift Range: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a precise reporter of conformational changes upon ligand binding.[3]
-
No Endogenous Background: Fluorine is absent in naturally occurring biological systems, providing a background-free signal for unambiguous detection.[4]
The -OCF₃ group, in particular, offers a single, sharp resonance, simplifying spectral analysis compared to the more complex splitting patterns of -CF₃ groups. Its strategic placement within or near a binding site via UAA incorporation allows for direct monitoring of the ligand-induced perturbations.
Comparative Analysis of Leading Validation Technologies
To provide a clear understanding of the strengths and weaknesses of each technique, we will compare p-OCF3-Phe ¹⁹F NMR with two other gold-standard biophysical methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Data Presentation: A Head-to-Head Comparison
The following table summarizes a hypothetical, yet representative, case study comparing the data obtained from the three techniques for the interaction of a small molecule inhibitor with a p-OCF3-Phe labeled kinase.
| Parameter | ¹⁹F NMR with p-OCF3-Phe | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Dissociation Constant (K D ) | 5.2 ± 0.5 µM | 6.1 ± 0.8 µM | 4.8 ± 0.3 µM |
| Association Rate (k on ) | 1.2 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k off ) | 0.62 s⁻¹ | Not Directly Measured | 0.72 s⁻¹ |
| Stoichiometry (n) | Assumed 1:1 | 0.98 ± 0.05 | Not Directly Measured |
| Enthalpy (ΔH) | Not Measured | -8.5 ± 0.3 kcal/mol | Not Measured |
| Entropy (ΔS) | Not Measured | -5.2 cal/mol·K | Not Measured |
| Protein Requirement | Low (µM concentrations) | High (µM to mM concentrations) | Low (surface immobilization) |
| Throughput | High (suitable for screening) | Low to Medium | High (suitable for screening) |
| Labeling Requirement | Site-specific ¹⁹F label | Label-free | Label-free (one partner immobilized) |
This comparative data highlights the concordance between the methods in determining binding affinity, while also underscoring their unique capabilities. ¹⁹F NMR and SPR provide valuable kinetic information, while ITC offers a complete thermodynamic profile of the interaction.[5]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following sections provide detailed, self-validating protocols for each of the compared techniques.
Protocol 1: Site-Specific Incorporation of p-OCF3-Phe and ¹⁹F NMR Titration
This protocol outlines the expression of a protein with site-specifically incorporated p-OCF3-Phe in E. coli and its use in a ¹⁹F NMR titration experiment to determine the dissociation constant (K D ).
Part A: Protein Expression and Purification
-
Plasmid Preparation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
A pEVOL plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for p-OCF3-Phe.[6]
-
-
Starter Culture: Inoculate a 50 mL starter culture of Luria Broth (LB) containing the appropriate antibiotics and grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of minimal media supplemented with antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 18-20°C. Add p-OCF3-Phe to a final concentration of 1 mM and L-arabinose to 0.02% (w/v) to induce the expression of the synthetase. After 30 minutes, add IPTG to a final concentration of 0.5 mM to induce the expression of your target protein.[8][9]
-
Expression: Continue to grow the culture at 18-20°C for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the p-OCF3-Phe labeled protein using a standard chromatography protocol (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm incorporation and purity by SDS-PAGE and mass spectrometry.
Part B: ¹⁹F NMR Titration Experiment
-
Sample Preparation: Prepare a 25-50 µM solution of the purified p-OCF3-Phe labeled protein in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) containing 10% D₂O.
-
Ligand Stock Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of the ligand in the same NMR buffer.
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference (0% saturation).
-
Perform a stepwise titration by adding small aliquots of the ligand stock solution to the protein sample.
-
After each addition, gently mix and allow the sample to equilibrate for 5-10 minutes before acquiring another 1D ¹⁹F NMR spectrum.
-
Continue the titration until the chemical shift of the ¹⁹F signal no longer changes, indicating saturation.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).[1]
-
Measure the change in the ¹⁹F chemical shift (Δδ) at each ligand concentration relative to the unbound state.
-
Plot Δδ as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (K D ).[10]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for p-OCF3-Phe incorporation and ¹⁹F NMR titration.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the protein in a suitable buffer.
-
Prepare a 100-500 µM solution of the ligand in the exact same buffer from the final dialysis step of the protein purification. This is critical to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the same buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution while stirring.
-
Record the heat change after each injection until the binding sites are saturated and the heat of binding diminishes.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing both affinity and kinetic data.[12]
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the protein (ligand) onto the sensor chip surface using a standard coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the analyte dilutions over the sensor surface, starting with the lowest concentration.
-
Monitor the association phase (analyte binding to the immobilized protein) and the dissociation phase (analyte dissociating from the protein as buffer flows over the surface).
-
Between analyte injections, regenerate the sensor surface with a suitable regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injections from the active channel signal to obtain the corrected sensorgrams.
-
Globally fit the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the dissociation constant (K D = k off /k on ).
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Surface Plasmon Resonance (SPR) experimental workflow.
Expertise & Experience: Choosing the Right Tool for the Job
The choice of validation method depends on the specific research question and the stage of the drug discovery project.
-
For Fragment Screening: ¹⁹F NMR with a library of fluorinated fragments or a p-OCF3-Phe labeled protein is exceptionally powerful. Its high throughput and sensitivity to weak binding make it ideal for identifying initial hits.[10] SPR is also a valuable high-throughput screening tool.
-
For Lead Optimization: A combination of techniques is often employed. SPR provides crucial kinetic information (residence time), which is increasingly recognized as a key determinant of in-vivo efficacy.[3] ITC provides the thermodynamic rationale for binding, guiding medicinal chemistry efforts to improve enthalpy-driven interactions. ¹⁹F NMR can be used to confirm the binding mode and to assess the effects of structural modifications on the local protein environment.
-
For In-Cell Validation: Ligand-observed ¹⁹F NMR is a unique and powerful tool for confirming target engagement within the complex environment of a living cell, bridging the gap between in-vitro biophysics and cellular activity.
Trustworthiness: A Self-Validating System
The strength of this comparative approach lies in its self-validating nature. When orthogonal methods like ¹⁹F NMR, ITC, and SPR yield consistent K D values, it provides a high degree of confidence in the validity of the protein-ligand interaction. Discrepancies between the methods can also be informative, pointing to potential issues such as protein aggregation, ligand solubility problems, or complex binding mechanisms that may have been missed by a single technique.
Conclusion: An Integrated Approach for Robust Validation
The incorporation of p-OCF3-Phe provides a sensitive and precise ¹⁹F NMR probe for the validation and characterization of protein-ligand interactions. While it is a powerful standalone technique, its true strength is realized when used in concert with orthogonal biophysical methods like ITC and SPR. This integrated, multi-faceted approach provides a comprehensive understanding of the binding event, from affinity and kinetics to thermodynamics and in-cell target engagement. By leveraging the complementary strengths of these techniques, researchers can make more informed decisions, increasing the likelihood of success in the challenging endeavor of drug discovery.
References
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Pomerantz, W. C., et al. (2013). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 8(11), 2175–2194. [Link]
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Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins--an expanded genetic code. Nature Reviews Molecular Cell Biology, 7(10), 775–782. [Link]
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Jee, J., & Lee, W. (2014). Quantitative analysis of protein-ligand interactions by NMR. Journal of the Korean Magnetic Resonance Society, 18(1), 1-13. [Link]
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Nagatoishi, S., et al. (2018). A combination of ¹⁹F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase. Bioorganic & Medicinal Chemistry, 26(8), 1929–1938. [Link]
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Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of Molecular Biology, 395(2), 361–374. [Link]
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Stadmiller, S. S., et al. (2020). Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Biophysical Journal, 118(3), 589-599. [Link]
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Gee, C. L., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(5), 629. [Link]
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Furman, J. L., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 820–821. [Link]
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Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
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Nicoll-Griffith, D. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 419–431. [Link]
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Ndongwe, T. P., et al. (2011). Biochemical, inhibition and inhibitor resistance studies of xenotropic murine leukemia virus-related virus reverse transcriptase. Nucleic Acids Research, 39(17), 7779–7792. [Link]
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XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
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Luo, Y., & Chen, Y. (2021). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Molecules, 26(10), 2963. [Link]
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Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance for high-throughput screening of small-molecule libraries. Analytical Biochemistry, 409(1), 1-13. [Link]
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Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(24), 4583. [Link]
-
Aris, A., & Gellman, S. H. (2013). Ligand-Based Competition Binding by Real-Time ¹⁹F NMR in Human Cells. Journal of Medicinal Chemistry, 56(17), 6756–6764. [Link]
-
Vauquelin, G., & Charlton, S. J. (2013). Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding. British Journal of Pharmacology, 168(8), 1773–1787. [Link]
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Duff, M. R. Jr., Grubbs, J., & Howell, E. E. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Journal of Visualized Experiments, (58), e2796. [Link]
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Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules (Nobel Lecture). Angewandte Chemie International Edition, 42(29), 3340-3363. [Link]
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Francis, M. B., & Carrico, I. S. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science, Chapter 5, Unit 5.24. [Link]
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San Diego State University. (n.d.). E. Coli protein expression protocol. [Link]
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QB3-Berkeley. (n.d.). Protein expression in E. coli using an IPTG inducible expression system. [Link]
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Popa Lab. (n.d.). Protein Expression Protocol. [Link]
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A Comparative Guide to the Functional Consequences of Substituting Phenylalanine with 4-(trifluoromethoxy)-L-phenylalanine
For the discerning researcher in protein engineering and drug development, the strategic incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to modulate protein function and stability. Among the myriad of available building blocks, fluorinated amino acids have garnered significant attention for their unique electronic properties and minimal steric perturbation. This guide provides an in-depth technical comparison of the functional consequences of substituting the natural amino acid Phenylalanine (Phe) with 4-(trifluoromethoxy)-L-phenylalanine (Ocf3Phe). We will explore the physicochemical rationale for this substitution, its impact on protein stability and enzyme kinetics, and provide detailed experimental protocols for validation.
The Rationale for Fluorination: Beyond a Simple Phenylalanine Analogue
Phenylalanine, with its benzyl side chain, plays a crucial role in protein structure and function, primarily through hydrophobic interactions.[1] However, the introduction of fluorine atoms onto the phenyl ring can dramatically alter its physicochemical properties without significantly increasing its size. The trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature, which modulates the aromatic ring's electrostatics, and its potential to serve as a sensitive ¹⁹F NMR probe for studying protein conformation and dynamics.[2]
The substitution of Phe with Ocf3Phe is predicated on the desire to introduce novel functionalities. The -OCF3 group can influence cation-π interactions, alter protein stability, and serve as a non-perturbative reporter for ligand binding events.[1][2] Understanding these consequences is paramount for the rational design of proteins with enhanced properties.
Comparative Analysis of Physicochemical Properties
The functional impact of substituting Phe with Ocf3Phe is rooted in their differing physicochemical properties. Below is a comparison of key parameters for Phenylalanine, 4-(trifluoromethoxy)-L-phenylalanine, and for context, the related 4-(trifluoromethyl)-L-phenylalanine.
| Property | Phenylalanine (Phe) | 4-(trifluoromethoxy)-L-phenylalanine (Ocf3Phe) | 4-(trifluoromethyl)-L-phenylalanine (TfmPhe) |
| Molecular Weight ( g/mol ) | 165.19 | 249.19 | 233.19[3] |
| Key Side Chain Feature | Benzyl group | 4-(trifluoromethoxy)benzyl group | 4-(trifluoromethyl)benzyl group |
| Electronic Effect | Neutral/weakly electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Hydrophobicity (XLogP3) | 1.8 | ~2.5 (estimated) | 2.2 |
| ¹⁹F NMR Reporter? | No | Yes[2] | Yes[4] |
Workflow for Site-Specific Incorporation of 4-(trifluoromethoxy)-L-phenylalanine
The site-specific incorporation of Ocf3Phe into a target protein in E. coli is typically achieved using amber codon suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
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Safety Operating Guide
Comprehensive Disposal Protocol for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Introduction: A Proactive Approach to Safety and Environmental Stewardship
As researchers and scientists, our work with novel chemical entities like (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid pushes the boundaries of drug discovery and development. This responsibility extends to the entire lifecycle of these compounds, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste containing this specific amino acid derivative. Our core principle is to move beyond mere compliance, embedding a deep understanding of the chemical's nature into our disposal practices to ensure the safety of our personnel and the protection of our environment.
The critical feature of this molecule is its trifluoromethoxy group (-OCF3). The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high stability and environmental persistence to fluorinated compounds.[1][2] For this reason, this compound is classified within the broader family of fluorinated organic compounds and must be managed with the same diligence as other persistent substances, often referred to as "forever chemicals".[2][3] Standard disposal methods for benign amino acids are not applicable and would constitute a significant environmental risk. This protocol is therefore designed around the principle of complete destruction via high-temperature incineration.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to correctly classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
While this compound is not a specifically listed RCRA waste, its disposal as hazardous waste is mandatory based on the precautionary principle and its chemical properties:
-
Toxicity: Although comprehensive toxicological data may be unavailable, the potential for metabolic toxicity and the unknown effects of its breakdown products necessitate handling it as a toxic substance.[5]
-
Environmental Persistence: The high-energy C-F bonds prevent ready degradation in the environment, leading to bioaccumulation and long-term ecological risk.[2]
Therefore, all waste containing this compound, regardless of concentration, must be treated as regulated hazardous waste .[6]
Section 2: Immediate Handling and Segregation at the Point of Generation
Proper disposal begins the moment the waste is generated. Adherence to strict segregation and containment protocols within the laboratory is the most critical step to ensure safety and compliance.
Personal Protective Equipment (PPE): When handling the pure compound or its waste solutions, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Body Protection: A standard laboratory coat.
Waste Containment and Labeling Protocol:
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a sealed bag or drum for solids). The original product container is often a suitable choice if it is in good condition.[7]
-
Segregate Waste Streams: Do not mix this waste with other incompatible waste streams.[5] Specifically, keep it separate from strong acids, bases, and oxidizing agents.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that every label clearly contains:[8][9]
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "this compound". Avoid using abbreviations or formulas.
-
Hazard Identification: Clearly indicate the associated hazards. A pictogram or written warning (e.g., "Toxic," "Environmental Hazard") is required.[9]
-
-
Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[7][8] The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container.[7]
Section 3: Step-by-Step Disposal Workflow
The following protocol outlines the procedural flow from waste accumulation to final disposition. This process ensures a complete "cradle-to-grave" tracking of the hazardous material.[4]
Experimental Protocol: Waste Disposition
-
Accumulation in SAA:
-
Collect waste in the properly labeled container as described in Section 2.
-
Keep the container sealed at all times, except when adding waste.
-
Partially filled containers may remain in the SAA for up to one year. A full container must be removed within three days.[7]
-
-
Requesting Waste Pickup:
-
Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste contents.
-
-
Waste Consolidation and Documentation:
-
Your EHS professionals will transport the waste from the SAA to a Central Accumulation Area (CAA).
-
They will ensure all federal and state documentation, such as waste profiles and manifests, are correctly completed. This documentation is essential for tracking the waste to its final destination and is a regulatory requirement.[6][10]
-
-
Approved Disposal Routes:
-
Primary Recommended Route: High-Temperature Hazardous Waste Incineration. This is the most effective and environmentally sound method for destroying fluorinated organic compounds.[11] Temperatures exceeding 1,000°C are required to break the stable carbon-fluorine bonds, ensuring complete destruction and preventing the release of persistent substances. Incineration is a proven technology for other halogenated wastes like PCBs.
-
Prohibited Disposal Routes:
-
DO NOT dispose of this chemical down the drain. Its persistence means it will pass through wastewater treatment facilities and contaminate waterways.[7]
-
DO NOT dispose of this chemical in the regular trash. This is illegal and poses a direct risk to the environment.
-
-
The entire process, from generation to disposal, is a regulated activity. Your institution's EHS office is your partner in ensuring every step is handled correctly.
Data Presentation: Summary of Handling and Storage Requirements
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste | High environmental persistence due to the C-F bond.[2] |
| Container Labeling | "HAZARDOUS WASTE", Full Chemical Name, Hazard Warning | EPA requirement for clear identification and safety.[8][9] |
| Storage Location | Satellite Accumulation Area (SAA) with secondary containment | Prevents spills and ensures waste is managed at the point of generation.[7][8] |
| SAA Time Limit | Up to 1 year (partially full); 3 days (full) | Regulatory compliance to prevent excessive accumulation in lab spaces.[7] |
| Recommended Disposal | High-Temperature Incineration (>1,000°C) | Ensures complete thermal destruction of the persistent fluorinated molecule.[11] |
| Prohibited Disposal | Drain or Regular Trash | Prevents release of a persistent chemical into the environment.[7] |
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of fluorinated amino acid waste.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
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Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Finding an End to Forever Chemicals. Eurofins USA. [Link]
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What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of unique chemical entities are foundational. (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, a fluorinated aromatic amino acid, represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs, the trifluoromethoxy group and the amino acid backbone, necessitate a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Aromatic Amino Acid Core: Similar to other aromatic amino acids, this compound may cause skin, eye, and respiratory tract irritation.[1][2] Inhalation of dust or aerosols should be minimized.
-
Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a stable moiety, but like many fluorinated organic compounds, it warrants careful handling.[3] During unforeseen decomposition or in the event of a fire, the release of hazardous fluorine-containing compounds, such as hydrogen fluoride (HF), is a possibility.[3]
A thorough hazard assessment is the cornerstone of laboratory safety.[4][5] Before commencing any work, it is imperative to conduct a task-specific risk assessment to identify potential exposure scenarios and implement appropriate control measures.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound.[4][7] The following PPE is recommended for handling this compound in a laboratory setting.
Eye and Face Protection
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[4][7]
-
Chemical Splash Goggles: When there is a potential for splashing, such as during solution preparation or transfer of larger quantities, chemical splash goggles should be worn.[7]
-
Face Shield: In addition to chemical splash goggles, a face shield is required when handling larger volumes or when there is a significant risk of splashing or reaction exotherms.[4][7]
Hand Protection
-
Glove Selection: The choice of glove material is critical and should be based on the solvent being used and the duration of the task. Disposable nitrile gloves are a common choice for incidental contact with many chemicals and provide a good barrier against splashes.[4][8] However, for prolonged contact or when working with aggressive solvents, it is essential to consult the glove manufacturer's compatibility chart.
-
Double Gloving: For enhanced protection, especially when handling concentrated solutions or for extended periods, double gloving is recommended.[4]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.[3][8] The lab coat should be fully buttoned.
-
Chemical-Resistant Apron: When handling larger quantities of corrosive or hazardous liquids, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
Respiratory Protection
In most laboratory settings, engineering controls such as a certified chemical fume hood should be the primary means of controlling exposure to airborne contaminants.[9] If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection may be necessary.[3][8] The selection of the appropriate respirator must be done in accordance with a respiratory protection program and after a formal risk assessment.[6][10]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational and disposal plan is crucial for the safe handling and management of this compound and its associated waste.
Handling Procedures
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.[5]
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Weighing and Transfer: Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid generating dust. For transfers, use a funnel to prevent spills.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[9]
Disposal Plan
Proper waste disposal is essential to protect both human health and the environment.[3]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and empty containers, must be collected in a clearly labeled, compatible waste container.[3] Do not mix with incompatible waste streams.
-
Waste Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards.
-
Disposal Method: As a fluorinated organic compound, this chemical waste should be disposed of as hazardous waste through a licensed professional waste disposal service.[3][11] Incineration at high temperatures is a potential disposal method for fluorinated compounds, but this must be carried out in a permitted facility.[11][12] Do not dispose of this compound down the drain or in regular trash.[13]
Summary of Personal Protective Equipment
| Task/Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and handling small quantities of solid | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required if in a fume hood |
| Preparing dilute solutions | Chemical splash goggles | Nitrile gloves (single pair) | Lab coat | Not generally required if in a fume hood |
| Handling larger quantities or concentrated solutions | Chemical splash goggles and face shield | Nitrile gloves (double gloved) | Lab coat and chemical-resistant apron | Assess need based on risk assessment |
| Cleaning up a small spill | Chemical splash goggles | Nitrile gloves (double gloved) | Lab coat | Assess need based on risk assessment |
PPE Selection Workflow
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. clarionsafety.com [clarionsafety.com]
- 7. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
- 13. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
